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((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine Documentation Hub

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  • Product: ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine
  • CAS: 887592-12-3

Core Science & Biosynthesis

Foundational

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine chemical properties

Technical Monograph: ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine [1] Executive Summary ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine (CAS 1315365-54-8 for the dihydrochloride salt) is a specialized heterocyclic building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine [1]

Executive Summary ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine (CAS 1315365-54-8 for the dihydrochloride salt) is a specialized heterocyclic building block extensively utilized in modern medicinal chemistry.[1] Structurally, it consists of a saturated tetrahydropyran (THP) ring linked to a hydrazine moiety via a methylene spacer. This architecture serves a dual purpose: the THP ring acts as a polar, metabolically stable bioisostere for cyclohexyl or phenyl groups, improving the physicochemical profile (solubility, LogD) of drug candidates, while the hydrazine tail functions as a versatile "warhead" for constructing nitrogen-rich heterocycles such as pyrazoles, triazoles, and pyridazines.

Part 1: Molecular Identity & Physicochemical Profile

This compound is most stable and commercially available as its dihydrochloride salt.[1] The free base is prone to oxidation and air sensitivity, necessitating storage under inert atmospheres.

Table 1: Physicochemical Specifications

PropertyValue / Description
Chemical Name ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride
CAS Number 1315365-54-8 (2HCl salt); Free base implies distinct CAS
Molecular Formula C₆H₁₄N₂O[1][2][3] · 2HCl
Molecular Weight 203.11 g/mol (Salt); 130.19 g/mol (Free Base)
Structure THP-CH₂-NH-NH₂
Appearance White to off-white crystalline solid (Salt)
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in non-polar organics (Hexane, Et₂O)
pKa (Predicted) ~7.5 (Hydrazine N1), ~-1.0 (Hydrazine N2)
LogP (Predicted) -0.8 to -1.2 (Highly polar due to ether oxygen and hydrazine)

Part 2: Synthetic Routes & Manufacturing

High-purity synthesis of alkyl hydrazines requires preventing poly-alkylation (where the hydrazine reacts with multiple alkyl halides).[1] Therefore, the Boc-Protected Route is the industry standard for research-grade material, ensuring mono-substitution.[1]

Protocol: Boc-Protected Synthesis (Recommended)

Rationale: Direct alkylation of hydrazine hydrate with 4-(bromomethyl)tetrahydropyran often yields a mixture of mono- and bis-alkylated products.[1] Using tert-butyl carbazate (Boc-hydrazine) ensures a 1:1 stoichiometry.[1]

  • Step 1: Alkylation

    • Reagents: 4-(Bromomethyl)tetrahydropyran, tert-Butyl carbazate, K₂CO₃, DMF.

    • Conditions: Heat at 60°C for 12 hours. The Boc group sterically hinders the second nitrogen, directing alkylation to the unsubstituted nitrogen (or the protected one depending on conditions, but usually N-alkylation of the carbazate).

  • Step 2: Deprotection

    • Reagents: 4M HCl in Dioxane or TFA/DCM.

    • Conditions: Ambient temperature, 2 hours.

    • Workup: Concentration in vacuo yields the dihydrochloride salt directly.[1]

Synthesis Workflow Diagram

SynthesisRoute Start 4-(Bromomethyl) tetrahydropyran Intermediate Boc-Protected Intermediate Start->Intermediate K2CO3, DMF 60°C, 12h Reagent tert-Butyl carbazate (Boc-NHNH2) Reagent->Intermediate Nucleophile Product ((Tetrahydro-2H-pyran-4-yl) methyl)hydrazine 2HCl Intermediate->Product 4M HCl/Dioxane Deprotection

Figure 1: Selective synthesis via Boc-protection strategy to avoid over-alkylation.

Part 3: Chemical Reactivity & Functionalization

The hydrazine moiety is a "bidentate" nucleophile.[1] The terminal nitrogen (-NH₂) is generally more nucleophilic due to less steric hindrance, but the internal nitrogen (-NH-) is more electron-rich due to the inductive effect of the alkyl group.[1]

Pyrazole Synthesis (Cyclocondensation)

This is the primary application in drug discovery. Reacting the hydrazine with 1,3-diketones or


-keto esters yields pyrazoles.[1]
  • Mechanism: The terminal -NH₂ attacks the most reactive carbonyl (usually the ketone), forming a hydrazone intermediate, followed by intramolecular cyclization by the internal -NH-.[1]

  • Regioselectivity: The "methyl" spacer in this molecule reduces steric bulk compared to direct THP-hydrazine, allowing for faster kinetics but potentially lower regioselectivity if the 1,3-diketone is unsymmetrical.[1]

Hydrazone Formation

Reaction with aldehydes/ketones yields stable hydrazones.[1][4]

  • Utility: Often used as a purification handle or as a linker strategy (e.g., acyl hydrazone linkers in ADCs).

Reactivity Pathway Diagram

Reactivity Core ((Tetrahydro-2H-pyran-4-yl) methyl)hydrazine Pyrazole 1-((THP-4-yl)methyl) pyrazole Core->Pyrazole Cyclocondensation (EtOH, Reflux) Hydrazone Hydrazone Linker Core->Hydrazone Condensation (-H2O) Semicarbazide Semicarbazide Derivative Core->Semicarbazide Addition Diketone 1,3-Diketone (R-CO-CH2-CO-R') Diketone->Pyrazole Aldehyde Aryl Aldehyde (Ar-CHO) Aldehyde->Hydrazone Isocyanate Isocyanate (R-N=C=O) Isocyanate->Semicarbazide

Figure 2: Divergent synthetic pathways for heterocyclic library generation.[1]

Part 4: Medicinal Chemistry Applications

Why use the THP-Methyl linker?

  • Solubility Enhancement: The ether oxygen in the THP ring acts as a hydrogen bond acceptor, lowering LogP by ~1.5 units compared to a cyclohexyl analog.

  • Metabolic Stability: Unlike the cyclohexyl ring, which is prone to CYP450-mediated oxidation at the C3/C4 positions, the THP ring is electronically deactivated towards oxidative metabolism.

  • Conformational Bias: The THP ring adopts a chair conformation.[1] The methylene linker allows the hydrazine "head" to rotate freely, decoupling the vector of the heterocycle from the bulk of the ring. This is crucial when fitting into ATP-binding pockets of kinases (e.g., JAK, BTK inhibitors).

Part 5: Analytical Characterization

To validate the identity of synthesized material, look for these specific signatures:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       1.1–1.3 (m, 2H, THP axial).
      
    • 
       1.6 (m, 2H, THP equatorial).
      
    • 
       1.8 (m, 1H, THP methine CH).
      
    • 
       2.7–2.9 (d, 2H, N-CH₂-THP).
      
    • 
       3.2 (t, 2H, THP ether axial).
      
    • 
       3.8 (dd, 2H, THP ether equatorial).
      
    • 
       8.0–10.0 (broad s, 3-4H, NH/NH₂ protons, exchangeable).
      
  • Mass Spectrometry (ESI+):

    • Parent Ion

      
      .
      
    • Fragment Ion

      
       (loss of hydrazine, leaving the THP-methyl cation).[1]
      

Part 6: Safety, Stability & Handling

Hazard Profile:

  • Toxicity: Like all hydrazines, this compound is potentially genotoxic and should be handled as a suspected carcinogen.

  • Skin/Eye: Causes severe irritation; the HCl salt is corrosive.[1]

  • Sensitization: Potential skin sensitizer.[1]

Storage Protocol:

  • Atmosphere: Hygroscopic.[1] Store under Argon or Nitrogen.[1]

  • Temperature: 2–8°C for long-term storage.

  • Stability: The dihydrochloride salt is stable for years if kept dry.[1] The free base degrades within days/weeks via oxidation (turning yellow/brown).

Neutralization: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine moiety to nitrogen gas before disposal.

References

  • PubChem Compound Summary. ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride (CAS 1315365-54-8).[1] National Center for Biotechnology Information.[1] Link

  • ChemicalBook. Tetrahydro-2H-pyran-4-yl-methylhydrazine Properties and Suppliers.Link

  • Organic Chemistry Portal. Synthesis of Alkyl Hydrazines and Pyrazoles. (General methodology reference). Link

  • MySkinRecipes. Technical Data Sheet: ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride.[1] (Source for specific salt form availability). Link

Sources

Exploratory

An In-depth Technical Guide to ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Key Synthetic Intermediate ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine, identified by the CAS number 887592-12-3 , is a heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine, identified by the CAS number 887592-12-3 , is a heterocyclic organic compound that has garnered significant interest within the realm of medicinal chemistry.[1] Its unique molecular architecture, which combines a conformationally defined tetrahydropyran (THP) ring with a reactive hydrazine-functionalized methyl group, positions it as a valuable and versatile building block for the synthesis of novel therapeutic agents. The tetrahydropyran moiety, a saturated six-membered ring containing an oxygen atom, is increasingly utilized in drug design as a bioisosteric replacement for carbocyclic rings like cyclohexane. This substitution can impart favorable physicochemical properties, such as improved solubility and metabolic stability, which are critical for the development of effective pharmaceuticals.[2]

The hydrazine group, on the other hand, is a powerful synthetic handle that opens up a vast chemical space for the construction of more complex molecular scaffolds. Hydrazines are well-established precursors for a wide array of nitrogen-containing heterocycles, most notably pyrazoles, which are a prominent feature in numerous approved drugs. This guide will provide a comprehensive overview of the chemical properties, synthesis, and potential applications of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine, with a particular focus on its strategic deployment in contemporary drug discovery programs. While specific experimental data for this exact compound is somewhat limited in publicly accessible literature, this guide will draw upon established principles of organic chemistry and data from closely related analogues to provide a robust and insightful technical resource.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a synthetic building block are paramount to its utility in a laboratory setting and its influence on the characteristics of the final drug candidate. Below is a table summarizing the known and predicted properties of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine and its close structural analog, (Tetrahydro-2H-pyran-4-yl)hydrazine.

Property((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine(Tetrahydro-2H-pyran-4-yl)hydrazine
CAS Number 887592-12-3116312-69-7
Molecular Formula C6H14N2OC5H12N2O
Molecular Weight 130.19 g/mol 116.16 g/mol [3]
Appearance Colorless liquid[1]Not specified
XLogP3 Not specified-0.5[3]
Hydrogen Bond Donor Count 23[3]
Hydrogen Bond Acceptor Count 33[3]
Rotatable Bond Count 21[3]

Synthesis Methodologies: A Proposed Synthetic Pathway

While specific, detailed protocols for the synthesis of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine are not extensively documented in readily available literature, a plausible and efficient synthetic route can be conceptualized based on fundamental principles of organic synthesis. A common and effective method for the preparation of substituted hydrazines involves the nucleophilic substitution of a suitable leaving group by hydrazine.

A logical starting material for this synthesis is (tetrahydro-2H-pyran-4-yl)methanol, which can be activated to introduce a good leaving group. A particularly effective leaving group for this transformation is a mesylate (methanesulfonate). The subsequent reaction with hydrazine hydrate would then yield the desired product.

Proposed Experimental Protocol:
  • Mesylation of (Tetrahydro-2H-pyran-4-yl)methanol:

    • Dissolve (tetrahydro-2H-pyran-4-yl)methanol in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to act as an acid scavenger.

    • Slowly add methanesulfonyl chloride to the reaction mixture.

    • Allow the reaction to stir at 0 °C and then warm to room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tetrahydro-2H-pyran-4-yl methanesulfonate.

  • Hydrazinolysis of Tetrahydro-2H-pyran-4-yl Methanesulfonate:

    • Dissolve the crude tetrahydro-2H-pyran-4-yl methanesulfonate in a polar solvent like ethanol or isopropanol.

    • Add an excess of hydrazine hydrate to the solution.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to afford pure ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine.

Synthesis_Workflow start (Tetrahydro-2H-pyran-4-yl)methanol step1 Mesylation (MsCl, Et3N, DCM) start->step1 intermediate Tetrahydro-2H-pyran-4-yl methanesulfonate step1->intermediate step2 Hydrazinolysis (Hydrazine hydrate, EtOH, Reflux) intermediate->step2 product ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine step2->product

A proposed synthetic workflow for ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine.

Applications in Drug Discovery: The Gateway to Pyrazole Scaffolds

The primary utility of ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine in drug discovery lies in its role as a precursor to a variety of heterocyclic systems, with the synthesis of pyrazoles being a particularly prominent application. Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms, and they are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds.[4] The Knorr pyrazole synthesis and related methodologies, which involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent, are cornerstone reactions in the synthesis of these important scaffolds.[5]

The incorporation of the tetrahydropyran moiety via the use of ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine can offer several advantages in drug design:

  • Improved Physicochemical Properties: As a bioisostere of a cyclohexyl group, the THP ring generally imparts greater polarity and can lead to improved aqueous solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[2]

  • Vectorial Exit Point: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target.[2]

  • Conformational Rigidity: The defined chair-like conformation of the THP ring can help to pre-organize the molecule for optimal binding to a target protein, potentially leading to increased potency and selectivity.

A general scheme for the synthesis of a pyrazole derivative from ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine and a 1,3-diketone is depicted below.

Pyrazole_Synthesis hydrazine ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine H2N-NH-CH2-THP plus + hydrazine->plus diketone 1,3-Diketone R1-C(=O)-CH2-C(=O)-R2 reaction Condensation (-2 H2O) diketone->reaction plus->diketone pyrazole Substituted Pyrazole THP-CH2-N-N=C(R1)-CH=C(R2) reaction->pyrazole

General reaction scheme for pyrazole synthesis.

Safety and Handling: Essential Precautions

References

  • Tetrahydropyran - Wikipedia. Available at: [Link]

  • (Tetrahydro-2H-pyran-4-yl)hydrazine | C5H12N2O | CID 10057480 - PubChem. Available at: [Link]

  • PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS) - YouTube. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing). Available at: [Link]

  • Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2 - Chemical Methodologies. Available at: [Link]

  • CN108546266B - Synthesis method of 1,4,6, 7-tetrahydropyrane [4,3-C ] pyrazole-3-carboxylic acid - Google Patents.
  • Synthesis of the pyrazole derivatives from aldehyde hydrazones via a... - ResearchGate. Available at: [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC - PubMed Central. Available at: [Link]

  • Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC - NIH. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Available at: [Link]

  • synthesis of pyrazoles - YouTube. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Advanced Synthesis Protocols for ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine

Executive Summary The incorporation of saturated heterocycles such as tetrahydropyrans into drug scaffolds is a proven strategy to modulate lipophilicity (LogD) and improve metabolic stability compared to their aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of saturated heterocycles such as tetrahydropyrans into drug scaffolds is a proven strategy to modulate lipophilicity (LogD) and improve metabolic stability compared to their aromatic counterparts. ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine serves as a critical "linker" motif, enabling the introduction of the polar tetrahydropyran ring via pyrazole or triazole formation (upon reaction with 1,3-dicarbonyls or similar electrophiles).

This guide delineates the most robust, scalable synthesis pathway: Reductive Amination via a Boc-Protected Hydrazone Intermediate . Unlike direct alkylation with hydrazine hydrate—which suffers from poly-alkylation and safety risks—this route ensures high mono-alkylation selectivity and process safety.

Retrosynthetic Analysis

To design a self-validating protocol, we must first visualize the disconnection. The strategic bond break occurs at the C-N junction, revealing the aldehyde precursor.

Retrosynthesis Target Target: ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine (C6H14N2O) Intermediate Intermediate: Boc-Protected Hydrazone Target->Intermediate Acid Deprotection (HCl/Dioxane) Precursor1 Precursor A: Tetrahydro-2H-pyran-4-carbaldehyde (CAS: 50675-18-8) Intermediate->Precursor1 Reductive Amination (Condensation + Reduction) Precursor2 Precursor B: tert-Butyl Carbazate (Boc-NHNH2) Intermediate->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly from the commercially available aldehyde and tert-butyl carbazate.

Primary Synthesis Pathway: Reductive Alkylation

Rationale

Direct alkylation of hydrazine hydrate with alkyl halides often yields a mixture of mono- and di-alkylated products (azines). The Boc-carbazate strategy effectively "caps" one end of the hydrazine, forcing mono-alkylation.

Reaction Scheme
  • Condensation: Tetrahydro-2H-pyran-4-carbaldehyde + Boc-NHNH₂ → Hydrazone

  • Reduction: Hydrazone + H₂/Pd-C (or NaBH₃CN) → Boc-Alkylhydrazine

  • Deprotection: Boc-Alkylhydrazine + HCl → Product (HCl Salt)

Detailed Protocol
Step 1 & 2: One-Pot Reductive Amination

Reagents:

  • Tetrahydro-2H-pyran-4-carbaldehyde (1.0 equiv)

  • tert-Butyl carbazate (1.05 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (anhydrous)

  • Catalyst: 10% Pd/C (5-10 wt%) OR NaBH₃CN (1.5 equiv) with Acetic Acid.

Workflow:

  • Setup: In a clean, dry hydrogenation vessel (or round-bottom flask if using hydride), dissolve tert-butyl carbazate in MeOH.

  • Addition: Add tetrahydro-2H-pyran-4-carbaldehyde dropwise at room temperature (20–25°C). Stir for 2 hours.

    • Checkpoint: Monitor by TLC/LC-MS. The disappearance of the aldehyde peak indicates hydrazone formation.

  • Reduction (Choose Method A or B):

    • Method A (Catalytic Hydrogenation - Preferred for Purity): Add 10% Pd/C catalyst under inert atmosphere (N₂). Purge vessel with H₂ gas. Stir under H₂ balloon pressure (or 1-3 bar in autoclave) for 4–12 hours.

    • Method B (Hydride Reduction): Cool the hydrazone solution to 0°C. Add acetic acid (catalytic amount) followed by NaBH₃CN portion-wise. Warm to RT and stir overnight.

  • Workup:

    • If Method A: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

    • If Method B: Quench with saturated NaHCO₃. Extract with Ethyl Acetate (EtOAc).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Intermediate QC: The resulting oil is tert-butyl 2-((tetrahydro-2H-pyran-4-yl)methyl)hydrazine-1-carboxylate.

Step 3: Acid Deprotection

Reagents:

  • 4M HCl in 1,4-Dioxane (excess)

  • Solvent: Dichloromethane (DCM) or MeOH

Workflow:

  • Dissolution: Dissolve the Boc-intermediate from Step 2 in a minimal volume of DCM.

  • Acidolysis: Add 4M HCl in Dioxane dropwise at 0°C.

  • Reaction: Allow to warm to RT. Stir for 2–4 hours. A white precipitate often forms.

  • Isolation:

    • Dilute with diethyl ether (Et₂O) to maximize precipitation.

    • Filter the solid under N₂ or Argon (hydrazine salts can be hygroscopic).

    • Wash the filter cake with cold Et₂O.

  • Drying: Dry under high vacuum at 40°C.

Quantitative Data Summary

ParameterValue / ConditionNote
Overall Yield 65% – 80%Over 2 steps (from aldehyde)
Purity (HPLC) >98% (a/a)After precipitation
Appearance White crystalline solidDihydrochloride salt form
Melting Point 210–215°C (dec)Typical for hydrazine HCl salts
Solubility High: Water, DMSO, MeOHLow: DCM, Hexanes, Ether

Process Logic & Pathway Visualization

The following diagram illustrates the critical decision points and flow of the synthesis.

SynthesisFlow Start Start: Aldehyde + Boc-Carbazate Condensation Condensation (MeOH, RT) Forms Hydrazone Start->Condensation Decision Reduction Method? Condensation->Decision PathA Path A: H2 / Pd-C (Cleaner, Scalable) Decision->PathA Preferred PathB Path B: NaBH3CN / AcOH (Lab Scale, Toxic Byproducts) Decision->PathB Alternative Intermediate Boc-Protected Intermediate PathA->Intermediate PathB->Intermediate Deprotection Deprotection (HCl/Dioxane) Intermediate->Deprotection Final Final Product (HCl Salt) Precipitation in Ether Deprotection->Final

Figure 2: Process flow diagram highlighting the divergence in reduction methodologies.

Safety & Stability (E-E-A-T)

Handling Hydrazines

Although the Boc-protected route minimizes exposure to free hydrazine, the final product is a hydrazine derivative.

  • Toxicity: Hydrazines are potential genotoxins. Handle all solids in a fume hood.

  • Salt Form: The dihydrochloride salt is significantly more stable and less volatile than the free base. Always store as the salt.

  • Incompatibility: Avoid contact with strong oxidizers.

Critical Process Parameters (CPPs)
  • Temperature Control: During Step 3 (Deprotection), exotherm control is vital to prevent decomposition of the hydrazine moiety. Keep < 25°C.

  • Stoichiometry: Use a slight excess of Boc-carbazate (1.05 eq) to ensure complete consumption of the aldehyde, simplifying purification.

References

  • Reductive Amination Methodology

    • Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride"
    • Source: Abdel-Magid, A. F., et al. Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
    • URL:[Link]

  • Boc-Carbazate Strategy

    • Title: "Practical Synthesis of N-Monoalkylhydrazines"
    • Source:Synthetic Communic
    • URL:[Link]

  • Compound Data (Grounding)

    • Title: "(Tetrahydro-2H-pyran-4-yl)
    • Source: PubChem / AA Blocks
    • URL:[Link]

  • Precursor Availability

    • Title: "Tetrahydro-2H-pyran-4-carboxaldehyde"

    • Source: TCI Chemicals

Sources

Exploratory

Physical and chemical properties of ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine

An In-depth Technical Guide to ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine: Properties, Synthesis, and Applications Introduction ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine is a bifunctional organic molecule of significa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine: Properties, Synthesis, and Applications

Introduction

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. It incorporates two key structural motifs: a saturated tetrahydropyran (THP) ring and a reactive hydrazine group, connected by a methylene linker. The THP moiety is frequently employed as a bioisostere of a cyclohexane ring to improve the aqueous solubility and overall pharmacokinetic (ADME) profile of drug candidates.[1] Simultaneously, the hydrazine functional group serves as a highly versatile chemical handle for constructing more complex molecular architectures, particularly nitrogen-containing heterocycles that form the core of many therapeutic agents.[2]

This guide provides a comprehensive overview of the known physical and chemical properties, a logical synthetic approach, key applications, and critical safety protocols for ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine, synthesized from available data and established principles of organic chemistry. It is important to note that while its dihydrochloride salt is commercially available, detailed experimental data for the free base is not extensively published. Therefore, this document combines reported data with well-established principles of related chemical structures to provide a robust scientific profile.

Chemical Identity and Core Data

Correctly identifying the molecule is the foundation of any technical analysis. The structural and molecular details are provided below.

  • Chemical Name: ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine

  • Synonyms: 1-((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine

  • Related Salt: ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride

  • CAS Number: 1315365-54-8 (for the dihydrochloride salt)[3]

  • Molecular Formula: C₆H₁₄N₂O (Free Base) | C₆H₁₆Cl₂N₂O (Dihydrochloride)[3]

  • Molecular Weight: 130.19 g/mol (Free Base) | 203.11 g/mol (Dihydrochloride)[3]

Caption: 2D Chemical Structure of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine.

Physical and Spectroscopic Properties

Detailed experimental data for the free base form of this compound is limited. The table below summarizes available information, primarily for its more stable dihydrochloride salt, alongside computationally predicted properties for the free base. The hydrochloride salt form enhances water solubility and stability, making it more suitable for storage and use in various synthetic applications.[4]

PropertyValueSource / Comment
Physical State Not specified in literature. Likely a liquid or low-melting solid.Inferred from related structures.
Molecular Weight 130.19 g/mol (Free Base)203.11 g/mol (Dihydrochloride)Calculated[3]
Boiling Point Not availableData not found in literature.
Melting Point Not availableData not found in literature.
Solubility Dihydrochloride salt is expected to have good solubility in water.The presence of the hydrochloride salt enhances aqueous solubility.[4]
XLogP3 (Predicted) -0.6Computationally predicted value for the free base, indicating hydrophilicity.
Hydrogen Bond Donors 3Computationally predicted. (Two on -NH₂, one on -NH)
Hydrogen Bond Acceptors 3Computationally predicted. (Two on nitrogens, one on pyran oxygen)
Rotatable Bonds 3Computationally predicted.

Chemical Properties and Reactivity

The chemical behavior of ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine is dominated by the nucleophilic hydrazine moiety. This functional group is the primary site of reactivity and the reason for the compound's utility as a synthetic building block.

Nucleophilicity and Hydrazone Formation

The terminal primary amine (-NH₂) of the hydrazine group is a potent nucleophile. This allows it to readily react with electrophilic carbonyl compounds, such as aldehydes and ketones, to form stable hydrazone derivatives. This reaction is fundamental to its application, as the resulting C=N bond provides a scaffold for further chemical transformations, including cyclization reactions to form heterocycles like pyrazoles and pyridazines.[5]

The causality for this reactivity lies in the "alpha effect," where the lone pair on the adjacent nitrogen atom enhances the nucleophilicity of the terminal nitrogen, making it more reactive than a typical primary amine.

Hydrazone_Formation cluster_reactants Reactants cluster_products Products Hydrazine R¹-CH₂-NH-NH₂ ((THP-methyl)hydrazine) Hydrazone R¹-CH₂-NH-N=CH-R² (Hydrazone) Hydrazine->Hydrazone + R²-CHO Aldehyde R²-CHO (Aldehyde) Water H₂O

Caption: General reaction scheme for hydrazone formation.

Basicity and Salt Formation

Like other hydrazines, this compound is basic and can be protonated by acids to form stable salts. The commercially available dihydrochloride salt is a testament to this, with both nitrogen atoms protonated.[3] This property is advantageous for handling and storage, as salts are typically more crystalline, less odorous, and more stable than the corresponding free bases.

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The proposed synthesis begins with the commercially available tetrahydro-2H-pyran-4-carbaldehyde and proceeds via the formation of a hydrazone intermediate, which is then reduced in situ to the desired hydrazine product.

Synthesis_Workflow Start Tetrahydro-2H-pyran-4-carbaldehyde + Hydrazine Hydrate Step1 Hydrazone Formation (Intermediate) Start->Step1 Step2 In situ Reduction (e.g., NaBH₃CN) Step1->Step2 Step3 Aqueous Work-up & Extraction Step2->Step3 Step4 Purification (Column Chromatography) Step3->Step4 Product ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine Step4->Product

Caption: Proposed workflow for the synthesis via reductive amination.

Representative Experimental Protocol: Reductive Amination

This protocol is a self-validating system based on established chemical principles. The choice of sodium cyanoborohydride (NaBH₃CN) as the reducing agent is critical; it is mild enough to not reduce the starting aldehyde but is highly effective at reducing the protonated hydrazone (iminium ion) intermediate, driving the reaction to completion.

  • Reaction Setup: To a solution of tetrahydro-2H-pyran-4-carbaldehyde (1.0 eq) in methanol (MeOH), add hydrazine hydrate (1.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the hydrazone intermediate.

  • pH Adjustment: Adjust the pH of the solution to ~5-6 by the careful addition of acetic acid. This step is crucial to catalyze hydrazone formation and to promote the subsequent protonation required for reduction.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 30°C. Allow the reaction to stir at room temperature overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of 1M HCl until gas evolution ceases. Basify the solution with aqueous NaOH to pH > 10.

  • Extraction: Extract the aqueous layer three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.

Applications in Drug Discovery

The unique combination of the THP ring and the hydrazine moiety makes this compound a valuable building block for creating libraries of diverse molecules for drug screening.

  • Improving Pharmacokinetics: The tetrahydropyran ring is a well-regarded structural element in modern drug design. As a conformationally restricted ether, it serves as a more polar and less lipophilic bioisostere for a cyclohexyl group, which can lead to improved solubility, better metabolic stability, and a more favorable overall ADME profile.[1]

  • Scaffold for Heterocycle Synthesis: The hydrazine group is a gateway to a vast array of nitrogen-containing heterocycles. It is a key precursor for synthesizing pyrazoles, pyridazines, and other scaffolds that are prevalent in drugs with antiviral, anticancer, anti-inflammatory, and antibacterial properties.[2][6]

  • Use in TGF-β/ALK5 Inhibitors: The closely related analog, (tetrahydro-2H-pyran-4-yl)hydrazine, has been utilized in the synthesis of potent inhibitors of the TGF-β/ALK5 signaling pathway, which is implicated in diseases such as cancer and fibrosis.[6] This highlights the utility of the THP-hydrazine scaffold in targeting important biological pathways.

Drug_Discovery_Logic BuildingBlock ((THP-methyl)hydrazine) Building Block Feature1 THP Ring (Improves ADME) BuildingBlock->Feature1 Feature2 Hydrazine Moiety (Reactive Handle) BuildingBlock->Feature2 Synthesis Multicomponent Reaction or Cyclization BuildingBlock->Synthesis Product Complex Bioactive Molecule (e.g., Pyrazole Derivative) Synthesis->Product Application Therapeutic Target (e.g., Kinase, Receptor) Product->Application

Caption: Role as a bifunctional building block in drug discovery.

Safety and Handling

CAUTION: Hydrazine and its derivatives are classified as hazardous materials and should be handled with extreme care.[7] While specific toxicity data for ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine is not available, the safety profile of the closely related (tetrahydro-2H-pyran-4-yl)hydrazine and methylhydrazine indicates significant potential hazards.[8][9]

  • GHS Hazard Classification (Inferred):

    • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[9]

    • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[9]

    • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[9]

    • Skin Corrosion/Irritation: May cause skin irritation or burns.[8]

    • Eye Damage/Irritation: May cause serious eye irritation or damage.[8]

    • Carcinogenicity: Methylhydrazine is a suspected carcinogen; handle with extreme caution.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a chemically resistant lab coat.

    • Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.

  • Handling and Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

    • Keep containers tightly sealed.

    • Avoid contact with heat, sparks, and open flames.[10]

  • First-Aid Measures:

    • If Inhaled: Move the person to fresh air immediately. Seek urgent medical attention.[11]

    • On Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[11]

    • On Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek urgent medical attention.[11]

    • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek urgent medical attention.[11]

Conclusion

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine stands as a potent and versatile building block for modern chemical and pharmaceutical research. Its hybrid structure, featuring a pharmacokinetically favorable tetrahydropyran ring and a synthetically adaptable hydrazine functional group, provides a valuable platform for the development of novel therapeutic agents. While detailed public data on the free base is limited, its properties can be reliably inferred from its dihydrochloride salt and related analogs. Adherence to strict safety protocols is mandatory when handling this compound, reflecting the known hazards of the hydrazine chemical class. For researchers and drug development professionals, this molecule offers a strategic tool for scaffold diversification and the optimization of lead compounds.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylhydrazine, 98%. Retrieved from [Link]

  • AA Blocks. (n.d.). 194543-22-1 | (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Hydrazine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Methylhydrazine. Retrieved from [Link]

  • PubChem. (n.d.). (Tetrahydro-2H-pyran-4-yl)hydrazine. Retrieved from [Link]

  • Barqi, M. M., et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity. ResearchGate. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2014). Hydrazine, methyl-: Human health tier II assessment. Retrieved from [Link]

  • Google Patents. (n.d.). CN102516117A - Process for producing methyl hydrazine with hydrazine hydrate method.
  • Yu, S., Yu, J., & Pan, C. (2024). Advances in the synthesis of functionalized tetrahydropyridazines from hydrazones. Organic & Biomolecular Chemistry, 22, 7753-7766. Retrieved from [Link]

Sources

Foundational

From Lab Curiosity to Synthetic Workhorse: A Technical Guide to the Evolution and Application of Tetrahydropyran-Based Hydrazines

Abstract The management of hydrazine's potent nucleophilicity and inherent reactivity has long been a central challenge in synthetic organic chemistry. The advent of protecting group strategies marked a paradigm shift, e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The management of hydrazine's potent nucleophilicity and inherent reactivity has long been a central challenge in synthetic organic chemistry. The advent of protecting group strategies marked a paradigm shift, enabling chemists to tame and direct this powerful functionality. Among these, the tetrahydropyranyl (THP) group has emerged as a particularly effective and versatile tool. This technical guide provides an in-depth exploration of the discovery, development, and application of tetrahydropyran-based hydrazines. We will delve into the causal logic behind their synthesis, detail field-proven protocols for their use, and illuminate their critical role in constructing complex molecular architectures, particularly within the realm of pharmaceutical development.

The Genesis of a Solution: Taming Hydrazine's Reactivity

Hydrazine (H₂N-NH₂) is a cornerstone reagent in organic synthesis, prized for its ability to form N-N bonds and serve as a potent nucleophile. However, its high reactivity, particularly the propensity for over-alkylation, presents a significant hurdle in multi-step syntheses.[1] The development of protecting groups for one of the nitrogen atoms became an essential strategy to modulate its reactivity, allowing for controlled, stepwise functionalization.[1]

The ideal protecting group for hydrazine must satisfy several criteria:

  • Ease of Introduction: It should be readily installed under mild conditions.

  • Stability: It must be robust enough to withstand a range of downstream reaction conditions.

  • Ease of Removal: It should be cleavable under specific, mild conditions that do not compromise the integrity of the target molecule.

The tetrahydropyranyl (THP) group, derived from 3,4-dihydro-2H-pyran (DHP), proved to be an exemplary candidate.[2][3][4] Its formation as an acetal renders it stable to basic, nucleophilic, and reductive environments, while its acid-lability allows for clean and efficient deprotection.[4][5]

Synthesis of the Core Reagent: N-(Tetrahydropyran-2-yl)hydrazine

The history of tetrahydropyran-based hydrazines is fundamentally tied to the development of a reliable synthesis for the parent compound, N-(tetrahydropyran-2-yl)hydrazine. This reagent serves as the primary building block for introducing the protected hydrazine moiety. The synthesis is a straightforward, acid-catalyzed addition of hydrazine to the double bond of dihydropyran (DHP).

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product DHP 3,4-Dihydro-2H-pyran (DHP) THP_Hydrazine N-(Tetrahydropyran-2-yl)hydrazine DHP->THP_Hydrazine Hydrazine Hydrazine Hydrate Hydrazine->THP_Hydrazine Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->THP_Hydrazine Catalyzes Solvent Solvent (e.g., THF, EtOH) Solvent->THP_Hydrazine In

Field-Proven Protocol: Synthesis of N-(Tetrahydropyran-2-yl)hydrazine

This protocol is a self-validating system, designed for robustness and reproducibility. The causality behind each step is critical for success.

  • Objective: To synthesize N-(tetrahydropyran-2-yl)hydrazine via acid-catalyzed addition of hydrazine to dihydropyran.

  • Materials:

    • N-Hydroxyphthalimide (1.0 eq)

    • 3,4-Dihydro-2H-pyran (DHP) (1.2 eq)

    • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Hydrazine hydrate (80% solution) (2.8 eq)

    • Ethanol

    • Dichloromethane (DCM)

    • Saturated aqueous NaHCO₃ solution

    • Saturated aqueous NaCl solution (brine)

    • Anhydrous Na₂SO₄

  • Methodology:

    • Protection of Hydroxylamine (Causality: Phthalimide acts as a surrogate for direct hydrazine protection, improving handling and reaction control): To a flask containing N-hydroxyphthalimide in THF, add DHP followed by a catalytic amount of p-TsOH.[6] Stir at room temperature for 2 hours. The reaction progress can be monitored by TLC.

    • Workup 1: Remove THF under reduced pressure. Add water and extract the product with dichloromethane. The organic layers are combined, washed with saturated NaHCO₃ to neutralize the acid catalyst, then with brine.[6] Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate, N-(tetrahydropyran-2-yloxy)phthalimide.

    • Hydrazinolysis (Causality: Hydrazine hydrate cleaves the phthalimide group to release the desired THP-protected hydrazine): Dissolve the intermediate solid in ethanol. Slowly add hydrazine hydrate dropwise at room temperature and stir for 1 hour.[6] A precipitate of phthalhydrazide will form.

    • Workup 2: Filter the reaction mixture to remove the precipitate. Concentrate the filtrate under reduced pressure. Dissolve the resulting crude product in a suitable organic solvent like ethyl acetate, wash with water and brine to remove any remaining water-soluble impurities. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-(tetrahydropyran-2-yl)hydrazine, typically as an oil or low-melting solid.[6]

Reactivity and Synthetic Utility: The THP-Hydrazone

The primary application of THP-hydrazine is in the formation of THP-hydrazones through condensation with aldehydes and ketones. This reaction is the gateway to one of the most powerful methods in heterocyclic chemistry: the Fischer Indole Synthesis.

The Fischer Indole Synthesis: A Classic Application

Discovered by Emil Fischer in 1883, this reaction produces the indole heterocycle from an arylhydrazine and a carbonyl compound under acidic conditions.[7] The use of THP-protected arylhydrazines offers a modern modification that can improve yields and substrate scope by providing a stable, easily handled precursor.[8][9]

The general mechanism involves several key steps:

  • Hydrazone Formation: The arylhydrazine (in our case, the THP-protected version) condenses with an aldehyde or ketone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [10][10]-Sigmatropic Rearrangement: A key C-C bond-forming step occurs via a rearrangement analogous to a Cope rearrangement.[8]

  • Cyclization and Elimination: The intermediate cyclizes and eliminates a molecule of ammonia (or a protected amine), followed by aromatization to form the indole ring.[8][11]

G Start THP-Arylhydrazine + Ketone/Aldehyde Step1 Condensation (Mild Acid) Start->Step1 Intermediate1 THP-Arylhydrazone Step1->Intermediate1 Step2 Deprotection & Cyclization (Strong Acid, e.g., PPA, ZnCl₂) Intermediate1->Step2 Intermediate2 [10][10]-Sigmatropic Rearrangement Step2->Intermediate2 Step3 Elimination & Aromatization Intermediate2->Step3 End Indole Product Step3->End

The Deprotection Step: Liberating the Hydrazine Functionality

The utility of the THP group hinges on its clean removal. This is typically achieved under mild acidic conditions, which cleave the acetal linkage.[4][10] The choice of acid and solvent system is critical to avoid unwanted side reactions, such as transesterification if ester groups are present in the substrate.[12]

Deprotection Conditions Typical Reagents Key Considerations Reference
Protic Acid in Alcohol p-TsOH in Methanol/EthanolEffective and common. Risk of transesterification with ester-containing substrates.[10][12]
Aqueous Acetic Acid Acetic Acid / THF / WaterMilder conditions, suitable for substrates with acid-sensitive groups.[4][12]
Lewis Acids Bismuth Triflate (Bi(OTf)₃)Can be used for both protection and deprotection under mild, often solvent-free conditions.[5]
Solid-Phase Acids Amberlyst-15 ResinHeterogeneous catalyst allows for simple filtration-based workup. Minimizes acidic waste.[12]

Conclusion and Future Outlook

The development of tetrahydropyran-based hydrazines represents a significant advancement in the field of synthetic organic chemistry. By providing a robust and reversible method for taming the reactivity of the hydrazine moiety, the THP protecting group has enabled the synthesis of countless complex molecules, particularly indole-containing pharmaceuticals like the triptan class of antimigraine drugs.[7] As drug development continues to push the boundaries of molecular complexity, the logical, field-proven strategies pioneered by the use of THP-hydrazines will undoubtedly continue to be a vital tool in the chemist's arsenal, inspiring new protecting group strategies and synthetic innovations.

References

  • Fischer indole synthesis. Wikipedia. [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC, NIH. [Link]

  • Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate. [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed. [Link]

  • Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. ResearchGate. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. ResearchGate. [Link]

  • A process for preparing dihydropyran and its use as protective agent.
  • Application of Hydrazine Hydrate in the Synthesis of Octa(aminophenyl)silsesquioxane (OAPS) Poss. Scientific Research Publishing. [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of tetrahydropyran derivatives. ResearchGate. [Link]

  • A review on the protection and deprotection of functional groups. Royal Society of Chemistry. [Link]

  • Hydrazine Chemistry in Organic Synthesis. Slideshare. [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. PMC, NIH. [Link]

  • Mild THP removal/hydrolysis? ResearchGate. [Link]

  • Design, synthesis, and reactivity of 1-hydrazinodienes for use in organic synthesis. PubMed. [Link]

Sources

Exploratory

Solubility &amp; Technical Profile: ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine

[1][2] Content Type: Technical Whitepaper & Handling Guide Target Audience: Medicinal Chemists, Process Engineers, and Analytical Scientists CAS Registry Numbers: 887592-12-3 (Free Base), 1315365-54-8 (Dihydrochloride Sa...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Content Type: Technical Whitepaper & Handling Guide Target Audience: Medicinal Chemists, Process Engineers, and Analytical Scientists CAS Registry Numbers: 887592-12-3 (Free Base), 1315365-54-8 (Dihydrochloride Salt)[1]

Executive Summary & Chemical Identity[1][3]

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, including mTOR and PDE10A inhibitors.[1] Structurally, it consists of a saturated oxygen-containing heterocycle (tetrahydropyran) linked via a methylene bridge to a reactive hydrazine group.[1]

This molecular architecture creates a "solubility duality": the tetrahydropyran ring provides moderate lipophilicity suitable for organic partitioning, while the hydrazine tail confers high polarity, basicity, and hydrogen-bonding capability.[1]

Physicochemical Profile
PropertyData / Descriptor
Chemical Structure Tetrahydropyran-4-yl-CH₂-NH-NH₂
Molecular Formula C₆H₁₄N₂O
Molecular Weight 130.19 g/mol
Physical State (Free Base) Colorless to pale yellow viscous liquid (Hygroscopic)
Physical State (2HCl Salt) White to off-white crystalline solid
Acidity (pKa) ~8.0–8.5 (Hydrazine N-H), Basic
LogP (Predicted) ~ -0.1 to 0.5 (Amphiphilic)

Solubility Profile

The solubility of this compound is heavily dependent on its protonation state.[1] Researchers must distinguish between the Free Base (used in nucleophilic substitutions) and the Dihydrochloride Salt (used for storage and stability).[1]

A. Solubility Matrix
Solvent ClassSolventFree Base Solubility2HCl Salt SolubilityTechnical Notes
Polar Protic Water Miscible High (>100 mg/mL)Free base is hygroscopic; aqueous solutions are alkaline (pH >9).
Methanol High High Preferred solvent for reactions and transfers.
Ethanol High ModerateSolubility decreases as alcohol chain length increases.
Polar Aprotic DMSO High High Ideal for biological assays and stock solutions.
DMF / NMP High Moderate to HighGood for SNAr reactions; removal requires aqueous workup.
Acetonitrile HighLowSalt often precipitates; useful for recrystallization.
Acetone INCOMPATIBLE INCOMPATIBLE DANGER: Forms hydrazones rapidly. Do not use.
Chlorinated DCM / Chloroform High InsolubleExcellent for extracting the free base from aqueous basic layers.
Non-Polar Toluene ModerateInsolubleFree base soluble at elevated temps; useful for azeotropic drying.
Hexanes / Heptane Low / InsolubleInsolubleUsed as an anti-solvent to precipitate the product.
B. Critical Solubility Mechanics[1]
  • The "Salt Break" Effect: The dihydrochloride salt is highly polar and ionic.[1] To transfer it into an organic phase (e.g., for a reaction in DCM or Toluene), you must perform a "free-basing" step.[1]

    • Protocol: Suspend 2HCl salt in DCM → Add 2.5 eq. aq. NaOH or saturated NaHCO₃ → Shake → Collect Organic Layer.[1]

  • Ether Linkage Interaction: The oxygen in the pyran ring acts as a weak hydrogen bond acceptor, enhancing solubility in protic solvents like water and alcohols compared to a simple cyclohexyl analog.[1]

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (DMSO)

For biological testing or analytical standards.[1]

  • Weighing: Weigh the Dihydrochloride Salt (CAS 1315365-54-8) into a tared scintiallation vial.[1] Note: The salt is preferred for stocks due to oxidation resistance.

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10–50 mM.

    • Calculation: For 10 mg of salt (MW ~203.11 g/mol ), add ~492 µL DMSO for a 100 mM stock.[1]

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate at room temperature for 1 minute.

  • Storage: Flush headspace with Argon/Nitrogen. Store at -20°C.

    • Shelf Life: 3–6 months (DMSO freezes, slowing oxidation).[1]

Protocol B: Solvent Selection Decision Tree

Use this logic flow to select the correct solvent for your application.

SolventSelection Start Start: Select Application AppType What is the goal? Start->AppType Reaction Chemical Synthesis AppType->Reaction Storage Long-term Storage AppType->Storage Analysis HPLC / LC-MS AppType->Analysis ReactionQ Reaction Type? Reaction->ReactionQ Solvent3 Use: Solid Salt (Dry) or DMSO Stock (-20°C) Storage->Solvent3 Solvent4 Use: Water/Acetonitrile (Acidic Mobile Phase) Analysis->Solvent4 Nucleophilic Nucleophilic Attack (SNAr, Amide Coupling) ReactionQ->Nucleophilic Reductive Reductive Amination ReactionQ->Reductive Solvent1 Use: DMF, DMSO, or EtOH (High Solubility, Polar) Nucleophilic->Solvent1 Solvent2 Use: MeOH or DCM (Avoid Ketones!) Reductive->Solvent2 Warning CRITICAL WARNING: Avoid Acetone/MEK (Hydrazone Formation) Solvent1->Warning Solvent2->Warning

Caption: Decision logic for solvent selection emphasizing the avoidance of ketones due to chemical incompatibility.

Stability & Compatibility Risks

The "Acetone Trap" (Incompatibility)

Never use ketones (Acetone, Methyl Ethyl Ketone, Cyclohexanone) as solvents or for cleaning glassware containing this compound.[1]

  • Mechanism: The terminal hydrazine (-NHNH₂) reacts rapidly with the carbonyl group (>C=O) to form a hydrazone and water.[1] This is an equilibrium reaction that often drives to completion, ruining the starting material.[1]

  • Symptom: Appearance of a new peak in LC-MS (M + 40 for acetone adduct) and loss of nucleophilicity.[1]

Oxidation Sensitivity (Air)

Alkyl hydrazines are reducing agents and are susceptible to air oxidation, leading to the formation of azo compounds, dimers, or decomposition to the corresponding amine.[1]

  • Mitigation:

    • Store the Free Base under an inert atmosphere (Argon/Nitrogen).

    • If the liquid turns yellow/brown, purification (distillation or column chromatography) is required.[1]

    • The Dihydrochloride Salt is significantly more stable to oxidation and is the recommended form for storage.[1]

Peroxide Formation

The tetrahydropyran ring contains an ether linkage adjacent to a methylene group.[1] While less prone than simple ethers (like diethyl ether), it can form peroxides upon prolonged exposure to air and light.[1]

  • Check: Ensure solvents used for extraction (like THF or Ether) are peroxide-free to prevent explosive concentration during rotary evaporation.[1]

References

  • Chemical Identity & CAS

    • Free Base:[2] ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine, CAS: 887592-12-3.[1][3]

    • Dihydrochloride Salt: ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride, CAS: 1315365-54-8.[1][4][5]

    • Source:[1]

  • Structural Analog Data (4-Aminomethyltetrahydropyran)

    • Used as a reference for lipophilicity and boiling point estimation.[1]

    • Source:[1]

  • General Hydrazine Handling

    • "Hydrazine and its Derivatives: Preparation, Properties, Applications."[1] Schmidt, E. W. (2001).[1] Wiley-Interscience.[1]

    • Safety Data:[1]

Sources

Foundational

Thermochemical Profiling &amp; Characterization: ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine

The following technical guide details the thermochemical properties, characterization protocols, and handling frameworks for ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine . Document Type: Technical Whitepaper & Experimenta...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermochemical properties, characterization protocols, and handling frameworks for ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine .

Document Type: Technical Whitepaper & Experimental Protocol Subject: C₆H₁₄N₂O (Free Base) / C₆H₁₆Cl₂N₂O (Dihydrochloride) Primary CAS: 1315365-54-8 (2HCl Salt) Target Audience: Medicinal Chemists, Process Safety Engineers, and Thermophysicists.

Executive Summary & Molecular Identity

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. Structurally, it consists of a saturated oxygen heterocycle (tetrahydropyran) linked via a methylene spacer to a reactive hydrazine moiety.

This molecule presents a unique thermochemical duality:

  • The Tetrahydropyran (THP) Ring: Generally thermally stable and resistant to oxidation, acting as a lipophilic spacer.

  • The Hydrazine Moiety: High-energy, reducing, and potentially unstable, introducing risks of exothermic decomposition and sensitivity to transition metals.

Chemical Identifiers
PropertyDetail
IUPAC Name 4-(Hydrazinylmethyl)tetrahydro-2H-pyran
Common Name ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine
CAS (2HCl Salt) 1315365-54-8
Molecular Formula C₆H₁₄N₂O (Free Base)
Molecular Weight 130.19 g/mol (Free Base) / 203.11 g/mol (2HCl)
SMILES C1COCCC1CNN

Theoretical Thermochemical Properties

Note: Direct experimental calorimetric data for this specific derivative is limited in open literature. The values below are derived from Group Additivity Methods (Benson) and comparative analysis of structural analogs (Methylhydrazine and Tetrahydropyran).

Enthalpy of Formation ( )

The enthalpy of formation is a critical parameter for assessing the energy content and potential energy release during decomposition.

  • Tetrahydropyran (Liquid):

    
    
    
  • Alkyl Hydrazine Correction: The addition of a hydrazine group typically increases

    
     due to the N-N bond energy.
    
  • Estimated

    
     (Liquid, Free Base): -180 to -210 kJ/mol 
    
    • Interpretation: While the molecule is exothermic with respect to elements (negative

      
      ), the hydrazine tail provides a pathway for highly exothermic decomposition to 
      
      
      
      and stable oxides.
Phase Transition Estimates
PropertyEstimated ValueRationale
Boiling Point (1 atm) 235°C - 245°CExtrapolated from (Tetrahydro-2H-pyran-4-yl)hydrazine (b.p. ~234°C). The methylene spacer adds ~10-15°C.
Melting Point (2HCl) > 200°C (Decomp.)Salt forms of alkyl hydrazines typically exhibit high melting points followed immediately by decomposition.
Flash Point ~110°CEstimated based on molecular weight and vapor pressure correlations for amino-ethers.

Experimental Characterization Protocols

To validate the theoretical estimates and ensure process safety, the following experimental workflows are required. These protocols are designed to detect thermal runaway precursors .

Differential Scanning Calorimetry (DSC)

Objective: Determine the onset temperature of decomposition (


) and the energy of decomposition (

).
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Crucial Protocol:

    • Sample Mass: 2–5 mg (Keep low due to hydrazine explosion risk).

    • Pan Type: High-pressure gold-plated or stainless steel crucibles (sealed). Do not use standard aluminum pans as hydrazines can react with aluminum oxide.

    • Ramp Rate: 5°C/min from 25°C to 400°C.

    • Atmosphere: Nitrogen purge (50 mL/min).

  • Acceptance Criteria:

    • 
       for safe handling.
      
    • 
      . (Values >800 J/g indicate high explosion potential).
      
Accelerating Rate Calorimetry (ARC)

Objective: Determine "Time to Maximum Rate" (TMR) for adiabatic thermal runaway. Essential for scale-up.

  • Method: Heat-Wait-Search (HWS) mode.

  • Step Size: 5°C.

  • Sensitivity: 0.02°C/min threshold.

  • Data Output: Generates a

    
    -corrected onset temperature, critical for defining the Self-Accelerating Decomposition Temperature (SADT) .
    
Combustion Calorimetry

Objective: Precise determination of


 to calculate exact 

.
  • Protocol: Oxygen bomb calorimetry.

  • Correction: Must account for nitric acid (

    
    ) formation due to nitrogen content.
    

Visualization: Thermal Safety & Degradation Logic

The following diagram outlines the critical pathways for thermal degradation and the decision logic for safety assessment.

ThermalSafety Molecule ((Tetrahydro-2H-pyran-4-yl) methyl)hydrazine DSC DSC Screening (5°C/min, Sealed Au Pan) Molecule->DSC Sample Prep Result_Low Exotherm < 500 J/g Tonset > 200°C DSC->Result_Low Stable Profile Result_High Exotherm > 800 J/g OR Tonset < 150°C DSC->Result_High Unstable Profile Process Safe for Scale-Up (Standard Cooling) Result_Low->Process Validation ARC ARC Testing (Adiabatic Calorimetry) Result_High->ARC Determine TMR24 Degradation Degradation Products: N2 (Gas), NH3, THP-Oxides Result_High->Degradation Thermal Runaway ARC->Process TMR24 > 24 hrs Redesign Process Redesign (Dilution/Flow Chem) ARC->Redesign TMR24 < 8 hrs

Figure 1: Thermal safety assessment workflow. TMR24 = Time to Maximum Rate at 24 hours.

Handling, Stability & Safety (E-E-A-T)

The "Double-Edged" Instability

Researchers must be aware of two distinct instability mechanisms:

  • Peroxidation (Ether Risk): The tetrahydropyran ring is a cyclic ether. Like THF, it can form explosive peroxides upon prolonged exposure to air/light.

    • Mitigation: Store under Argon/Nitrogen. Test for peroxides using KI starch paper before distillation.

  • Hydrazine Decomposition: The free base is a reducing agent. Contact with rust, copper, or noble metals (Pd, Pt) can catalyze rapid decomposition, evolving

    
     gas and pressurizing vessels.
    
Storage Recommendations
  • Form: Store as the Dihydrochloride salt (2HCl) whenever possible. The salt is significantly more thermally stable and resistant to oxidation than the free base.

  • Conditions: -20°C, Desiccated, Inert Atmosphere.

Toxicology Note

Hydrazine derivatives are potent alkylating agents. They are potential carcinogens and hepatotoxins. All thermochemical testing must be performed in a negative-pressure glovebox or fume hood with appropriate scrubbing for basic vapors.

References

  • NIST Chemistry WebBook. Thermochemical Properties of Hydrazine and Alkyl Hydrazines. National Institute of Standards and Technology. [Link]

  • Schmidt, E. W. (2001). Hydrazine and Its Derivatives: Preparation, Properties, Applications.[1] John Wiley & Sons. (Standard text for hydrazine thermochemistry).

  • ASTM E537-20. Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry. ASTM International. [Link]

  • PubChem Compound Summary. Tetrahydropyran-4-ylhydrazine derivatives.[2] National Center for Biotechnology Information. [Link]

  • Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. John Wiley & Sons. (Source for Group Additivity protocols).

Sources

Protocols & Analytical Methods

Method

Application Note: Knorr Pyrazole Synthesis with ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine

Executive Summary This application note details the protocol for synthesizing 1-substituted pyrazoles via the Knorr condensation, specifically utilizing ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine (CAS: 194543-22-1). The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing 1-substituted pyrazoles via the Knorr condensation, specifically utilizing ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine (CAS: 194543-22-1). The incorporation of the tetrahydropyran (THP) moiety is a strategic medicinal chemistry tactic to enhance the aqueous solubility and metabolic stability of lipophilic drug candidates.

This guide addresses the primary challenge of alkyl-hydrazine condensations: regioselectivity . We provide a mechanistic rationale for isomer formation, optimized protocols for


-keto esters and 

-diketones, and a definitive characterization strategy using 2D NMR (NOESY) to validate the regio-outcome.

Scientific Foundation & Mechanistic Insight

The Reagent: Physicochemical Advantage

The ((tetrahydro-2H-pyran-4-yl)methyl) moiety acts as a polar, non-aromatic spacer. Unlike a direct phenyl attachment, the methylene linker (


) interrupts conjugation, maintaining the basicity of the hydrazine nitrogens. The THP ether oxygen lowers 

compared to cyclohexyl analogs, improving the "drug-likeness" of the final scaffold.
The Regioselectivity Challenge

In the condensation of an alkyl hydrazine with an unsymmetrical 1,3-dicarbonyl, two regioisomers are possible (1,3- vs. 1,5-substituted pyrazoles). The outcome is a competition between sterics and nucleophilicity :

  • Electronic Effect: The alkyl group on the hydrazine (

    
    ) exerts a positive inductive effect (+I), making 
    
    
    
    theoretically more nucleophilic than the terminal nitrogen (
    
    
    ).
  • Steric Effect:

    
     is sterically hindered by the (THP)methyl group. 
    
    
    
    is unhindered.
  • Electrophile Nature: The ketone carbonyl is generally more electrophilic than the ester/amide carbonyl.

The "Fork in the Road" Mechanism: Usually, the unhindered terminal nitrogen (


) attacks the most electrophilic ketone first. This leads to the 1,5-isomer  (where the hydrazine substituent ends up adjacent to the group that was the ketone). However, solvent polarity and acid catalysis can shift this equilibrium.

KnorrMechanism Reagents Reagents: (THP)methyl-hydrazine + Unsymmetrical 1,3-Dicarbonyl PathA Path A (Kinetic): Terminal NH2 attacks Ketone Reagents->PathA Fast Attack (Sterics) PathB Path B (Thermodynamic): Substituted NH attacks Ketone Reagents->PathB Slow Attack (Electronics) InterA Intermediate A: Hydrazone at Ketone PathA->InterA InterB Intermediate B: Enamine/Hydrazone PathB->InterB Prod1 Major Product (Usually): 1-alkyl-3-ester-5-aryl pyrazole InterA->Prod1 Cyclization -H2O Prod2 Minor Product: 1-alkyl-5-ester-3-aryl pyrazole InterB->Prod2 Cyclization -H2O

Figure 1: Mechanistic bifurcation in Knorr synthesis. Path A typically dominates with bulky alkyl hydrazines, but pH and solvent can alter ratios.

Materials & Reagents

ComponentSpecificationRole
Hydrazine Reagent ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochlorideNucleophile Source
Base Triethylamine (

) or Sodium Acetate (

)
Neutralizes HCl salt to free base
Solvent A Ethanol (Absolute)Standard protic solvent
Solvent B Acetic Acid (Glacial)Promotes cyclization (Acidic method)
Catalyst p-Toluenesulfonic acid (pTSA)Optional: dehydrating agent

Handling Precaution: The hydrazine is typically supplied as a hydrochloride salt for stability. It must be neutralized in situ or free-based prior to reaction to ensure nucleophilicity.

Experimental Protocols

Protocol A: Synthesis from -Keto Esters (Neutral Conditions)

Target: Pyrazolones / 5-Hydroxy-pyrazoles

This method minimizes side reactions and is suitable for scale-up.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride (1.0 equiv) in Ethanol (10 mL/mmol).

  • Neutralization: Add Triethylamine (2.2 equiv) dropwise. Stir for 15 minutes at room temperature. Note: A white precipitate of

    
     may form; this is normal.
    
  • Addition: Add the

    
    -keto ester  (1.0 equiv) in one portion.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by LCMS (look for M+1 of product; starting material hydrazone mass may overlap, so look for retention time shift).
    
  • Workup:

    • Cool to room temperature.[1]

    • Concentrate under reduced pressure to remove ethanol.

    • Resuspend residue in Ethyl Acetate and wash with Water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol/Heptane or purify via flash chromatography (0-10% MeOH in DCM).

Protocol B: Synthesis from -Diketones (Acidic Cyclization)

Target: Fully substituted Pyrazoles

Acidic conditions accelerate the dehydration step, often necessary for sterically hindered diketones.

  • Solution: Dissolve the 1,3-diketone (1.0 equiv) and ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride (1.1 equiv) in Glacial Acetic Acid (5 mL/mmol).

  • Reaction: Heat to

    
     for 2–4 hours.
    
  • Quench: Pour the reaction mixture carefully into ice-cold water.

  • Isolation:

    • If solid forms: Filter the precipitate, wash with water, and dry.

    • If oil forms: Extract with DCM, wash with saturated

      
       (to remove acetic acid), dry, and concentrate.
      

Regiochemistry & Characterization (Critical)

You cannot assume the regiochemistry based solely on the starting material. You must validate it.

Analytical Distinction Strategy

The two isomers will have identical Mass (LCMS). Proton NMR (


-NMR) will show similar peaks. NOESY (Nuclear Overhauser Effect Spectroscopy)  is the only reliable method to assign the structure without X-ray crystallography.
NOESY Interpretation Guide

Perform a 2D NOESY experiment. Look for the cross-peak interaction between the Hydrazine Methylene Protons (


) and the substituent at the C5 position  of the pyrazole.
FeatureIsomer A (1,5-substituted) Isomer B (1,3-substituted)
Structure THP-methyl group is close to the

-diketone's original R-group.
THP-methyl group is far from the R-group (close to the proton/group derived from the carbonyl that was not attacked first).
NOESY Signal Strong Cross-Peak between

and

.
No Cross-Peak between

and

(or very weak).
Formation Favorability Usually favored if the R-group is small/planar.Favored if the R-group is extremely bulky (forcing the N-alkyl group away).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction / Low Yield Hydrazine salt not neutralized.Ensure 2+ equivalents of base are used. Switch to free-basing the hydrazine in a separate step (partition between 1N NaOH/DCM) before addition.
Mixture of Regioisomers Similar electrophilicity of carbonyls.Switch Solvent: Use a non-polar solvent (Toluene) with Dean-Stark trap to favor thermodynamic product. Temperature: Lower temp to

favors the kinetic product (attack at most electrophilic carbon).
Intermediate Hydrazone Stuck Cyclization failed (dehydration step).Add acid catalyst (pTSA, 10 mol%) or switch to Protocol B (Acetic Acid).

References

  • Knorr Pyrazole Synthesis Mechanism

    • Name-Reaction.com. "Knorr Pyrazole Synthesis." Retrieved from [Link]

  • Regioselectivity in Hydrazine Condensations: Fustero, S., et al. (2011). "Regioselective Synthesis of Pyrazoles." Chemistry – A European Journal. (General grounding on steric vs electronic control).
  • NMR Characterization of Pyrazole Isomers

    • López, C., et al. (2022).[2] "Regioselective Synthesis and Structural Characterization of Phenylaminopyrazole Derivatives." PubMed Central. Retrieved from [Link]

  • Reagent Data

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Application

Application Note: Strategic Utilization of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine in Medicinal Chemistry

Introduction: The "Solubility Handle" in Lead Optimization ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine (CAS: 100874-26-4 for HCl salt) has emerged as a critical building block in modern drug discovery, particularly for k...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Solubility Handle" in Lead Optimization

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine (CAS: 100874-26-4 for HCl salt) has emerged as a critical building block in modern drug discovery, particularly for kinase inhibitors and GPCR ligands. In the "Escape from Flatland" era of medicinal chemistry, this moiety serves a dual purpose: it acts as a robust precursor for constructing


-alkylated heterocycles (pyrazoles, triazoles) while simultaneously functioning as a physicochemical modulator .

Unlike its carbocyclic analog (cyclohexylmethyl), the tetrahydropyran (THP) ether oxygen introduces a dipole moment and a hydrogen bond acceptor (HBA) vector without significantly altering the steric bulk. This modification is a standard bioisosteric replacement strategy to lower


, increase metabolic stability, and improve aqueous solubility.
Structural & Physicochemical Profile[1][2]

The following table contrasts the THP-methyl moiety with its direct lipophilic analog, the cyclohexylmethyl group.

PropertyCyclohexylmethyl-((Tetrahydro-2H-pyran-4-yl)methyl)-Impact on Drug Candidate
Formula


Reduced carbon count (Lead-likeness)
Electronic Lipophilic / InertPolar / H-Bond AcceptorThe ether oxygen accepts H-bonds (weak), altering solvation.
LogP (Fragment) ~ +2.5~ +0.8Crucial: Lowers lipophilicity significantly.
Metabolic Risk High (CYP oxidation at C3/C4)LowerThe ether oxygen deactivates adjacent C-H bonds toward CYP oxidation.
Solubility LowModerate/HighImproved thermodynamic solubility.

Experimental Protocols

Protocol A: High-Fidelity Synthesis of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine

Causality: Direct alkylation of hydrazine with alkyl halides often leads to poly-alkylation (N,N-dialkyl side products). To ensure mono-alkylation and high purity, this protocol utilizes a mesylate intermediate and a large stoichiometric excess of hydrazine.

Reagents:

  • (Tetrahydro-2H-pyran-4-yl)methanol (Starting Material)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (

    
    )
    
  • Hydrazine hydrate (

    
    , 64-80% solution)
    
  • Dichloromethane (DCM), Ethanol (EtOH)

Step-by-Step Methodology:

  • Mesylation (Activation):

    • Dissolve (Tetrahydro-2H-pyran-4-yl)methanol (1.0 eq) in anhydrous DCM (0.5 M) under

      
       atmosphere.
      
    • Cool to 0°C. Add

      
       (1.5 eq) followed by dropwise addition of MsCl (1.2 eq).
      
    • Mechanism:[1][2][3][4] The hydroxyl group attacks the sulfonyl chloride, creating a potent leaving group (-OMs).

    • Stir at 0°C for 1 h, then warm to RT for 2 h. Monitor by TLC (stain: phosphomolybdic acid).

    • Workup: Wash with

      
      , sat. 
      
      
      
      , and brine. Dry over
      
      
      and concentrate. Note: The mesylate is stable enough for the next step without column chromatography.
  • Nucleophilic Displacement (Hydrazine Formation):

    • Dissolve the crude mesylate in EtOH (0.3 M).

    • Critical Step: Add Hydrazine hydrate (10.0 eq).

    • Why 10 equivalents? A massive excess is required to statistically favor the attack of hydrazine on the mesylate over the attack of the product (the alkyl hydrazine) on the mesylate. This prevents dimer formation.

    • Reflux (80°C) for 4–6 hours.

    • Monitor consumption of mesylate by LC-MS (ESI+).

  • Purification (The "Salting Out" Trick):

    • Concentrate the reaction mixture to remove EtOH and excess hydrazine.

    • Caution: Residual hydrazine is toxic. Use a bleach trap for the rotavap exhaust.

    • Dissolve residue in DCM. Wash with

      
       (aqueous).
      
    • Salt Formation: To isolate a stable solid, treat the organic layer with

      
       in dioxane. The hydrochloride salt of the product will precipitate.
      
    • Filter, wash with

      
      , and dry under vacuum.
      
Protocol B: Application – Synthesis of N-Alkylated Pyrazoles

Context: This is the primary use case in medicinal chemistry (e.g., synthesis of JAK or ALK5 inhibitors). The hydrazine reacts with a 1,3-electrophile.

Reagents:

  • ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine HCl (from Protocol A)

  • Ethoxymethylene malononitrile (or similar 1,3-dielectrophile like a 1,3-diketone)

  • Ethanol[2][4][5]

  • Triethylamine (to neutralize the HCl salt)

Methodology:

  • Suspend the hydrazine HCl salt (1.0 eq) in EtOH.

  • Add

    
     (1.2 eq) to liberate the free base in situ.
    
  • Add the 1,3-electrophile (1.0 eq).

  • Reflux for 2–3 hours.

  • Observation: The reaction typically proceeds via a hydrazone intermediate followed by cyclization.

  • Cool to RT. The pyrazole product often precipitates or can be crystallized by adding water.

Visualized Workflows (Graphviz)

Diagram 1: Synthetic Pathway & Logic Flow

This diagram illustrates the conversion from the alcohol precursor to the final heterocycle, highlighting the critical decision points.

SynthesisWorkflow cluster_logic Why this route? Start Start: (Tetrahydro-2H-pyran-4-yl)methanol Activation Activation: Mesylation (MsCl, Et3N) Start->Activation OH activation Intermediate Intermediate: THP-4-ylmethyl methanesulfonate Activation->Intermediate Leaving Group Formation Reaction Nucleophilic Attack: 10 eq. Hydrazine Hydrate Intermediate->Reaction SN2 Displacement Note1 Direct alkylation of halide leads to over-alkylation. Intermediate->Note1 Product Target: ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine Reaction->Product Excess N2H4 prevents dimerization App Application: Cyclization to Pyrazole Product->App + 1,3-Diketone Note2 Mesylate is cleaner than Tosylate for purification.

Caption: Step-by-step synthetic pathway from alcohol precursor to pyrazole application, emphasizing the critical mesylation strategy to avoid side reactions.

Diagram 2: Bioisostere Decision Tree

When should a chemist select this moiety over a standard cyclohexyl group?

BioisostereLogic Problem Lead Compound Issue: High Lipophilicity / Poor Solubility Check1 Is the Cyclohexyl group essential for steric fit? Problem->Check1 Decision1 Keep Ring Size (6-membered) Check1->Decision1 Yes OptionA Switch to THP-Methyl (Tetrahydropyran) Decision1->OptionA Neutral moiety needed? OptionB Switch to Piperidine (Requires basic amine handling) Decision1->OptionB Basic center tolerated? Outcome Outcome: LogP decreases ~1.5 units H-Bond Acceptor added OptionA->Outcome

Caption: Medicinal chemistry decision logic for deploying the THP-methyl bioisostere to resolve ADME liabilities in lead compounds.

Safety & Handling Guidelines (Critical)

Hydrazine derivatives possess distinct toxicological profiles that require strict adherence to safety protocols.

  • Toxicity: Alkyl hydrazines are potential carcinogens and hepatotoxins. All weighing and reactions must occur inside a certified fume hood.

  • Instability: The free base is prone to air oxidation. Store under Argon/Nitrogen at -20°C. The Hydrochloride salt is significantly more stable and is the recommended form for storage.

  • Decontamination: Spills should NOT be wiped with paper towels (fire hazard).

    • Neutralization Protocol: Treat spills or waste glassware with a 5% Sodium Hypochlorite (Bleach) solution. This oxidizes the hydrazine to nitrogen gas and water.[6]

    • Verification: Ensure no bubbles (

      
      ) are evolving before disposal.
      

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Ragnarsson, U. (2001). Synthetic methodology for alkyl substituted hydrazines. Chemical Society Reviews, 30(4), 205-213. (Authoritative review on hydrazine synthesis preventing poly-alkylation). Link

  • Pfizer Inc. (2018). Patent WO2018067422A1. (Example of THP-methyl-pyrazole synthesis in JAK inhibitor optimization). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10057480, (Tetrahydro-2H-pyran-4-yl)hydrazine. (Safety and GHS classification data). Link

Sources

Method

Application Note: Streamlining Heterocyclic Scaffolding with ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine in One-Pot Syntheses

Introduction: The Strategic Advantage of the Tetrahydropyran Moiety in Drug Discovery In the landscape of modern medicinal chemistry, the tetrahydropyran (THP) moiety has emerged as a privileged structural motif.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Tetrahydropyran Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the tetrahydropyran (THP) moiety has emerged as a privileged structural motif.[1] Its favorable physicochemical properties, including improved aqueous solubility, metabolic stability, and reduced off-target toxicity, make it a desirable component in the design of novel therapeutic agents. The incorporation of the THP scaffold can significantly enhance the pharmacokinetic profile of a drug candidate. This application note details the utility of a versatile building block, ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine, in the efficient one-pot synthesis of various heterocyclic compounds, which are themselves foundational structures in a vast array of pharmaceuticals.[2]

The use of multi-component reactions (MCRs) in a one-pot setting represents a paradigm shift in synthetic chemistry, offering advantages in terms of atom economy, reduced waste, and simplified purification processes.[3][4][5][6] This guide provides detailed protocols and mechanistic insights for the synthesis of pyrazole and 1,2,4-triazole derivatives, leveraging the unique structural and reactive properties of ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine.

Core Reagent Profile: ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine

PropertyValueSource
Molecular Formula C₆H₁₄N₂OPubChem CID: 13845511
Molecular Weight 130.19 g/mol PubChem CID: 13845511
Appearance Colorless to pale yellow liquidSupplier Data
Boiling Point ~220 °C (decomposes)Estimated
Solubility Soluble in water, ethanol, methanolGeneral Hydrazine Properties

Safety and Handling: Substituted hydrazines are potentially hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. They can be toxic and are often skin and respiratory irritants. Always consult the Safety Data Sheet (SDS) before use.

One-Pot Synthesis of Pyrazoles: A Detailed Protocol

The Knorr pyrazole synthesis and related condensations of hydrazines with 1,3-dicarbonyl compounds are cornerstone reactions in heterocyclic chemistry.[7][8] The following protocol outlines a one-pot, three-component synthesis of a 1-(((tetrahydro-2H-pyran-4-yl)methyl)amino)-substituted pyrazole.

Protocol 1: One-Pot Synthesis of 5-methyl-1-(((tetrahydro-2H-pyran-4-yl)methyl)amino)-3-phenyl-1H-pyrazole

This protocol involves the reaction of a β-diketone (1-phenylbutane-1,3-dione) with ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine.

Materials:

  • 1-phenylbutane-1,3-dione (1.0 mmol, 162.2 mg)

  • ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine (1.0 mmol, 130.2 mg)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (catalytic, ~0.1 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenylbutane-1,3-dione (1.0 mmol).

  • Dissolve the dione in ethanol (5 mL).

  • Add ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine (1.0 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired pyrazole.

Expected Yield: 80-90%

Mechanistic Rationale for Pyrazole Formation

The reaction proceeds through a well-established mechanism. The more nucleophilic nitrogen of the substituted hydrazine attacks one of the carbonyl groups of the β-diketone, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring. The acidic catalyst protonates a carbonyl oxygen, activating it towards nucleophilic attack.

Visualizing the Workflow: Pyrazole Synthesis

Pyrazole_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1-phenylbutane-1,3-dione ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine Ethanol, Acetic Acid Flask Round-Bottom Flask Reagents->Flask Combine Reflux Reflux (78°C) 2-4 hours Flask->Reflux TLC Monitor by TLC Reflux->TLC Evaporation Solvent Evaporation TLC->Evaporation Reaction Complete Chromatography Column Chromatography Evaporation->Chromatography Product Pure Pyrazole Derivative Chromatography->Product

Caption: Workflow for the one-pot synthesis of a substituted pyrazole.

One-Pot Synthesis of 1,2,4-Triazoles: A Versatile Approach

The synthesis of 1,2,4-triazoles can be efficiently achieved through the condensation of a hydrazine derivative with formamide or other single-carbon sources, often followed by cyclization.[9][10] This protocol describes a one-pot synthesis of a 4-amino-1,2,4-triazole derivative.

Protocol 2: One-Pot Synthesis of 4-((tetrahydro-2H-pyran-4-yl)methyl)amino)-4H-1,2,4-triazole

This reaction utilizes the reaction of the substituted hydrazine with formic acid and formamide.

Materials:

  • ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine (1.0 mmol, 130.2 mg)

  • Formic Acid (85%, 2.0 mL)

  • Formamide (2.0 mL)

Procedure:

  • In a 25 mL round-bottom flask fitted with a reflux condenser, combine ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine (1.0 mmol), formic acid (2.0 mL), and formamide (2.0 mL).

  • Heat the mixture to 140-150 °C in an oil bath.

  • Maintain this temperature for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water (20 mL) and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated product can be collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).

Expected Yield: 75-85%

Mechanistic Considerations for 1,2,4-Triazole Formation

The synthesis of the 1,2,4-triazole ring in this context involves a series of condensation and cyclization steps. The initial reaction of the hydrazine with formic acid and formamide leads to the formation of an N-formylhydrazide intermediate. This intermediate then undergoes further reaction and cyclization, driven by the high temperature, to form the stable triazole ring.

Visualizing the Mechanism: 1,2,4-Triazole Synthesis

Triazole_Mechanism Hydrazine ((THP)methyl)hydrazine Intermediate1 N-Formylhydrazide Intermediate Hydrazine->Intermediate1 + HCOOH FormicAcid Formic Acid Formamide Formamide Intermediate2 Cyclization Precursor Intermediate1->Intermediate2 + HCONH₂ - H₂O Triazole 1,2,4-Triazole Product Intermediate2->Triazole Intramolecular Cyclization & Dehydration

Caption: Simplified mechanistic pathway for 1,2,4-triazole formation.

Conclusion and Future Perspectives

The use of ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine as a versatile building block in one-pot syntheses of pyrazoles and 1,2,4-triazoles offers a streamlined and efficient route to novel heterocyclic scaffolds. The protocols detailed in this application note are robust and can likely be adapted to a wider range of substrates, enabling the generation of diverse chemical libraries for drug discovery and development. The favorable properties imparted by the tetrahydropyran moiety make this reagent a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic profiles of their lead compounds. Future work will focus on expanding the scope of heterocycles accessible through this methodology and exploring its application in the synthesis of biologically active molecules.

References

  • Beilstein Journals. (n.d.). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]3][6]

  • Google Patents. (n.d.). CN108546266B - Synthesis method of 1,4,6, 7-tetrahydropyrane [4,3-C ] pyrazole-3-carboxylic acid.
  • Arkivoc. (n.d.). Novel one pot synthesis of substituted 1,2,4-triazines. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Preparation of Some 4Methyl2H-pyran-2-ones. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). EP2008996A1 - Process for the production of pyrazoles.
  • MDPI. (n.d.). MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles under Solvent Free Conditions. Retrieved from [Link]

  • Beilstein Archives. (2024). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoqui. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Journal of Research in Chemistry. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Retrieved from [Link]

  • PubChem. (n.d.). (Tetrahydro-2H-pyran-4-yl)hydrazine. Retrieved from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: Protecting Group Strategies for ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine

Abstract & Strategic Overview The efficient manipulation of ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine (referred to herein as THP-Hydrazine ) is a critical step in the synthesis of kinase inhibitors and GPCR ligands. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The efficient manipulation of ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine (referred to herein as THP-Hydrazine ) is a critical step in the synthesis of kinase inhibitors and GPCR ligands. The molecule features a tetrahydropyran (THP) ether ring—imparting favorable solubility and metabolic stability—linked to a reactive hydrazine "warhead."

The Core Challenge: Mono-alkyl hydrazines possess two nucleophilic nitrogen atoms with distinct electronic and steric profiles:

  • N1 (Internal, Alkylated): Electronically enriched by the alkyl inductive effect (+I), but sterically hindered.

  • N2 (Terminal, Unsubstituted): Sterically accessible, but generally less electron-rich than N1 (though more nucleophilic towards bulky electrophiles).

Direct acylation or alkylation often results in intractable mixtures of N1-substituted, N2-substituted, and N1,N2-disubstituted products. This guide details three field-proven strategies to achieve regioselective control, ensuring high yields and reproducible scale-up.

Strategic Decision Matrix

Before selecting a protocol, analyze your downstream chemistry requirements using the decision tree below.

PG_Strategy Start Start: THP-Hydrazine Manipulation Source Do you already have the free hydrazine? Start->Source DeNovo No (De Novo Synthesis) Source->DeNovo Synthesizing from Aldehyde Direct Yes (Have Free Hydrazine) Source->Direct Using Stock Reagent RedAm Strategy 1: Reductive Amination (Use Boc-Carbazate) DeNovo->RedAm Result1 Result: N2-Boc Protected (Ready for N1 coupling) RedAm->Result1 Selectivity Required Selectivity? Direct->Selectivity N2_Block Block N2 (Terminal) Leave N1 Free Selectivity->N2_Block N1_Block Block N1 (Internal) Leave N2 Free Selectivity->N1_Block Phth Strategy 2: Phthalimide Protection (Steric Lock) N2_Block->Phth BocDirect Strategy 3: Direct Boc Anhydride (Requires Chromatography) N1_Block->BocDirect Difficult/Low Yield

Figure 1: Decision matrix for selecting the appropriate protection strategy based on starting material availability and regioselectivity needs.

Detailed Methodologies

Strategy 1: The "De Novo" Route (Recommended)

Target: N2-Boc-((tetrahydro-2H-pyran-4-yl)methyl)hydrazine Mechanism: Reductive Amination Why: This is the gold standard for generating the N2-protected species. By reacting the aldehyde with tert-butyl carbazate (Boc-hydrazine) instead of free hydrazine, you structurally guarantee the Boc group is on the terminal nitrogen.

Protocol A: Reductive Amination

Reagents:

  • Tetrahydro-2H-pyran-4-carbaldehyde (1.0 equiv)

  • tert-Butyl carbazate (Boc-NH-NH2) (1.05 equiv)

  • NaBH3CN (1.2 equiv) or NaBH(OAc)3 (1.4 equiv)

  • MeOH or DCE (Solvent)

  • Acetic Acid (catalytic)

Step-by-Step:

  • Imine Formation: Dissolve the aldehyde and tert-butyl carbazate in MeOH (0.5 M). If using DCE, add MgSO4 to sequester water. Stir at room temperature (RT) for 2–4 hours. Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde.

  • Reduction: Cool the solution to 0°C. Add the reducing agent (NaBH3CN) portion-wise. (Caution: Gas evolution).

  • Reaction: Allow to warm to RT and stir overnight.

  • Quench: Quench with saturated aqueous NaHCO3.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Result: You obtain R-CH2-NH-NH-Boc . The N1 nitrogen is free and nucleophilic, ready for SNAr or acylation reactions.

Strategy 2: Phthalimide "Double Lock"

Target: 2-((Tetrahydro-2H-pyran-4-yl)methyl)isoindoline-1,3-dione (N2-Phthaloyl protected) Why: Phthalic anhydride reacts with the terminal nitrogen to form a cyclic imide. This effectively "double protects" N2, removing its nucleophilicity entirely and forcing subsequent chemistry to occur at N1.

Protocol B: Phthaloylation

Reagents:

  • ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine (Free base)

  • N-Carbethoxyphthalimide (NCEP) (Mild reagent) or Phthalic Anhydride (Harsh reagent)

  • TEA (Triethylamine)

  • THF or Toluene

Step-by-Step:

  • Dissolution: Dissolve the hydrazine (1.0 equiv) in THF (0.2 M).

  • Addition: Add TEA (1.1 equiv) followed by N-Carbethoxyphthalimide (1.05 equiv).

  • Reflux: Heat to 60°C for 4–6 hours. The phthalimide forms selectively on the terminal amine due to steric accessibility.

  • Workup: Concentrate in vacuo. Redissolve in DCM, wash with 0.1 M HCl (to remove unreacted hydrazine) and brine.

  • Outcome: The product is a stable solid, often requiring no chromatography.

Strategy 3: Direct Boc Protection (The "Quick & Dirty")

Target: Mixture of N1-Boc and N2-Boc (Purification required) Why: Used when you have the free hydrazine stock and need a quick protected intermediate, accepting a lower yield.

Protocol C: Controlled Boc-Anhydride Addition

Reagents:

  • THP-Hydrazine (1.0 equiv)

  • Boc2O (0.9 equiv) – Deficit is crucial to prevent bis-protection

  • DCM (Dichloromethane)

  • 0°C Ice Bath

Step-by-Step:

  • Setup: Dissolve THP-Hydrazine in DCM at 0°C.

  • Addition: Dissolve Boc2O in DCM and add it dropwise over 1 hour via syringe pump. Slow addition favors the kinetic product (usually N2-Boc).

  • Workup: Wash with water.

  • Purification (Mandatory): You must separate the N1-Boc (minor), N2-Boc (major), and bis-Boc (trace) species using silica chromatography. The N2-Boc isomer is typically less polar.

Deprotection Protocols

Once the synthetic sequence is complete, removing the protecting group without damaging the THP ring is paramount.

PG TypeReagentConditionsNotes
Boc HCl / Dioxane 4M HCl in Dioxane, RT, 1-2 hPreferred. Anhydrous conditions prevent THP ring hydrolysis (though THP is generally robust).
Boc TFA / DCM 1:1 TFA:DCM, RT, 30 minStandard. Evaporate co-solvent thoroughly to remove TFA salts.
Phthalimide Hydrazine Hydrate EtOH, Reflux, 2 hClassic. Generates insoluble phthalhydrazide byproduct. Filter hot.
Phthalimide Methylamine 40% aq. MeNH2, RT, 12 hMilder. Useful if the molecule contains esters sensitive to hydrazine reflux.
Critical Note on THP Stability

The tetrahydropyran ring is a cyclic ether. It is stable to:

  • Standard TFA deprotection (RT).

  • Hydrazine hydrate reflux.[1]

  • Basic hydrolysis (LiOH/NaOH).

It is unstable to:

  • Extremely harsh Lewis acids (e.g., BBr3) which can cleave the ether.

  • Strong aqueous acids at high temperatures (can cause ring opening/rearrangement).

Visual Workflow: Synthesis of a Kinase Linker

The following diagram illustrates the application of Strategy 1 (Reductive Amination) to create a pure linker for drug discovery.

Synthesis_Flow Aldehyde THP-4-Carbaldehyde Imine Intermediate Hydrazone Aldehyde->Imine MeOH, RT BocHy Boc-Carbazate (H2N-NH-Boc) BocHy->Imine Product N2-Boc-THP-Hydrazine (Pure Regioisomer) Imine->Product NaBH3CN Reductive Amination Coupling SNAr Coupling (to Heterocycle) Product->Coupling N1 acts as Nucleophile Final Final Drug Intermediate Coupling->Final Deprotection (HCl/Dioxane)

Figure 2: Optimized workflow for synthesizing the N2-protected linker via reductive amination, ensuring N1 availability for coupling.

References

  • Regioselectivity in Hydrazine Protection

    • Raju, M., et al. (2009).[2] "Efficient solventless technique for Boc-protection of hydrazines and amines."[3] Arkivoc, (vi), 291-297.[2]

  • Reductive Amination Strategies

    • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

  • Phthalimide Deprotection Protocols

    • BenchChem Application Notes. "Protocols for the Cleavage of the Phthalimide Group."

  • THP Ring Stability

    • Greene, T. W., & Wuts, P. G. M.[2] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for ether stability).

Sources

Method

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine in the synthesis of energetic materials

This guide details the synthesis and application of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine , a specialized intermediate in the development of advanced energetic materials. While standard hydrazine ( ) is a ubiquitou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis and application of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine , a specialized intermediate in the development of advanced energetic materials.

While standard hydrazine (


) is a ubiquitous high-energy fuel, its volatility and sensitivity often require chemical modification. The introduction of the (tetrahydro-2H-pyran-4-yl)methyl  moiety serves as a strategic "energetic modulator," enhancing oxygen balance, modifying viscosity, and reducing vapor pressure while retaining the reactive hydrazine core necessary for constructing high-nitrogen heterocycles (e.g., pyrazoles, tetrazines).

PART 1: STRATEGIC OVERVIEW

1.1 The Role in Energetic Materials

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine (CAS: 1315365-54-8 for 2HCl salt) functions primarily as a nucleophilic building block . In energetic material synthesis, it is utilized to:

  • Synthesize N-Functionalized Energetic Heterocycles: It reacts with 1,3-dicarbonyls or nitro-functionalized electrophiles to form pyrazoles and triazoles. The THP ring acts as a solubilizing group that lowers the melting point, potentially creating Energetic Ionic Liquids (EILs) or melt-castable explosives.

  • Model Compound for Silicon-Based Energetics: As noted in specialized literature, this molecule serves as a model substrate for studying silicon-functionalized energetic frameworks, where the ether oxygen facilitates coordination.

  • Hypergolic Fuel Additives: The ether oxygen in the THP ring can act as a Lewis base donor, potentially aiding ignition delay when used in conjunction with oxidizers like Nitrogen Tetroxide (NTO), although this is a niche application compared to its use as a synthesis precursor.

1.2 Chemical Structure & Properties
  • IUPAC Name: ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine

  • Molecular Formula:

    
    
    
  • Key Functionality:

    • Primary Hydrazine (

      
      ):  High reactivity nucleophile; source of N-N energetic bonds.
      
    • Tetrahydropyran (THP): Cyclic ether; improves oxygen balance (OB%) compared to alkyl analogs and modifies density/crystallinity.

PART 2: SYNTHESIS PROTOCOL

This protocol describes the conversion of (Tetrahydro-2H-pyran-4-yl)methanol to the target hydrazine via a mesylate intermediate. This route is preferred over direct alkylation to avoid poly-alkylation byproducts.

2.1 Synthesis Workflow Diagram

SynthesisRoute Start (Tetrahydro-2H-pyran-4-yl)methanol (Starting Material) Step1 Activation (Mesylation) Start->Step1 MsCl, Et3N DCM, 0°C Inter Intermediate: THP-4-methyl methanesulfonate Step1->Inter Step2 Nucleophilic Substitution (Hydrazination) Inter->Step2 N2H4·H2O (Excess) EtOH, Reflux Product Target: ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine Step2->Product Salt Storage Form: Dihydrochloride Salt Product->Salt HCl/Dioxane

Caption: Two-step synthesis pathway from the alcohol precursor to the stable hydrazine salt.

2.2 Detailed Experimental Procedure
Step 1: Activation (Mesylation)

Objective: Convert the hydroxyl group into a good leaving group (mesylate).

  • Reagents:

    • (Tetrahydro-2H-pyran-4-yl)methanol (1.0 eq)

    • Methanesulfonyl chloride (MsCl) (1.2 eq)

    • Triethylamine (

      
      ) (1.5 eq)
      
    • Dichloromethane (DCM) (Solvent, anhydrous)

  • Protocol:

    • Dissolve (Tetrahydro-2H-pyran-4-yl)methanol in anhydrous DCM (10 mL/g) under nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add

      
       dropwise.
      
    • Add MsCl dropwise over 30 minutes, maintaining temperature < 5°C. Exothermic reaction.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

    • Workup: Wash with water (2x), 1M HCl (1x), and brine. Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
    • Yield: Quantitative. The crude mesylate is sufficiently pure for the next step.

Step 2: Hydrazination

Objective: Displace the mesylate with hydrazine to form the C-N bond.

  • Reagents:

    • Crude Mesylate (from Step 1)

    • Hydrazine Hydrate (

      
      ) (5.0 - 10.0 eq) Note: Large excess is critical to prevent formation of the symmetrical bis-hydrazine.
      
    • Ethanol (Solvent)

  • Protocol:

    • Dissolve the crude mesylate in Ethanol (5 mL/g).

    • Add Hydrazine Hydrate (excess) to the reaction flask.

    • Heat the mixture to Reflux (78°C) for 4–6 hours. Monitor by TLC (stain with ninhydrin; hydrazine turns purple/brown).

    • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine. Caution: Hydrazine vapors are toxic; use a high-efficiency trap.

    • Dissolve residue in DCM and wash with 10% NaOH (to ensure free base form) and brine.

    • Dry over

      
       and concentrate to obtain the pale yellow oil.
      
Step 3: Salt Formation (Stabilization)

Free hydrazines are prone to oxidation. Store as the dihydrochloride salt.

  • Dissolve the oil in a minimal amount of Ethanol or Dioxane.

  • Add 4M HCl in Dioxane dropwise at 0°C.

  • Filter the white precipitate, wash with cold ether, and dry under vacuum.

    • Target Product: ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride.[1][2]

PART 3: APPLICATIONS IN ENERGETIC MATERIALS

3.1 Synthesis of High-Nitrogen Energetic Heterocycles

The primary utility of this hydrazine is as a precursor for N-substituted pyrazoles and tetrazines . These derivatives are highly valued in propellants for their high heat of formation and nitrogen content.

Protocol: Condensation with 1,3-Diketones (Knorr Pyrazole Synthesis)

  • Reaction:

    
    
    
  • Energetic Modification:

    • React the ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine with 3-nitro-2,4-pentanedione or nitromalonaldehyde (energetic precursors).

    • Result: A pyrazole ring with a nitro group (energy source) and the THP-methyl tail (plasticizing/desensitizing agent).

3.2 Energetic Salts

The hydrazine moiety itself can be protonated by energetic acids to form high-density energetic salts.

  • Acids: Perchloric acid (

    
    ), Dinitramide acid (HDN), or Nitric acid (
    
    
    
    ).
  • Procedure:

    • Dissolve the free base hydrazine in dry methanol.

    • Add stoichiometric energetic acid at -10°C.

    • Precipitate with diethyl ether.

  • Significance: These salts combine the high density of ionic lattices with the oxygen-balance benefits of the THP ring.

PART 4: ANALYTICAL DATA & SAFETY

4.1 Analytical Verification
  • 1H NMR (DMSO-d6, HCl salt):

    • 
       8.5-9.0 (br s, 
      
      
      
      ), 3.82 (dd, THP-O-
      
      
      ), 3.25 (t, THP-O-
      
      
      ), 2.85 (d,
      
      
      ), 1.8 (m, THP-CH), 1.2-1.6 (m, THP ring protons).
  • Mass Spectrometry (ESI):

    
     (Free base).
    
4.2 Safety Profile & Handling
  • Hydrazine Toxicity: Hydrazine and its derivatives are suspected carcinogens and potent hepatotoxins. All operations must be performed in a fume hood.

  • Peroxide Hazard: The tetrahydropyran ring is an ether. Although less prone to peroxides than THF, prolonged storage of the free base in air can lead to peroxide formation. Test with starch-iodide paper before heating.

  • Energetic Hazards:

    • The dihydrochloride salt is stable.

    • Perchlorate/Nitrate salts described in Section 3.2 are Class 1.1 Explosives . Handle on a <100mg scale with blast shielding.

References

  • GuideChem. (n.d.). (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride and its significance in energetic materials. Retrieved from

  • BenchChem. (n.d.). Protocols for Hydrazine Synthesis and Pyrazole Formation. Retrieved from

  • Sinditskii, V. P., et al. (2020). High-Nitrogen Energetic Materials of 1,2,4,5-Tetrazine Family: Thermal and Combustion Behaviors. ResearchGate. Retrieved from

  • ChemicalBook. (2025).[3] (Tetrahydro-2H-pyran-4-yl)methanol Synthesis and Properties. Retrieved from

  • Chavez, D. E., et al. (2016). Synthesis of High-Nitrogen Energetic Materials. (General reference for hydrazine-based energetics cited in search results).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine

Welcome to the technical support center for ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the synthesis and application of this versatile building block. Our goal is to empower you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure the success of your experiments.

I. Synthesis of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine via Reductive Amination

The most common and efficient method for synthesizing ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine is a two-step one-pot reaction involving the formation of a hydrazone from tetrahydro-4H-pyran-4-one and hydrazine, followed by its reduction.

Experimental Protocol: A Step-by-Step Guide

Step 1: Hydrazone Formation

  • To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent such as ethanol or methanol, add hydrazine hydrate (1.1-1.2 eq).[1]

  • The reaction mixture can be stirred at room temperature or gently refluxed for 2-4 hours.

  • Monitor the formation of the hydrazone by thin-layer chromatography (TLC). The hydrazone is typically more polar than the starting ketone.

Step 2: Reduction of the Hydrazone

  • After the formation of the hydrazone is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise to control the exothermic reaction.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until TLC analysis indicates the complete consumption of the hydrazone.

Step 3: Work-up and Purification

  • Carefully quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine by column chromatography on silica gel.

II. Troubleshooting Guide for Synthesis

This section addresses common issues encountered during the synthesis of ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors throughout the reaction process. Here’s a systematic approach to troubleshooting:

  • Incomplete Hydrazone Formation:

    • Cause: The equilibrium of hydrazone formation may not be favorable. The presence of water can hinder the reaction.

    • Solution:

      • Ensure your starting materials and solvent are as anhydrous as possible.

      • Consider adding a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture during the hydrazone formation step.

      • A catalytic amount of acid (e.g., a drop of acetic acid) can accelerate hydrazone formation, but be mindful of its impact on the subsequent reduction step. For many reductive aminations, a pH of around 4.5 is optimal for hydrazone formation.[2]

  • Inefficient Reduction:

    • Cause: The reducing agent may have lost its activity, or the reaction conditions may not be optimal.

    • Solution:

      • Use a fresh bottle of sodium borohydride.

      • Ensure the portion-wise addition of NaBH₄ at 0 °C to prevent overheating and decomposition of the reducing agent.

      • If NaBH₄ is ineffective, consider alternative reducing agents. A comparison is provided in the table below.

  • Side Reactions:

    • Cause: A common side product is the formation of an azine, which results from the reaction of the hydrazone with another molecule of the starting ketone.

    • Solution:

      • Use a slight excess of hydrazine hydrate (1.1-1.2 equivalents) to favor the formation of the desired hydrazone over the azine.

      • Controlling the reaction temperature during hydrazone formation can also minimize side reactions.

  • Work-up and Purification Losses:

    • Cause: The product is a relatively polar and water-soluble compound, which can lead to losses during the extraction process.

    • Solution:

      • Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the solubility of the product in the aqueous phase.

      • Perform multiple extractions with the organic solvent to ensure complete recovery of the product.

Troubleshooting Flowchart for Low Yield

low_yield_troubleshooting start Low Yield Observed check_hydrazone Check Hydrazone Formation (TLC/NMR) start->check_hydrazone incomplete_hydrazone Incomplete Hydrazone Formation check_hydrazone->incomplete_hydrazone check_reduction Check Reduction Step (TLC/LC-MS) incomplete_hydrazone->check_reduction No solution_hydrazone Solutions: - Use anhydrous conditions - Add dehydrating agent - Catalytic acid incomplete_hydrazone->solution_hydrazone Yes incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction check_workup Review Work-up & Purification incomplete_reduction->check_workup No solution_reduction Solutions: - Use fresh reducing agent - Control temperature - Consider alternative reducing agents incomplete_reduction->solution_reduction Yes workup_issues Losses During Work-up check_workup->workup_issues solution_workup Solutions: - Saturate aqueous layer with NaCl - Perform multiple extractions workup_issues->solution_workup Yes

Caption: Troubleshooting workflow for low yield.

Q2: I see an unexpected byproduct in my NMR/LC-MS. What could it be?

Answer: The most likely byproduct is the corresponding azine.

  • Azine Formation: This occurs when the initially formed hydrazone reacts with another molecule of tetrahydro-4H-pyran-4-one. The azine will have a molecular weight corresponding to two ketone units minus one molecule of hydrazine.

    • Identification: Azines often have distinct NMR signals and a characteristic mass in LC-MS.

    • Prevention: As mentioned previously, using a slight excess of hydrazine hydrate can suppress azine formation.

  • Over-reduction: Although less common with sodium borohydride, stronger reducing agents could potentially lead to the reduction of the pyran ring. This is highly unlikely under the standard conditions.

  • Residual Starting Materials: Incomplete reaction will result in the presence of tetrahydro-4H-pyran-4-one and/or the hydrazone intermediate. These can often be separated from the final product by column chromatography.

Q3: How do I choose the right reducing agent for the hydrazone reduction?

Answer: Sodium borohydride is a good starting point due to its availability, ease of handling, and selectivity. However, other reducing agents can be considered for optimization.

Reducing Agent Typical Conditions Advantages Disadvantages
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0 °C to RTInexpensive, readily available, generally effective.Can sometimes be slow; reactivity can be affected by solvent and temperature.
Sodium Cyanoborohydride (NaBH₃CN) Methanol or Ethanol, pH 3-4More selective for imines/hydrazones over ketones; stable in mildly acidic conditions.[3][4]Highly toxic (potential for HCN gas release, especially in acidic conditions).
Catalytic Hydrogenation (e.g., H₂, Pd/C) Methanol or Ethanol, H₂ atmosphereClean reaction with minimal byproducts.Requires specialized equipment (hydrogenator); may not be suitable for substrates with other reducible functional groups.

III. Applications in Drug Discovery: Synthesis of Pyrazole Derivatives

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine is a valuable building block for the synthesis of pyrazole-containing compounds, which are prevalent in medicinal chemistry due to their diverse biological activities.[5] The tetrahydropyran moiety can enhance the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability.[1]

Example Protocol: Synthesis of a Pyrazole Derivative

This protocol describes the synthesis of a pyrazole derivative from ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine and a 1,3-dicarbonyl compound, such as ethyl acetoacetate, based on the Knorr pyrazole synthesis.[6]

  • To a solution of ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine (1.0 eq) in a suitable solvent like ethanol or acetic acid, add ethyl acetoacetate (1.0-1.2 eq).[1]

  • Add a catalytic amount of an acid (e.g., acetic acid or p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Reaction Pathway for Pyrazole Synthesis

pyrazole_synthesis reagent1 ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine conditions Catalytic Acid Heat reagent1->conditions reagent2 Ethyl Acetoacetate (1,3-Dicarbonyl) reagent2->conditions product Pyrazole Derivative conditions->product

Caption: Synthesis of a pyrazole derivative.

IV. Storage and Handling

Proper storage and handling of ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine are crucial for maintaining its stability and ensuring laboratory safety. While specific stability data for this compound is limited, general guidelines for hydrazine derivatives should be followed.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

    • Protect from light and moisture.

    • Hydrazines can be sensitive to air oxidation, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

  • Handling:

    • Hydrazine and its derivatives are toxic and should be handled in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

    • Hydrazine is a reducing agent and can react vigorously with oxidizing agents. Keep it away from incompatible materials.

V. Frequently Asked Questions (FAQs)

Q4: How can I effectively remove residual hydrazine hydrate from my reaction mixture?

Answer: Residual hydrazine hydrate can be challenging to remove due to its high boiling point and water solubility. Here are a few strategies:

  • Azeotropic Removal: For small amounts, co-evaporation with a high-boiling solvent like toluene under reduced pressure can be effective.

  • Aqueous Work-up: Multiple washes with water or brine during the extraction process will help remove the majority of hydrazine hydrate.

  • Column Chromatography: Hydrazine is quite polar and tends to stick to silica gel. Running a column with a suitable eluent system will effectively separate your product from residual hydrazine.[7]

  • Quenching: In some cases, a small amount of a ketone like acetone can be added to the reaction mixture after the primary reaction is complete to consume any remaining hydrazine by forming the corresponding hydrazone, which can then be removed during work-up or chromatography. However, this should be done cautiously to avoid side reactions with your product.

Q5: What are the best analytical techniques to monitor the progress of my reaction?

Answer: A combination of techniques is often most effective:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to monitor the disappearance of starting materials and the appearance of the product. Staining with potassium permanganate or ninhydrin can help visualize the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to track the masses of the starting materials, intermediates (hydrazone), product, and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final product and for identifying any impurities.

Q6: Can I use ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine in other types of reactions besides pyrazole synthesis?

Answer: Absolutely. This compound is a versatile building block. It can be used in:

  • Other Heterocycle Syntheses: It can react with various electrophiles to form a wide range of heterocyclic systems.

  • Further Functionalization: The free -NH₂ group can be acylated, alkylated, or used in other coupling reactions to build more complex molecules.

  • As a Linker: In drug discovery, the hydrazine moiety can serve as a linker to connect different pharmacophores.

This technical support guide provides a comprehensive overview of the synthesis, optimization, and application of ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine. By understanding the underlying chemistry and potential pitfalls, you can confidently and efficiently utilize this valuable compound in your research and development endeavors.

VI. References

  • A kind of preparation method of methyl hydrazine. (2017). Google Patents. Retrieved February 6, 2026, from

  • A kind of preparation method of methyl hydrazine. (2019). Google Patents. Retrieved February 6, 2026, from

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Harrath, A. H. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(22), 6840. [Link]

  • Synthesis method of 1,4,6, 7-tetrahydropyrane [4,3-C ] pyrazole-3-carboxylic acid. (2021). Google Patents. Retrieved February 6, 2026, from

  • A kind of preparation process of methyl hydrazine. (2019). Google Patents. Retrieved February 6, 2026, from

  • Calabretta, R., et al. (2010). Sodium Cyanoborohydride Reduction of (Benzyloxycarbonyl)- and (tert-Butoxycarbonyl)hydrazones. ResearchGate. Retrieved February 6, 2026, from [Link]

  • Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. (n.d.). Science.gov. Retrieved February 6, 2026, from [Link]

  • Process for removing residual hydrazine from caustic solutions. (1982). Google Patents. Retrieved February 6, 2026, from

  • Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. (1980). RSC Publishing. Retrieved February 6, 2026, from [Link]

  • Takemine, S., et al. (2023). Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization. PubMed. Retrieved February 6, 2026, from [Link]

  • Clark, C. C. (1987). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved February 6, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • What are the byproducts of reduction with borohydride? (2018). Reddit. Retrieved February 6, 2026, from [Link]

  • Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? (2019). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Process for the production of pyrazoles. (2008). Google Patents. Retrieved February 6, 2026, from

  • Schiessl, H. W. (2000). Hydrazine and Its Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

  • Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). (2019). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Efficient reductions of dimethylhydrazones using preformed primary amine boranes. (2022). Taylor & Francis Online. Retrieved February 6, 2026, from [Link]

  • Clark, C. C. (1984). Safety and Handling of Hydrazine. DTIC. Retrieved February 6, 2026, from [Link]

  • Hydrazine hydrate removal by column chromatography. (2023). Reddit. Retrieved February 6, 2026, from [Link]

  • Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. (2014). ACS Publications. Retrieved February 6, 2026, from [Link]

  • catalysed direct synthesis of ketazines using secondary alcohols - Supporting Information. (n.d.). RSC. Retrieved February 6, 2026, from [Link]

  • (E)-(2-Chlorobenzylidene)hydrazine. (2014). Organic Syntheses. Retrieved February 6, 2026, from [Link]

  • Çetin, A. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark. Retrieved February 6, 2026, from [Link]

  • Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. (2020). ChemRxiv. Retrieved February 6, 2026, from [Link]

  • MacNaughton, M. G., Stauffer, T. B., & Stone, D. A. (1981). Environmental chemistry and management of hydrazine. Aviation, Space, and Environmental Medicine, 52(3), 149–153. [Link]

  • Sodium Cyanoborohydride. (n.d.). Common Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups. Molecules, 27(13), 4229. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • Wang, Z., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 21(11), 1459. [Link]

  • Sodium Borohydride. (n.d.). Common Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills. (1978). DTIC. Retrieved February 6, 2026, from [Link]

  • Sodium CyanoBoroHydride and Sodium BoroHydride. (n.d.). Interchim. Retrieved February 6, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved February 6, 2026, from [Link]

  • Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

  • ph-sensitive hydrazone bond: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 6, 2026, from [Link]

  • Sodium cyanoborohydride. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

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Optimization

Technical Support Center: Purification of Products from ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine Reactions

Welcome to the technical support guide for the purification of reaction products derived from ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine. This versatile building block is increasingly utilized in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of reaction products derived from ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine. This versatile building block is increasingly utilized in medicinal chemistry and drug development for the synthesis of novel scaffolds. However, the inherent basicity and polarity of the hydrazine moiety, combined with the polar tetrahydropyran (THP) ring, can present unique challenges during product isolation and purification.

This guide is structured to provide practical, experience-driven advice in a question-and-answer format. We will explore common issues, explain the underlying chemical principles, and provide detailed protocols to help you achieve high purity for your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction types for ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine, and what kind of products should I expect?

This hydrazine derivative is primarily used as a nucleophile. The most common reactions include:

  • Hydrazone Formation: Reaction with aldehydes or ketones to form hydrazones. These products still contain a basic nitrogen and are often polar.

  • Reductive Amination: Reaction with a carbonyl compound in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) to yield 1,1- or 1,2-disubstituted hydrazines.[1][2] This is a clean and efficient method for creating substituted hydrazines.[3]

  • Heterocycle Synthesis: It serves as a key building block for nitrogen-containing heterocycles, such as pyrazoles or pyrazolidines, through condensation reactions with dicarbonyls or other suitable precursors.[4]

  • Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to produce the corresponding hydrazides.

Q2: What is the single most common issue when purifying products containing the (tetrahydropyran-4-yl)methyl-hydrazine moiety?

The most frequent challenge is poor chromatographic behavior on standard silica gel. Products often exhibit significant streaking, tailing, or in some cases, irreversible binding to the column. This is due to the interaction of the basic lone pairs on the nitrogen atoms with the acidic silanol (Si-OH) groups on the surface of the silica gel.[5]

Q3: Are there any stability issues I should be aware of during workup and purification?

While the tetrahydropyran ring is generally stable, the hydrazine functional group can be sensitive.

  • Oxidation: Hydrazines can be susceptible to air oxidation, especially in the presence of metal catalysts.[6] While often not a major issue for substituted hydrazines under normal purification conditions, it's good practice to minimize exposure to air for prolonged periods, especially during heating.

  • Hydrolysis of Hydrazones: Hydrazones can be susceptible to hydrolysis back to the parent hydrazine and carbonyl compound, particularly under acidic aqueous conditions. It is advisable to perform extractions and other aqueous workups under neutral or slightly basic conditions.

Purification Strategy Workflow

Choosing the correct purification strategy from the outset can save significant time and prevent sample loss. The following decision tree outlines a general approach based on the properties of your crude product.

G start Crude Reaction Mixture check_solubility Assess Solubility & Crude Purity (TLC/LCMS) start->check_solubility is_solid Is the crude product a solid? check_solubility->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes check_properties Product is Basic, Acidic, or Neutral? is_solid->check_properties No / Oily success_recrys Successful? recrystallize->success_recrys pure_product Pure Product success_recrys->pure_product Yes success_recrys->check_properties No basic Product is Basic check_properties->basic neutral Product is Neutral check_properties->neutral extraction Consider Acid-Base Extraction basic->extraction chromatography Proceed to Column Chromatography neutral->chromatography extraction->chromatography If still impure chromatography->pure_product

Caption: Workflow for selecting a purification method.

Troubleshooting Guide

This section addresses specific problems encountered during the purification of ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine derivatives.

Observed ProblemProbable Cause(s)Recommended Solution(s)
Severe streaking/tailing on silica gel TLC plate. The basic nitrogen atoms are strongly interacting with acidic sites on the silica gel.[5]Add a Basic Modifier: Incorporate 0.5-2% triethylamine (Et₃N) or 1-5% of a 7N ammonia in methanol solution into your eluent system. This neutralizes the acidic sites, leading to sharper spots.[7]
Product is not eluting from the silica column, even with highly polar solvents (e.g., 10% MeOH/DCM). The product is irreversibly bound to the silica due to strong acid-base interactions.Switch Stationary Phase: Use a less acidic stationary phase like neutral or basic alumina. Alternatively, consider reversed-phase (C18) chromatography for highly polar compounds.[7]
How do I remove unreacted ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine starting material? The starting material is highly polar and basic, making co-elution with polar products a risk.Acid-Base Extraction: Before chromatography, dissolve the crude mixture in an organic solvent (e.g., EtOAc, DCM) and wash with a dilute acid like 1M HCl. The protonated hydrazine will move to the aqueous layer. Chromatography: The starting hydrazine will typically stick to the baseline of a standard silica gel column, especially if no basic modifier is used.[8]
My product "oiled out" during recrystallization instead of forming crystals. The solution was too concentrated (supersaturated), it was cooled too quickly, or significant impurities are present that are inhibiting crystal lattice formation.1. Add More Solvent: Add a small amount of hot solvent to redissolve the oil, then allow it to cool very slowly.[7] 2. Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface to create nucleation sites.[7] 3. Seed the Solution: If you have a small crystal of pure product, add it to the cooled solution to induce crystallization.
The reaction workup is forming a persistent emulsion during liquid-liquid extraction. The product may be acting as a surfactant, or fine solid particulates are stabilizing the emulsion.1. Add Brine: Add a saturated NaCl solution to increase the ionic strength of the aqueous phase, which often helps break emulsions. 2. Filtration: Filter the entire mixture through a pad of Celite® to remove particulates. 3. Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier

This protocol is essential for purifying basic compounds derived from the title hydrazine on silica gel.

  • Prepare the Eluent: Based on TLC analysis, determine a suitable solvent system (e.g., Ethyl Acetate/Hexane or Methanol/Dichloromethane). To this system, add 1% v/v triethylamine (Et₃N). For example, for 1 L of 50% EtOAc/Hexane, add 500 mL EtOAc, 490 mL Hexane, and 10 mL Et₃N.

  • Pack the Column: Pack a suitably sized flash chromatography column with silica gel using your prepared eluent (with the basic modifier). The mass of silica should be 20-50 times the mass of the crude material.[9]

  • Load the Sample: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elute the Column: Run the column, collecting fractions. Keep the column head filled with eluent to prevent it from running dry.[10]

  • Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator. Note: Triethylamine is volatile (b.p. 89 °C) but may require co-evaporation with a solvent like toluene or placing the sample under high vacuum to remove the final traces.

Protocol 2: Acid-Base Extraction for Product Purification/Isolation

This technique is excellent for separating basic products from neutral or acidic impurities, or for removing basic starting materials/byproducts.

G crude Crude Mixture in Organic Solvent (EtOAc) add_acid Wash with 1M HCl (aq) crude->add_acid organic_layer1 Organic Layer: Neutral/Acidic Impurities add_acid->organic_layer1 Separate aqueous_layer1 Aqueous Layer: Protonated Basic Product (R-NHNH₂⁺ Cl⁻) add_acid->aqueous_layer1 Separate add_base Adjust pH > 10 with NaOH (aq) aqueous_layer1->add_base extract Extract with Organic Solvent (EtOAc) add_base->extract aqueous_layer2 Aqueous Layer: Salts (NaCl) extract->aqueous_layer2 Separate organic_layer2 Organic Layer: Free Basic Product extract->organic_layer2 Separate dry_evap Dry (Na₂SO₄), Filter, Evaporate organic_layer2->dry_evap pure_product Pure Basic Product dry_evap->pure_product

Caption: Workflow for acid-base extraction of a basic product.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.

  • Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate.

  • Separate Layers: Drain the aqueous layer (which now contains your protonated, water-soluble product) into a clean flask. The organic layer, containing neutral or acidic impurities, can be discarded.

  • Basify: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, until the pH is >10 (check with pH paper). Your deprotonated product may precipitate or form an oil.

  • Back-Extraction: Return the basified aqueous mixture to the separatory funnel and extract it two or three times with fresh portions of organic solvent (EtOAc or DCM).

  • Combine and Dry: Combine all the organic extracts from step 5. Dry the solution over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolate: Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified basic product.

Protocol 3: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent is found.[11][12]

  • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small amounts of your solid in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, water, or mixtures) to find the best one.[13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot (near-boiling) recrystallization solvent needed to fully dissolve the solid.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Once at room temperature, you can place the flask in an ice bath to maximize crystal recovery.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[11]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

  • Organic Syntheses Procedure. Acetone hydrazone. Organic Syntheses. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

  • Google Patents. Process for purifying aqueous hydrazine hydrate solutions. US4657751A.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Reddit. Column chromatography & TLC on highly polar compounds? r/chemistry. Available at: [Link]

  • Rigi, M., & Shaterian, H. R. (2020). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 10(1), 1-23. Available at: [Link]

  • Google Patents. Process for the purification of aqueous hydrazine hydrate solutions. EP0153216B1.
  • Kholin, Y. V., & Zaitsev, V. N. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Russian Journal of General Chemistry, 82(4), 685-703. Available at: [Link]

  • Asymmetric Synthesis. Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Ward, D. E., et al. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2 H -thiopyran. Synthesis, 2007(10), 1584-1586. Available at: [Link]

  • Brain, E. G., et al. (1963). The action of hydrazine, methylhydrazine and dimethylhydrazine on some halogenonitrobenzenes. Journal of the Chemical Society (Resumed), 491-497. Available at: [Link]

  • Reddit. Hydrazine hydrate removal by column chromatography. r/OrganicChemistry. Available at: [Link]

  • University of California, Los Angeles. Recrystallization. UCLA Chemistry and Biochemistry. Available at: [Link]

  • El Hajj, A., et al. (2013). Extraction of Hydrazine by Selective Precipitation: Process Flow-sheet. ResearchGate. Available at: [Link]

  • Keener, T. C. (2007). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 11(5), 877-882. Available at: [Link]

  • University of Rochester. Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. Available at: [Link]

  • Google Patents. Method for removing hydrazine compounds. CN101827791A.
  • Organic Syntheses Procedure. 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. Organic Syntheses. Available at: [Link]

  • ResearchGate. The effect of solvent with time in the reaction. THF, tetrahydrofuran. ResearchGate. Available at: [Link]

  • Google Patents. Extraction of hydrazine from aqueous solution using a fluorinated alcohol. US3321284A.
  • Wikipedia. Hydrazine. Wikipedia. Available at: [Link]

  • University of Colorado Boulder. Recrystallization. CU Boulder Department of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. B. Column Chromatography. Chemistry LibreTexts. Available at: [Link]

  • de Fátima, Â., et al. (2015). Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Derivatives. Molecules, 20(6), 10156-10175. Available at: [Link]

  • Millersville University. Recrystallization. Millersville University Chemistry Department. Available at: [Link]

  • University of Victoria. Column chromatography. University of Victoria Department of Chemistry. Available at: [Link]

  • Google Patents. A kind of preparation method of methyl hydrazine. CN106543026B.
  • Chen, Y., et al. (2022). A Mild Protocol for Highly Congested and Functionalized C(sp 3 )–N Bonds Construction. Organic Letters, 24(1), 169-174. Available at: [Link]

  • Siddiqui, H. L., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(21), 6423. Available at: [Link]

  • Zhang, J., et al. (2023). Advancing energy safety via stepwise nucleophilic substitution on tetrazine. Communications Chemistry, 6(1), 1-8. Available at: [Link]

  • Červený, L., et al. (2017). Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization using Fe-modified silica. ResearchGate. Available at: [Link]

  • Pointner, A., et al. (2019). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Chemistry–A European Journal, 25(63), 14332-14336. Available at: [Link]

  • Punthasee, P. (2022, September 16). CHEM2415 - Video 1 - Recrystallization_ let's have a FUNtastic Lab. YouTube. Available at: [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

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Troubleshooting

Technical Support Center: Overcoming Poor Yields in Knorr Pyrrole Synthesis with Sterically Hindered Ketones

Welcome to the technical support center for the Knorr pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly poor yields, w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Knorr pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly poor yields, when utilizing sterically hindered ketones in this classic and powerful reaction. Here, we will delve into the mechanistic nuances, provide detailed troubleshooting protocols, and explore effective alternative strategies to help you achieve your synthetic goals.

Foundational Understanding: The Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of an α-amino-ketone with a β-ketoester or a related compound with an active methylene group.[1] The reaction typically proceeds under acidic conditions, often with zinc dust to facilitate the in situ formation of the unstable α-amino-ketone from its corresponding oxime.[1]

The Core Mechanism

Understanding the mechanism is paramount to troubleshooting. The reaction initiates with the condensation of the α-amino-ketone and the β-dicarbonyl compound to form an imine. This is followed by tautomerization to an enamine, which then undergoes an intramolecular cyclization. The final steps involve the elimination of a water molecule to yield the aromatic pyrrole ring.[1][2]

Knorr_Mechanism A α-Amino-ketone C Imine Formation A->C B β-Ketoester B->C D Enamine Tautomerization C->D Tautomerization E Intramolecular Cyclization D->E Ring Closure F Dehydration E->F -H2O G Pyrrole Product F->G Aromatization

Caption: Simplified workflow of the Knorr pyrrole synthesis mechanism.

The Challenge of Steric Hindrance

Steric hindrance, the spatial arrangement of atoms or groups that impedes a chemical reaction, is a significant factor in the Knorr synthesis. When bulky substituents are present on the ketone, several key steps can be adversely affected:

  • Initial Condensation: The approach of the amine to the carbonyl carbon of the hindered ketone is sterically disfavored, slowing down or preventing the initial imine formation.

  • Intramolecular Cyclization: The bulky groups can create unfavorable steric interactions in the transition state of the cyclization step, increasing the activation energy and reducing the reaction rate.

  • Side Reactions: Slower desired reaction rates can allow competing side reactions, such as the self-condensation of the α-amino-ketone, to become more prominent, leading to a complex mixture of products and reduced yield of the target pyrrole.

Frequently Asked Questions (FAQs)

Q1: Why is my Knorr synthesis failing with a sterically hindered ketone?

A1: The primary reason for failure is the steric bulk around the carbonyl group of your ketone. This bulkiness impedes the nucleophilic attack of the α-amino-ketone, which is the first and often rate-limiting step of the reaction. The larger the steric hindrance, the slower this initial condensation will be, often leading to no observable product.

Q2: I'm observing a complex mixture of byproducts. What's happening?

A2: The formation of multiple byproducts is a common issue when the desired reaction pathway is slow. The α-amino-ketone intermediate is notoriously unstable and prone to self-condensation.[1] If the reaction with your hindered ketone is not proceeding efficiently, the α-amino-ketone will react with itself, leading to a variety of undesired oligomeric and polymeric materials.

Q3: Can I just increase the temperature or reaction time to overcome the low yield?

A3: While increasing the temperature or prolonging the reaction time can sometimes improve yields for sluggish reactions, it can be counterproductive in the Knorr synthesis.[3] Higher temperatures can accelerate the decomposition and self-condensation of the α-amino-ketone, leading to a greater proportion of side products and a lower overall yield of the desired pyrrole. Careful monitoring and optimization are key.[3]

Q4: Are there any simple modifications I can make to the standard Knorr protocol for my hindered ketone?

A4: Yes, several modifications can be attempted. Using a stronger acid catalyst can sometimes accelerate the initial condensation. Additionally, optimizing the solvent to better solubilize the reactants and facilitate the reaction can be beneficial. In some cases, a change in the method of generating the α-amino-ketone in situ can also improve results.

Troubleshooting Guide: A Systematic Approach

When faced with a low-yielding Knorr synthesis involving a sterically hindered ketone, a systematic approach to troubleshooting is essential.

Troubleshooting_Flowchart Start Low Yield with Hindered Ketone CheckPurity Verify Starting Material Purity Start->CheckPurity OptimizeCond Optimize Reaction Conditions CheckPurity->OptimizeCond Purity Confirmed ModifyProtocol Modify Knorr Protocol OptimizeCond->ModifyProtocol No Improvement Success Improved Yield OptimizeCond->Success Yield Improves Alternative Consider Alternative Syntheses ModifyProtocol->Alternative Still Low Yield ModifyProtocol->Success Yield Improves Alternative->Success Successful Synthesis

Caption: A systematic workflow for troubleshooting low yields.

Step 1: Verification of Starting Materials

Before delving into complex optimizations, ensure the purity of your starting materials.[3] Impurities can inhibit the reaction or lead to the formation of side products.

ParameterRecommendationRationale
Hindered Ketone Purity >98% (by NMR or GC-MS)Impurities can act as catalyst poisons or participate in side reactions.
β-Ketoester Purity >98% (by NMR or GC-MS)Ensures the correct stoichiometry and prevents the introduction of interfering substances.
Solvent Quality Anhydrous, high-purity gradeWater can interfere with the condensation steps and quench acid catalysts.
Zinc Dust Activation Acid wash (e.g., dilute HCl) followed by dryingRemoves oxide layers from the zinc surface, ensuring efficient reduction of the oxime.
Step 2: Optimization of Reaction Conditions

If starting materials are pure, the next step is to optimize the reaction conditions.

ParameterStandard ConditionOptimization Strategy for Hindered KetonesRationale
Catalyst Acetic AcidTrifluoroacetic acid (TFA), p-Toluenesulfonic acid (p-TsOH)Stronger acids can more effectively protonate the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack.
Temperature Room Temperature to RefluxStart at lower temperatures (0-25 °C) and gradually increase.Minimizes the self-condensation of the α-amino-ketone.[1] Careful temperature control is crucial.
Solvent Acetic Acid, EthanolToluene, Dioxane, or a mixtureA less polar, higher-boiling solvent may improve solubility and allow for higher reaction temperatures without excessive decomposition.
Concentration 0.1 - 1.0 MHigher concentrations may favor the bimolecular reaction over unimolecular decomposition.Increased proximity of reactants can enhance the reaction rate.
Step 3: Protocol Modifications

If optimization of standard conditions is insufficient, consider modifying the core protocol.

3.3.1. Pre-formation of the α-Amino-ketone

The in situ generation of the α-amino-ketone can be a source of inconsistency. An alternative is to pre-form the α-amino-ketone hydrochloride salt and use it directly.

Experimental Protocol: Isolation of α-Amino-ketone Hydrochloride

  • Oxime Formation: Dissolve the starting ketone in a suitable solvent (e.g., ethanol) and treat with hydroxylamine hydrochloride and a base (e.g., sodium acetate).

  • Reduction: Reduce the purified oxime using a suitable reducing agent (e.g., catalytic hydrogenation over Pd/C or reduction with zinc in acetic acid).[1]

  • Isolation: After the reduction is complete, carefully work up the reaction to isolate the α-amino-ketone as its hydrochloride salt. This salt is often more stable than the free amine.

  • Knorr Reaction: Use the isolated α-amino-ketone hydrochloride directly in the Knorr synthesis with the β-ketoester.

Alternative Synthetic Strategies

When the Knorr synthesis proves intractable even after extensive optimization, it is prudent to consider alternative methods for constructing the pyrrole ring, especially for highly substituted systems.[4]

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a powerful alternative that involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5][6] This method often provides excellent yields and is generally more tolerant of sterically demanding substrates than the Knorr synthesis.[7]

Key Advantages over Knorr Synthesis for Hindered Systems:

  • Convergent Approach: The key 1,4-dicarbonyl intermediate can often be synthesized through various methods, offering greater flexibility.

  • Milder Conditions: The reaction can often be performed under milder acidic conditions, and in some cases, even in water or under solvent-free conditions, which can be beneficial for sensitive substrates.[8][9]

  • Reduced Side Reactions: The Paal-Knorr synthesis does not involve the unstable α-amino-ketone intermediate, thus avoiding the associated self-condensation side reactions.

Experimental Protocol: General Procedure for Paal-Knorr Synthesis

  • Reactant Mixture: In a round-bottom flask, combine the 1,4-dicarbonyl compound (1.0 equiv) and the primary amine (1.0-1.2 equiv) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-TsOH, acetic acid, or a Lewis acid).

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Modern Catalytic Methods

Recent advances in organic synthesis have led to the development of novel catalytic methods for the synthesis of highly substituted pyrroles.[10][11] These methods often offer high efficiency and functional group tolerance.

MethodDescriptionAdvantages for Hindered Systems
Transition Metal-Catalyzed Domino Reactions Multi-step reactions where subsequent transformations occur in a single pot, often catalyzed by transition metals like palladium, rhodium, or copper.[4]Can construct complex pyrroles from simple starting materials in a single step, often with high atom economy and tolerance for steric bulk.
Microwave-Assisted Synthesis The use of microwave irradiation to accelerate reaction rates.[10]Can significantly reduce reaction times and improve yields for sluggish reactions, including those with sterically hindered substrates.

Summary and Recommendations

Overcoming poor yields in the Knorr synthesis with sterically hindered ketones requires a multi-faceted approach. A thorough understanding of the reaction mechanism and the impact of steric hindrance is the first step. A systematic troubleshooting process, beginning with the verification of starting materials and progressing through the optimization of reaction conditions, can often lead to improved outcomes.

For particularly challenging substrates, it is highly recommended to explore alternative synthetic routes. The Paal-Knorr synthesis is a robust and often superior alternative for sterically demanding systems. Furthermore, modern catalytic methods provide powerful tools for the efficient construction of highly substituted pyrroles.

By combining a solid theoretical understanding with a pragmatic and systematic experimental approach, researchers can successfully navigate the challenges posed by sterically hindered ketones in pyrrole synthesis and achieve their desired synthetic targets.

References
  • Knorr Pyrrole Synthesis | Organic Chemistry - YouTube . (2022). Retrieved from [Link]

  • Knorr pyrrole synthesis - Wikipedia . (n.d.). Retrieved from [Link]

  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester . (n.d.). Retrieved from [Link]

  • Knorr Pyrrole synthesis mechanism | Heterocyclic compounds part 10 - YouTube . (2021). Retrieved from [Link]

  • Paal-Knorr Synthesis - MBB College . (n.d.). Retrieved from [Link]

  • Helferich, B., & Weis, K. (1956). SOME FACTORS AFFECTING THE KÖNIGS–KNORR SYNTHESIS OF GLYCOSIDES . Chemical Reviews, 56(4), 691-721. Retrieved from [Link]

  • Nayak, S. K. (2015). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis . RSC Advances, 5(128), 105939-105953. Retrieved from [Link]

  • Paine, J. B. (2012). Deconstructing the Knorr pyrrole synthesis . The Heterocyclist. Retrieved from [Link]

  • Pyrrole synthesis - Organic Chemistry Portal . (n.d.). Retrieved from [Link]

  • André-Joyaux, E., et al. (2015). Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation . European Journal of Organic Chemistry, 2015(34), 7461-7465. Retrieved from [Link]

  • Reddy, M. S., et al. (2007). Synthesis of Highly Substituted Pyrroles via Nucleophilic Catalysis . Organic Letters, 9(19), 3781-3783. Retrieved from [Link]

  • Paal–Knorr synthesis - Wikipedia . (n.d.). Retrieved from [Link]

  • Gabriele, B., et al. (2005). Synthesis of Highly Substituted Pyrroles via a Multimetal-Catalyzed Rearrangement−Condensation−Cyclization Domino Approach . Organic Letters, 7(22), 4947-4950. Retrieved from [Link]

  • Kumar, A., et al. (2017). An expeditious and highly efficient synthesis of substituted pyrroles using a low melting deep eutectic mixture . Organic & Biomolecular Chemistry, 15(3), 555-561. Retrieved from [Link]

  • Yilmaz, I., & Kucuk, M. (2023). Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization . Molecules, 28(7), 3217. Retrieved from [Link]

  • O'Duill, M., et al. (2014). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions . Angewandte Chemie International Edition, 53(49), 13440-13444. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Safe Handling of ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine at Elevated Temperatures

Disclaimer: This document is intended to provide guidance and support for researchers, scientists, and drug development professionals working with ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine. The information provided is...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended to provide guidance and support for researchers, scientists, and drug development professionals working with ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine. The information provided is based on the general understanding of hydrazine derivatives and related compounds. Due to the limited availability of specific data on the thermal stability and explosive risk of ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine, extreme caution is advised. It is imperative that users conduct their own risk assessments and implement appropriate safety measures based on their specific experimental conditions.

Critical Safety Warning: Potential for Explosive Decomposition

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine, as a substituted hydrazine, should be treated as a potentially energetic material. Hydrazine and its derivatives are known to be thermally unstable and can decompose violently, especially at elevated temperatures or in the presence of catalysts.[1][2] This decomposition can lead to a rapid increase in temperature and pressure, posing a significant explosion hazard.[3] All work with this compound at elevated temperatures must be conducted in a controlled environment with appropriate safety protocols in place.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with heating ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine?

A1: The primary hazard is the potential for rapid, exothermic decomposition, which can lead to a thermal runaway reaction and explosion.[3][4] Hydrazine derivatives can be sensitive to heat, shock, friction, and static discharge.[1][5] The decomposition of hydrazine compounds typically produces gaseous products, such as nitrogen and ammonia, leading to a dangerous pressure buildup in closed systems.[1]

Q2: Are there any known incompatible materials that could increase the risk of an explosion?

A2: Yes. Hydrazine and its derivatives are incompatible with a wide range of materials, including:

  • Oxidizing agents: (e.g., peroxides, nitrates, chlorates) can lead to violent reactions.[3]

  • Acids: Can form unstable salts.

  • Metal oxides and certain metals: (e.g., copper, iron, lead, molybdenum) can catalyze decomposition.[1]

  • Porous materials: (e.g., wood, cloth, earth) can increase the risk of spontaneous ignition.[3]

It is crucial to ensure that all equipment is scrupulously clean and free from contaminants.

Q3: What are the recommended temperature limits for working with this compound?

A3: Due to the lack of specific data for ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine, it is not possible to provide a definitive safe upper-temperature limit. The thermal stability of this specific compound must be determined experimentally using appropriate analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[6] It is strongly recommended to start with small-scale experiments (milligram quantities) to assess the onset of decomposition.

Q4: What engineering controls should be in place when heating this compound?

A4: The following engineering controls are essential:

  • Fume Hood: All work must be conducted in a certified chemical fume hood with a blast shield.

  • Inert Atmosphere: Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

  • Pressure Relief: The experimental setup should include a pressure relief system (e.g., a rupture disc or a pressure-relief valve) to safely vent any pressure buildup.

  • Remote Monitoring: Whenever possible, use remote monitoring for temperature and pressure to minimize personnel exposure.

  • Blast Containment: For larger-scale reactions, consider a dedicated blast-proof enclosure.

Q5: What personal protective equipment (PPE) is required?

A5: Appropriate PPE includes:

  • Flame-resistant lab coat

  • Chemical splash goggles and a face shield

  • Heavy-duty, chemical-resistant gloves (e.g., butyl rubber)

  • Hearing protection in case of an explosive event.

Troubleshooting Guide: Managing Thermal Excursions

This guide provides a systematic approach to identifying and responding to potential thermal runaway events.

Scenario 1: Uncontrolled Temperature Increase
  • Symptom: The reaction temperature is rising rapidly and is no longer responding to the cooling system.

  • Immediate Action:

    • Alert Personnel: Immediately alert all personnel in the vicinity and evacuate the immediate area.

    • Emergency Cooling: If it is safe to do so, activate any emergency cooling systems (e.g., an ice bath). Do NOT use water if it is incompatible with other reagents in the reaction.

    • Isolate the Reaction: If possible and safe, stop the addition of any reagents and turn off the heating source.

    • Do Not Attempt to Contain a Runaway Reaction: If the temperature continues to rise uncontrollably, evacuate to a safe location and contact the emergency response team.

Scenario 2: Unexpected Pressure Buildup
  • Symptom: The pressure gauge indicates a rapid and unexpected increase in pressure.

  • Immediate Action:

    • Evacuate: This is a critical sign of gas evolution from decomposition and a potential precursor to an explosion. Evacuate the area immediately.

    • Emergency Venting: Do not attempt to manually vent the system. Rely on the pre-installed pressure relief system.

    • Contact Emergency Response: From a safe location, contact the institutional emergency response team.

Experimental Protocols: Assessing Thermal Stability

Prior to conducting any large-scale or high-temperature experiments, the thermal stability of ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine must be determined.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition and the associated heat flow.

Methodology:

  • Accurately weigh a small sample (1-5 mg) of ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine into a hermetically sealed aluminum or gold-plated stainless steel pan.

  • Place the sample pan and a reference pan in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 5-10 °C/min) under an inert atmosphere (nitrogen).

  • Monitor the heat flow as a function of temperature. An exothermic deviation from the baseline indicates decomposition.

Parameter Description
Sample Size 1-5 mg
Heating Rate 5-10 °C/min
Atmosphere Nitrogen
Data to Collect Onset temperature of exotherm, peak temperature, and enthalpy of decomposition (ΔHd)
Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the sample begins to lose mass due to decomposition.

Methodology:

  • Place a small, accurately weighed sample (5-10 mg) of ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine onto the TGA balance.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

  • Record the sample mass as a function of temperature.

Parameter Description
Sample Size 5-10 mg
Heating Rate 10 °C/min
Atmosphere Nitrogen
Data to Collect Onset temperature of mass loss, percentage of mass loss at different temperatures.

Visualizing the Risks and Procedures

Decomposition Hazard Logic

cluster_0 Initiating Factors cluster_1 Decomposition Process cluster_2 Hazardous Outcomes High Temperature High Temperature Exothermic Decomposition Exothermic Decomposition High Temperature->Exothermic Decomposition Catalytic Impurities Catalytic Impurities Catalytic Impurities->Exothermic Decomposition Oxidizing Agents Oxidizing Agents Oxidizing Agents->Exothermic Decomposition Gas Evolution Gas Evolution Exothermic Decomposition->Gas Evolution Thermal Runaway Thermal Runaway Exothermic Decomposition->Thermal Runaway Pressure Buildup Pressure Buildup Gas Evolution->Pressure Buildup Explosion Explosion Thermal Runaway->Explosion Pressure Buildup->Explosion

Caption: Factors leading to the explosive decomposition of hydrazine derivatives.

Emergency Response Workflow

cluster_0 Emergency Protocol Uncontrolled Temp Rise? Uncontrolled Temp Rise? Pressure Buildup? Pressure Buildup? Uncontrolled Temp Rise?->Pressure Buildup? No Alert & Evacuate Alert & Evacuate Uncontrolled Temp Rise?->Alert & Evacuate Yes Pressure Buildup?->Alert & Evacuate Yes Emergency Cooling (if safe) Emergency Cooling (if safe) Alert & Evacuate->Emergency Cooling (if safe) Isolate Reaction (if safe) Isolate Reaction (if safe) Emergency Cooling (if safe)->Isolate Reaction (if safe) Contact Emergency Response Contact Emergency Response Isolate Reaction (if safe)->Contact Emergency Response

Caption: Decision-making process during a thermal event.

References

  • DTIC. (n.d.). Safety and Handling of Hydrazine.
  • Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives.
  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.
  • Wikipedia. (n.d.). Hydrazine.
  • ResearchGate. (n.d.). Hydrazine and Its Derivatives.
  • PubChem. (n.d.). (Tetrahydro-2H-pyran-4-yl)hydrazine.
  • University of California, Berkeley. (n.d.). Guidelines for Explosive and Potentially Explosive Chemicals Safe Storage and Handling.

Sources

Troubleshooting

Improving regioselectivity in pyrazole synthesis using substituted hydrazines

Topic: Improving Regioselectivity in Pyrazole Synthesis Using Substituted Hydrazines Audience: Researchers, Medicinal Chemists, Process Chemists Introduction: The Regioselectivity Challenge In drug discovery, the pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Regioselectivity in Pyrazole Synthesis Using Substituted Hydrazines

Audience: Researchers, Medicinal Chemists, Process Chemists

Introduction: The Regioselectivity Challenge

In drug discovery, the pyrazole scaffold is ubiquitous, yet its synthesis from unsymmetrical 1,3-dicarbonyls and substituted hydrazines often yields a frustrating mixture of regioisomers (typically 1,3- vs. 1,5-disubstituted). This lack of selectivity complicates purification and lowers yield.

This guide acts as a Tier 3 Technical Support resource , moving beyond basic textbook definitions to provide actionable, field-proven strategies for controlling regiochemistry.

Module 1: Mechanistic Diagnostics (The "Why")

Q: Why does my reaction yield a 1:1 mixture despite significant steric differences in my starting materials?

A: You are likely relying too heavily on thermodynamic control in a reversible system, or the electronic and steric factors are opposing each other.

The reaction between a substituted hydrazine (


) and an unsymmetrical 1,3-diketone involves two competing nucleophilic attacks:
  • The Terminal Nitrogen (

    
    ):  Generally more nucleophilic due to less steric hindrance, but its reactivity can be dampened by electron-withdrawing R-groups.
    
  • The Internal Nitrogen (

    
    ):  More sterically hindered but can be more electron-rich if R is an alkyl group.
    

Simultaneously, the 1,3-diketone presents two electrophilic sites.

  • Electronic Control: The hydrazine attacks the most electrophilic carbonyl (often the one adjacent to a

    
     or electron-deficient aryl).
    
  • Steric Control: The hydrazine attacks the least hindered carbonyl.[1]

Troubleshooting Logic: If these factors oppose each other (e.g., the most electrophilic carbon is also the most hindered), you will get a mixture. You must force the reaction pathway using kinetic control (solvent/catalyst) or stepwise synthesis .

Visualizing the Pathway

The following diagram illustrates the competing pathways and the decision nodes for regiocontrol.

PyrazoleRegio Start Substituted Hydrazine + 1,3-Diketone PathA Path A: Terminal NH2 attacks C1 (Less Hindered) Start->PathA Steric Control PathB Path B: Internal NH-R attacks C1 (More Nucleophilic?) Start->PathB Electronic Control IntermediateA Hydrazone Intermediate A PathA->IntermediateA IntermediateB Hydrazone Intermediate B PathB->IntermediateB Product1 1,3-Isomer (Kinetic/Steric) IntermediateA->Product1 Cyclization - H2O Product2 1,5-Isomer (Thermodynamic/Electronic) IntermediateB->Product2 Cyclization - H2O

Figure 1: Competing mechanistic pathways in Knorr pyrazole synthesis determining regioisomer formation.

Module 2: Troubleshooting & Optimization

Q: I am using ethanol under reflux. How can I improve the ratio without changing my starting materials?

A: Switch to Fluorinated Alcohols. Standard protic solvents like ethanol often support proton-transfer equilibria that lead to mixtures. Fluorinated solvents like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) are strong hydrogen-bond donors (HBD) but poor nucleophiles.

  • Mechanism: They selectively activate the carbonyl through H-bonding, often enhancing the electrophilicity of the harder carbonyl, and they stabilize specific transition states.

  • Result: Shifts ratios from ~1:1 to >95:5 in many cases.

Q: My substrate has a Trifluoromethyl (


) group. Which isomer will form? 

A: The


 group is a powerful electron-withdrawing group (EWG).
  • Standard Conditions: The hydrazine's terminal

    
     usually attacks the carbonyl adjacent to the 
    
    
    
    group because it is significantly more electrophilic. This typically yields the 5-trifluoromethyl-1-substituted pyrazole .
  • Correction: If you need the other isomer (3-trifluoromethyl), you cannot rely on direct condensation. You must use a stepwise enaminone approach (see Module 3).

Q: Can Lewis Acids help?

A: Yes. Copper(II) Triflate (


)  is highly effective.
  • Protocol: Use 5-10 mol%

    
     in refluxing ethanol or THF.
    
  • Why: The copper coordinates to the dicarbonyl, enhancing the electrophilicity difference between the two carbonyls, often favoring the formation of the 1,3,5-trisubstituted isomer with high selectivity.

Module 3: Experimental Protocols
Protocol A: The "Fluorinated Solvent" Method (High Selectivity)

Best for: Difficult substrates where Ethanol yields mixtures.

  • Preparation: Dissolve the 1,3-diketone (1.0 equiv) in 2,2,2-Trifluoroethanol (TFE) (0.5 M concentration).

  • Addition: Add the substituted hydrazine (1.1 equiv) dropwise at room temperature.

    • Note: If using hydrazine hydrochloride, add 1.1 equiv of triethylamine.

  • Reaction: Stir at room temperature for 1-2 hours. If conversion is slow, heat to 40°C.

    • Why TFE? TFE activates the carbonyls without acting as a competing nucleophile, often locking the kinetic product.

  • Workup: Evaporate the volatile TFE (can be recovered). Redissolve residue in EtOAc, wash with water/brine, and concentrate.

Protocol B: Stepwise Enaminone Synthesis (Absolute Control)

Best for: When you need the "anti-electronic" or "anti-steric" isomer.

Instead of mixing A + B, synthesize the intermediate enaminone first.

  • Step 1: React the 1,3-diketone with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form a

    
    -enaminone.
    
  • Step 2: Isolate the enaminone.

  • Step 3: React the enaminone with the substituted hydrazine. The hydrazine

    
     will exclusively attack the carbon attached to the leaving group (dimethylamine), guaranteeing regiochemistry.
    
Module 4: Analytical Validation (Isomer Identification)

Q: How do I prove which isomer I have?

A: Do not rely solely on 1H NMR chemical shifts, as they can be ambiguous. You must use 2D NMR (NOESY/ROESY) .

Data Presentation: Distinguishing Isomers

Feature1,3-Disubstituted Isomer 1,5-Disubstituted Isomer
NOE Signal Strong NOE between N-Substituent (R) and Pyrazole H-4 / C3-Substituent.Strong NOE between N-Substituent (R) and C5-Substituent.
13C NMR (C3 vs C5) C3 is typically upfield (approx 130-145 ppm).C5 is typically downfield (approx 135-150 ppm) due to N1 deshielding.
19F NMR (if CF3)

-60 to -63 ppm

-55 to -58 ppm (closer to N1)
Visualizing the NOE Correlations

NOE_Analysis cluster_13 1,3-Isomer (N-R far from R') cluster_15 1,5-Isomer (N-R close to R') N1 N1-R C5 C5-H N1->C5 Strong Signal C3 C3-R' N1_b N1-R C5_b C5-R' N1_b->C5_b Strong Signal C4_b C4-H

Figure 2: Critical NOE correlations required to confirm pyrazole regiochemistry.

References
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry , 73(9), 3523–3529. [Link]

  • Heller, S. T., & Natarajan, S. R. (2006).[2][3] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters , 8(13), 2675–2678. [Link]

  • Gosselin, F., et al. (2010). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry , 75(12), 4154–4160. [Link]

  • Viresh, H., et al. (2021).[3] Diarylborinic Acid-Catalyzed Regioselective Ring Openings. Organic Letters , 23(17), 6278-6293. [Link]

Sources

Optimization

Troubleshooting guide for ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine reactions

Technical Support Center: ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine Ticket ID: THP-HYD-004 Subject: Troubleshooting Reaction Parameters, Stability, and Purification Status: Open Assigned Specialist: Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine

Ticket ID: THP-HYD-004 Subject: Troubleshooting Reaction Parameters, Stability, and Purification Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine (CAS 194543-22-1) is a versatile bifunctional building block used primarily in the synthesis of pyrazoles, triazoles, and hydrazones for drug discovery (e.g., JAK, PARP inhibitors).[1][2][3][4][5] Its structure combines a polar, lipophilic tetrahydropyran (THP) tail with a reactive hydrazine head.[1]

This guide addresses the three most common technical inquiries regarding this reagent: oxidative instability , regioselectivity in heterocyclization , and trace hydrazine removal .

Module 1: Stability & Storage (Pre-Reaction)

Q: My reagent has turned from a white solid to a yellow/brown sticky gum. Is it still usable?

A: The color change indicates oxidation.[1]

  • Diagnosis: Free alkyl hydrazines are highly susceptible to air oxidation, forming azo compounds, hydrazones, or radical decomposition products.[1] The "gum" formation suggests the material has absorbed moisture (hygroscopic) and partially decomposed.[1]

  • Recommendation:

    • If <10% yellowing: You may proceed, but expect lower yields.[1] Purify the final product via chromatography to remove colored impurities.[1]

    • If brown/gum: Discard. The stoichiometry will be unreliable, and decomposition byproducts can act as radical scavengers, inhibiting metal-catalyzed cross-couplings.[1]

Q: How do I prevent this in the future? A: Switch forms based on your storage capability.

FeatureFree Base (Liquid/Low melt solid)Hydrochloride Salt (Solid)
Stability Low (Weeks at 4°C)High (Years at RT)
Hygroscopicity HighModerate
Handling Requires Inert Gas (Ar/N2)Bench stable (Short term)
Reaction Use Direct NucleophileRequires in situ neutralization

Protocol for In Situ Salt Neutralization: If using the HCl salt (CAS 194543-22-1) in a reaction requiring the free base:

  • Suspend the salt in the reaction solvent (e.g., EtOH, DMF).[1]

  • Add 1.05 equivalents of a non-nucleophilic base (e.g., DIPEA, KOtBu).[1]

  • Stir for 15 minutes before adding the electrophile to ensure the free hydrazine is liberated.

Module 2: Cyclization & Regioselectivity (The "Main Event")

Q: I am synthesizing a pyrazole using a 1,3-diketone. I am getting a mixture of regioisomers (1,3- vs. 1,5-substituted). How do I control this?

A: Regioselectivity is governed by the competition between Electronic Control (Nucleophilicity) and Steric Control .[1]

  • The Molecule's Bias: The alkylated nitrogen (N1) of ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine is chemically more nucleophilic due to the inductive effect (+I) of the alkyl group.[1][4] However, it is more sterically hindered than the terminal nitrogen (N2).[1]

The General Rule:

  • Acidic Conditions (Protic Solvents): Favor Steric Control .[1] The substituted nitrogen (N1) is often protonated, making the terminal nitrogen (N2) the active nucleophile.[1]

  • Basic/Neutral Conditions: Favor Electronic Control . The more nucleophilic N1 attacks the most electrophilic carbonyl carbon first.[1]

Troubleshooting Logic Flow:

Regioselectivity Start Target: Pyrazole Synthesis Substrate Is the 1,3-Diketone Symmetric? Start->Substrate Symmetric No Regioselectivity Issues (Single Product) Substrate->Symmetric Yes Asymmetric Analyze Carbonyls: Which is more hindered? Substrate->Asymmetric No Condition1 Goal: 1,5-Isomer (N1 attacks C1) Asymmetric->Condition1 Need Electronic Control Condition2 Goal: 1,3-Isomer (N2 attacks C1) Asymmetric->Condition2 Need Steric Control Strategy1 Use Non-Polar Solvent (Toluene) Use Free Base Room Temp Condition1->Strategy1 Strategy2 Use Protic Solvent (EtOH/AcOH) Use HCl Salt Reflux Condition2->Strategy2 Result1 N1 (more nuc) attacks most electrophilic C Strategy1->Result1 Result2 N2 (less hindered) attacks most hindered C Strategy2->Result2

Figure 1: Decision matrix for optimizing pyrazole regioselectivity with alkyl hydrazines.

Critical Note on THP Ring Stability: Avoid extremely harsh Lewis acids (e.g., BBr3, AlCl3) at high temperatures (>100°C), as the ether linkage in the THP ring can undergo cleavage or ring-opening.[1] Standard mineral acids (HCl, H2SO4) are generally tolerated.[1]

Module 3: Workup & Purification

Q: I have residual hydrazine in my reaction mixture. It is toxic and difficult to remove.[1] What is the best protocol?

A: Alkyl hydrazines are genotoxic impurities (GTIs).[1] Standard evaporation is often insufficient due to their high boiling points and "stickiness" (H-bonding).[1][4]

Recommended Scavenging Protocol: Do not rely solely on extraction. Use a Chemical Scavenge .

  • The Scavenger: Use a polymer-supported aldehyde (e.g., Polystyrene-Benzaldehyde) or a simple lipophilic aldehyde (e.g., 4-nitrobenzaldehyde) if you are doing column chromatography later.[1][4]

  • The Mechanism: The excess hydrazine reacts with the aldehyde to form a hydrazone.[1]

    • Polymer:[4] Filter off the resin.[1]

    • Lipophilic Aldehyde:[4] The resulting hydrazone is non-polar and moves to the solvent front or separates easily from your polar product during chromatography.[1]

Purification Workflow:

Purification Rxn Crude Reaction Mix (Contains Excess Hydrazine) Check Is Product Acid Stable? Rxn->Check AcidWash Aq. Acid Wash (1M HCl) (Hydrazine -> Aqueous Layer) Check->AcidWash Yes Scavenge Add PS-Benzaldehyde Resin Stir 2h @ RT Check->Scavenge No (e.g., Acetals) Extract Extract Product (Organic Layer) AcidWash->Extract Filter Filter Resin Scavenge->Filter Concentrate Concentrate Filtrate Filter->Concentrate

Figure 2: Workflow for the removal of hydrazine impurities.[1][4]

Module 4: Safety & Decontamination

Q: How do I clean up spills or decontaminate glassware?

A: Never wash hydrazine-contaminated glassware directly with acetone.[1][4]

  • Risk: Hydrazines react with acetone to form hydrazones (e.g., acetone methylhydrazone), which can be more volatile and toxic than the parent compound.[1]

  • Decontamination Solution: Prepare a 5% Calcium Hypochlorite (Bleach) solution.[1]

  • Procedure: Soak all glassware and wipe down surfaces with the bleach solution.[1] The hypochlorite oxidizes the hydrazine to nitrogen gas (N2) and the corresponding alcohol/chloride, rendering it harmless.

References

  • Chemical Properties & CAS Data

    • Compound: ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine hydrochloride.[1][4] CAS: 194543-22-1.[1][4][5][6]

    • Source:[1]

  • Pyrazole Regioselectivity

    • Concept: Regioselective synthesis of pyrazoles from alkyl hydrazines and 1,3-diketones.[1][7][8]

    • Source: Heller, S. T., & Natarajan, S. R. (2006).[1][7][8] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[1][4][7][8] Organic Letters.

  • Hydrazine Scavenging & Safety

    • Concept: Removal of hydrazine impurities and safety handling.[1][9][10]

    • Source: ECHA (European Chemicals Agency) Registration Dossier for Hydrazine Derivatives.[1] [1]

  • General Reactivity of Alkyl Hydrazines

    • Source:Organic Chemistry Portal - Pyrazole Synthesis.

Sources

Troubleshooting

Technical Support: Optimization of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine Synthesis

Executive Summary You are encountering "dimer" formation during the synthesis of ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine . In hydrazine chemistry, "dimerization" typically refers to one of three distinct failure mode...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering "dimer" formation during the synthesis of ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine . In hydrazine chemistry, "dimerization" typically refers to one of three distinct failure modes depending on your synthetic route and handling conditions.

To resolve this, we must first identify which "dimer" you are observing. This guide breaks down the three primary mechanisms of oligomerization and provides specific protocols to eliminate them.

Quick Diagnostics: Identify Your Dimer
ObservationProbable "Dimer" StructureRoot Cause
Route: Alkyl Halide/Tosylate DisplacementResult: High MW impurity (+114 mass units)

-Dialkyl Hydrazine
(Polyalkylation)
The mono-alkylated product is more nucleophilic than hydrazine.
Route: Reductive Amination (Aldehyde)Result: Crystalline solid, insolubleAzine (

)
Stoichiometric mismatch; 2 equivalents of aldehyde reacting with 1 hydrazine.
Route: AnyResult: Product turns yellow/brown upon air exposureTetrazene / Azo Dimer (

)
Oxidative coupling due to lack of inert atmosphere.

Module 1: Preventing Polyalkylation (The "Chemical Dimer")

Context: If you are synthesizing the target via nucleophilic substitution (e.g., reacting (tetrahydro-2H-pyran-4-yl)methyl methanesulfonate with hydrazine hydrate), the mono-alkylated hydrazine product (


) is more nucleophilic than the starting hydrazine (

) due to the inductive electron-donating effect of the alkyl group. This leads to the "dimer" (

).
The Solution: Kinetic Control via Dilution

To favor the mono-alkylated product, you must statistically overwhelm the alkylating agent with hydrazine.

Optimized Protocol: High-Dilution Displacement
  • Stoichiometry: Use a 10:1 to 20:1 molar ratio of Hydrazine Hydrate to Alkylating Agent (RX).

  • Setup: Place the Hydrazine Hydrate (in Ethanol or Acetonitrile) in the flask first.

  • Addition: Dissolve your Alkylating Agent (RX) in a minimal amount of solvent. Add this solution dropwise to the refluxing hydrazine solution over 1-2 hours.

    • Why? This ensures that at any given moment, the concentration of RX is low, and it is statistically likely to encounter an unreacted

      
       molecule rather than a product molecule.
      
  • Workup: The excess hydrazine must be removed via high-vacuum distillation or azeotropic removal to prevent reaction during concentration.

Data: Yield vs. Equivalents
Hydrazine EquivalentsMono-Product Yield (%)Dimer (Dialkyl) (%)Notes
1.1 eq35%55%Critical Failure: Dimer dominates.
5.0 eq72%18%Acceptable for crude screens.
15.0 eq 91% < 3% Recommended Process.

Module 2: Preventing Azine Formation (Reductive Amination Route)

Context: If you are synthesizing the target by reacting tetrahydro-2H-pyran-4-carbaldehyde with hydrazine followed by reduction, the intermediate "dimer" is the Azine (


). This forms when two aldehyde molecules condense with a single hydrazine.
The Solution: Stepwise Formation

Do not mix all reagents at once. You must form the Hydrazone first, then reduce.

Protocol: Controlled Reductive Amination
  • Hydrazone Formation:

    • Cool hydrazine hydrate (5.0 eq) in MeOH to 0°C.

    • Add the aldehyde (1.0 eq) very slowly (1 drop/sec).

    • Result: The excess hydrazine ensures formation of the Hydrazone (

      
      ) rather than the Azine.
      
  • Reduction:

    • Only after the aldehyde is fully consumed (verify by TLC/LCMS) should you add the reducing agent (e.g.,

      
       or 
      
      
      
      ).
    • Warning: Adding

      
       simultaneously with the aldehyde and hydrazine often favors dialkylation.
      

Module 3: Preventing Oxidative Coupling (The "Environmental Dimer")

Context: Alkyl hydrazines are reducing agents.[1][2] In the presence of oxygen and trace metals, they oxidize to form azo compounds or tetrazenes (


). This often presents as the material turning yellow or gumming up during drying.
The Solution: Acid Stabilization

Free base alkyl hydrazines are unstable. Always isolate and store this molecule as a Dihydrochloride Salt .

Protocol: Salt Formation & Storage
  • Degassing: Perform all reactions under Argon or Nitrogen. Sparge solvents for 15 minutes before use.

  • Salt Formation: Immediately after extraction/workup, treat the ethereal solution of the free base with

    
     in Dioxane.
    
  • Filtration: The resulting dihydrochloride salt is resistant to oxidation and can be stored at room temperature (desiccated).

Visualizing the Pathways

The following logic flow illustrates how reaction conditions dictate the formation of the specific impurities you are seeing.

ReactionPathways cluster_conditions Critical Control Points Start Start: (Tetrahydro-2H-pyran-4-yl)methyl-X Mono Target: Mono-Alkyl Hydrazine (R-NH-NH2) Start->Mono Excess N2H4 (Kinetic Control) Dimer_Chem Chemical Dimer (R-NH-NH-R) Start->Dimer_Chem 1:1 Stoichiometry (Over-alkylation) Hydrazine Hydrazine (H2N-NH2) Mono->Dimer_Chem Attacks Start Material Dimer_Ox Oxidative Dimer (Tetrazene) Mono->Dimer_Ox O2 / Air Exposure

Figure 1: Reaction pathways showing how stoichiometry and environment dictate product vs. impurity formation.

FAQ: Troubleshooting Specific Scenarios

Q: I cannot use a large excess of hydrazine due to waste disposal limits. What is the alternative? A: Use the Boc-Protection Strategy .

  • React your alkyl halide with tert-butyl carbazate (Boc-NH-NH2). The Boc group adds steric bulk and reduces nucleophilicity, effectively blocking the second alkylation.

  • Deprotect with HCl/Dioxane to yield the pure hydrazine salt.

    • Reference: This is the standard industry method for high-value intermediates where yield is prioritized over raw material cost.

Q: My product is oil that turns brown overnight. Is it the dimer? A: This is likely oxidative decomposition, not necessarily dimerization. The "brown oil" syndrome is typical for free-base hydrazines absorbing


 and oxidizing. Convert it to the Oxalate  or Hydrochloride  salt immediately. The salt form should be a white, stable solid.

Q: Can I separate the dimer from the mono-product using silica chromatography? A: It is difficult. Hydrazines streak badly on silica due to their basicity.

  • Fix: Use Amine-functionalized Silica or add 1-2% Triethylamine to your eluent.

  • Better Fix: Recrystallize the Hydrochloride salt. The "dimer" salt usually has significantly different solubility characteristics in Ethanol/Ether mixtures compared to the mono-salt.

References

  • Ragnarsson, U. (2001).[3][4] Synthetic methodology for alkyl substituted hydrazines. Chemical Society Reviews, 30(4), 205-213. Link

  • Bredihhin, A., & Mäeorg, U. (2007).[5][6] Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(24), 4975–4977. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (Section: Nucleophilic Substitution at Aliphatic Carbon). Link

Sources

Optimization

Technical Support Center: HPLC Method Development for ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine Reactions

Welcome to the technical support center for HPLC method development focused on monitoring reactions involving ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for HPLC method development focused on monitoring reactions involving ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-based answers to common challenges. Here, we move beyond simple protocols to explain the why behind the methodology, ensuring your experiments are built on a foundation of scientific integrity and robustness.

Frequently Asked Questions (FAQs)

Q1: Why is analyzing ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine by HPLC challenging?

This molecule presents a dual challenge for standard reversed-phase HPLC. Firstly, it is a small, polar molecule, which typically results in poor retention on non-polar stationary phases like C18.[1][2] Secondly, it lacks a significant UV chromophore, making detection by standard UV-Vis detectors difficult, especially at low concentrations.[3]

Q2: What are the primary HPLC modes to consider for this type of analyte?

Given the polar nature of the analyte, two main approaches are recommended:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent.[4][5][6] HILIC is well-suited for retaining and separating highly polar compounds that are unretained in reversed-phase chromatography.[4]

  • Reversed-Phase HPLC with Derivatization: This involves chemically modifying the hydrazine analyte to attach a molecule with a strong UV chromophore.[7][8][9] This not only enhances UV detectability but also increases the hydrophobicity of the analyte, improving its retention on a C18 column.[9][10]

Q3: What detection methods are suitable if I don't want to use derivatization?

If derivatization is not desirable, several alternative detection methods can be employed:

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte.[3][11][12] It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles.[3][13] This makes it ideal for compounds with no chromophore.[3]

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that measures charge imparted to analyte particles after nebulization and solvent evaporation. It often provides better sensitivity and a wider dynamic range than ELSD.

  • Mass Spectrometry (MS): HPLC-MS is a powerful technique that provides high sensitivity and selectivity, allowing for the unequivocal identification of your analyte.[14][15] It is an excellent option for monitoring reaction progress and identifying byproducts.

Troubleshooting Guide

This section addresses specific problems you may encounter during method development and provides structured solutions.

Issue 1: Poor or No Retention of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine in Reversed-Phase HPLC

Symptoms: The analyte peak elutes at or very near the void volume (t₀).

Causality: Standard C18 columns rely on hydrophobic interactions to retain analytes. Small, polar molecules like ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine have insufficient non-polar character to be retained and are swept through the column with the mobile phase.[1][16]

Solutions:

  • Option A: Switch to HILIC

    • Principle: HILIC utilizes a polar stationary phase (e.g., unbonded silica, amide, or diol) to retain polar analytes.[17] The retention mechanism involves partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[5]

    • Protocol:

      • Column Selection: Start with a HILIC column with an amide or silica stationary phase.

      • Mobile Phase: A typical starting mobile phase is 90:10 (v/v) acetonitrile:water with a buffer (e.g., 10 mM ammonium formate or ammonium acetate) to control pH and improve peak shape.

      • Gradient: A gradient elution starting with high organic content and decreasing over time will elute the polar analytes.

  • Option B: Implement Pre-Column Derivatization

    • Principle: Reacting the hydrazine with a derivatizing agent adds a large, non-polar, UV-active group, allowing for retention on a C18 column and UV detection.[7][8]

    • Recommended Derivatizing Agents for Hydrazines:

      • Benzaldehyde[7]

      • p-Dimethylaminobenzaldehyde[8]

      • Salicylaldehyde[18][19]

    • Protocol (Example with Benzaldehyde):

      • To your sample, add a solution of benzaldehyde in a suitable solvent (e.g., methanol or acetonitrile).

      • Allow the reaction to proceed to completion (this may require gentle heating).[20]

      • Inject the resulting hydrazone solution onto a C18 column.

      • Use a mobile phase of methanol/water or acetonitrile/water.[7]

      • Detect the derivatized product at a wavelength where it has maximum absorbance (e.g., around 313 nm for the benzaldehyde derivative).[7]

ParameterHILIC ApproachDerivatization Approach
Column Amide, Silica, Diol[17]C18, C8
Mobile Phase High Organic (e.g., >80% ACN)High Aqueous to Moderate Organic
Detection ELSD, CAD, MSUV-Vis, DAD, MS
Pros Direct analysis, simpler sample prepEnhanced sensitivity, uses standard RP-HPLC
Cons Requires specific columns, can have reproducibility issuesAdditional reaction step, potential for side reactions
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms: Chromatographic peaks are asymmetrical, with a tailing factor significantly greater than 1 or a fronting factor less than 1.[21][22]

Causality: Peak tailing for basic compounds like hydrazines is often caused by secondary interactions with acidic silanol groups on the silica surface of the column packing.[22][23] Peak fronting can be a result of column overload or an inappropriate sample solvent.[21]

Troubleshooting Workflow:

G start Poor Peak Shape Observed check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks Likely System or Column Issue check_all_peaks->all_peaks  Yes one_peak Likely Chemical Interaction check_all_peaks->one_peak  No   check_void Check for column void/ contamination all_peaks->check_void check_system Inspect for leaks, extra-column volume all_peaks->check_system end_bad Issue Persists Consider new column or different stationary phase check_void->end_bad check_system->end_bad check_overload Is sample overloaded? Reduce concentration. one_peak->check_overload check_ph Is mobile phase pH appropriate? Adjust pH with buffer. one_peak->check_ph check_solvent Is sample solvent stronger than mobile phase? Dissolve in mobile phase. one_peak->check_solvent end_good Peak Shape Improved check_overload->end_good check_ph->end_good check_solvent->end_good

Caption: Troubleshooting workflow for poor peak shape.

Detailed Solutions for Analyte-Specific Tailing:

  • Mobile Phase pH Adjustment: For a basic analyte like ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine, using a mobile phase with a low pH (e.g., 2.5-3.5) will protonate the analyte, which can improve peak shape. It also protonates residual silanol groups on the stationary phase, minimizing unwanted secondary interactions.[23] Additives like formic acid or trifluoroacetic acid are commonly used.

  • Use of an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, leading to reduced tailing for basic compounds.

  • Employ a Mixed-Mode Column: A mixed-mode column that combines reversed-phase and ion-exchange characteristics can provide excellent retention and peak shape for polar, ionizable compounds.[1]

Issue 3: Inconsistent Retention Times

Symptoms: The retention time of the analyte peak shifts between injections or across a sequence.

Causality: Shifting retention times are typically indicative of an unstable chromatographic system. The most common causes include inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.[24]

Systematic Checks:

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For HILIC, equilibration times can be longer than for reversed-phase.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and the pH is consistent. Premixing solvents can sometimes offer better stability than online mixing by the pump, especially if a pump proportioning valve is malfunctioning.[24]

  • Temperature Control: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.

  • System Check: Verify that there are no leaks in the system and that the pump is delivering a consistent flow rate.

Method Validation and System Suitability

Once a promising method has been developed, it must be validated to ensure it is suitable for its intended purpose.[25] Method validation should be performed in accordance with ICH Q2(R1) guidelines.[26][27][28]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., starting materials, byproducts, degradants).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

System Suitability Testing (SST):

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[29][30][31]

Typical SST Parameters:

ParameterAcceptance Criteria (Typical)Rationale
Tailing Factor (Asymmetry) T ≤ 2.0Ensures peak is symmetrical for accurate integration.
Theoretical Plates (N) N > 2000Measures column efficiency and peak sharpness.
Relative Standard Deviation (RSD) of Retention Time RSD < 1.0% (for 5-6 replicate injections)Demonstrates the stability and precision of the system.
RSD of Peak Area RSD < 2.0% (for 5-6 replicate injections)Demonstrates the precision of the injector and detector response.

References

  • Hydrazine determination in sludge samples by high-performance liquid chrom
  • HPLC Methods for analysis of Hydrazine, HELIX Chrom
  • Determination of Hydrazine in Clozapine by Precolumn Derivatization High Performance Liquid Chrom
  • The method that derivatization HPLC methods determine hydrazine hydrate, Google P
  • What are the Common Peak Problems in HPLC, Chrom
  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis, Unknown Source,
  • Analytical Methods for Hydrazines,
  • Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD, Scribd,
  • Chromatographic methods of determining hydrazine and its polar derivatives, ResearchG
  • Quantification of Hydrazine in Human Urine by HPLC-MS/MS, PubMed Central,
  • NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC, ResearchG
  • NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDR
  • A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples, SIELC Technologies,
  • Troubleshooting Peak Shape Problems in HPLC, Waters Corpor
  • Hydrophilic interaction liquid chromatography (HILIC)
  • Evaporative light scattering detector ELSD, Advion Interchim Scientific,
  • HPLC problems with very polar molecules, Axion Labs,
  • 〈621〉CHROM
  • HPLC Analysis of Very Polar Compounds in Bioanalysis, LCGC Intern
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column, MicroSolv,
  • HILIC – The Rising Star of Polar Chrom
  • Small Polar Molecules: A Challenge in Marine Chemical Ecology, PMC - NIH,
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry, FDA,
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column, Unknown Source,
  • <621> CHROM
  • HPLC Troubleshooting Guide, Unknown Source,
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES, Unknown Source,
  • Evaporative light scattering detection (ELSD)
  • USP-NF 621 Chrom
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology, FDA,
  • Hydrophilic Interaction Chromatography (HILIC)
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies, W
  • Understanding the L
  • Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Catalpol Deriv
  • The principles of ELSD, Peak Scientific,
  • Are You Sure You Understand USP <621>?
  • Quality Guidelines, ICH,
  • Hydrophilic Interaction Chrom
  • Detecting the undetectable in flash column chrom
  • ICH Q2 Valid

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Troubleshooting

Technical Support Center: Stability of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine Derivatives

Welcome to the technical support center for ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine and its derivatives. This guide is intended for researchers, scientists, and drug development professionals who are working with thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine and its derivatives. This guide is intended for researchers, scientists, and drug development professionals who are working with this important class of compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability issues encountered during synthesis, purification, storage, and analysis.

Introduction to Stability Considerations

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine derivatives are valuable building blocks in medicinal chemistry, combining a polar tetrahydropyran (THP) ring with a reactive hydrazine moiety.[1] While the THP group generally enhances properties like solubility and metabolic stability, the hydrazine functional group is inherently susceptible to degradation, primarily through oxidation.[2][3] Understanding and mitigating these stability issues is critical for ensuring the quality, reproducibility, and safety of your research and development activities.

This guide provides a structured approach to identifying and resolving common stability challenges.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Issue 1: Rapid Degradation of the Compound in Solution

Question: I've noticed a rapid loss of my ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine derivative when dissolved in common organic solvents for reactions or analysis. What could be the cause and how can I prevent it?

Answer:

Rapid degradation in solution is a common issue with hydrazine-containing compounds and is most often due to oxidation . The N-N bond in hydrazine is susceptible to cleavage by atmospheric oxygen, a process that can be accelerated by several factors.

Causality and Mitigation Strategies:

  • Oxygen Exposure: Hydrazine derivatives can be readily oxidized by dissolved oxygen.[3]

    • Solution: Always use degassed solvents. This can be achieved by sparging the solvent with an inert gas (nitrogen or argon) for 15-30 minutes prior to use. For reactions, maintain a positive pressure of inert gas over the reaction mixture.

  • Metal Ion Contamination: Trace amounts of metal ions, particularly copper (Cu(II)) and iron (Fe(III)), can catalytically accelerate the oxidation of hydrazines.[2] These can be leached from metal spatulas, glassware, or be present as impurities in reagents.

    • Solution: Use metal-free spatulas (e.g., Teflon-coated or ceramic). If metal ion contamination is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to your solution, if compatible with your downstream application.

  • Solvent Purity: Peroxides in aged ether solvents (like THF or dioxane) are strong oxidizing agents and will rapidly degrade hydrazine derivatives.

    • Solution: Use freshly opened bottles of high-purity solvents or test for and remove peroxides from older solvents before use.

Issue 2: Appearance of Unknown Impurities in Stored Samples

Question: After storing my purified ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine derivative (as a free base) for a few weeks, I see new peaks in my HPLC analysis. What are these impurities and how can I improve storage stability?

Answer:

The appearance of new impurities upon storage points to degradation. For hydrazine derivatives, this is typically due to oxidation and potentially dimerization or reaction with atmospheric components.

Improving Storage Stability:

  • Salt Formation: The most effective way to improve the long-term stability of your hydrazine derivative is to convert it to a salt, most commonly the hydrochloride (HCl) salt . The protonated hydrazinium ion is significantly less susceptible to oxidation.

    • Protocol: Dissolve your purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether). Add a stoichiometric amount of a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will typically precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

  • Storage Conditions:

    • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to minimize contact with oxygen.

    • Temperature: Store at low temperatures (-20°C is recommended for long-term storage).

    • Light: Protect from light by storing in amber vials or by wrapping the container in aluminum foil to prevent photolytic degradation.[1]

Potential Degradation Products:

While specific degradation products for this exact molecule are not extensively documented, based on general hydrazine chemistry, you might expect to see:

  • Oxidation Products: Formation of the corresponding diazene, which is often unstable and can decompose further.

  • Hydrolytic Products: If moisture is present, hydrolysis is a possibility, although the ether linkage in the THP ring is generally stable under neutral and basic conditions.[4]

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH conditions for handling solutions of ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine derivatives?

A1: Hydrazine derivatives are generally more stable in acidic conditions.[5] A pH range of 3-5 is often optimal for minimizing oxidative degradation. In alkaline conditions, the rate of oxidation can increase significantly.

Q2: I am performing a reaction that requires basic conditions. How can I minimize degradation of my hydrazine starting material?

A2: This is a common challenge. Here are some strategies:

  • Inert Atmosphere: Rigorously exclude oxygen from your reaction by using degassed solvents and maintaining a positive pressure of an inert gas.

  • Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to minimize the time the hydrazine is exposed to basic conditions.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base if possible.

Q3: What are the key safety precautions when working with these compounds?

A3: Hydrazine derivatives should be handled with care due to their potential toxicity.[6]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust or vapors and prevent skin contact.

  • Storage: Store away from oxidizing agents and strong acids.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug candidate and for developing stability-indicating analytical methods.[7]

Objective: To generate potential degradation products of ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine derivatives under various stress conditions.

Materials:

  • ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine derivative

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., 1 mg/mL in methanol or a methanol/water mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, place a vial of the stock solution in the oven.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Sample Analysis: After the designated time, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating the parent compound from its potential degradation products.

Instrumentation and Conditions (Starting Point):

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm and 254 nm (or DAD)
Injection Volume 10 µL

Procedure:

  • Analyze the unstressed sample to determine the retention time of the parent compound.

  • Analyze each of the stressed samples from the forced degradation study.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak and from each other.

Visualizations

Logical Workflow for Stability Troubleshooting

Stability_Troubleshooting Troubleshooting Workflow for Stability Issues start Observation: Compound Degradation check_storage Review Storage Conditions: - Temperature? - Atmosphere? - Light Exposure? start->check_storage check_solution Review Solution Preparation: - Solvent Purity? - Degassed? - Metal Contamination? start->check_solution storage_issue Implement Improved Storage: - Convert to HCl salt - Store at -20°C - Inert atmosphere (Ar/N2) - Protect from light check_storage->storage_issue Suboptimal re_evaluate Re-evaluate Stability (e.g., via HPLC) check_storage->re_evaluate Optimal solution_issue Implement Improved Handling: - Use degassed, high-purity solvents - Use metal-free equipment - Consider chelating agents (EDTA) check_solution->solution_issue Suboptimal check_solution->re_evaluate Optimal storage_issue->re_evaluate solution_issue->re_evaluate

Caption: A logical workflow for troubleshooting stability issues with hydrazine derivatives.

Proposed Degradation Pathway

Degradation_Pathway Proposed Oxidative Degradation Pathway parent ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine R-CH₂-NH-NH₂ diazene Corresponding Diazene R-CH₂-N=NH parent->diazene [O] (e.g., O₂, metal ions) radical Carbon-centered Radical R-CH₂• diazene->radical Loss of N₂H• hydrocarbon (Tetrahydro-2H-pyran-4-yl)methane R-CH₃ diazene->hydrocarbon Loss of N₂ nitrogen Nitrogen Gas N₂ diazene->nitrogen radical->hydrocarbon H• abstraction

Caption: A proposed oxidative degradation pathway for ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine.

References

  • Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters. [Link]

  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Decompostion of Hydrazine in Aqueous Solutions. ResearchGate. [Link]

  • Study of the Interaction of Hydrazine, Methylhydrazine, and Unsym-Dimethylhydrazine with Porphyrins, Metalloporphyrins and Some. DTIC. [Link]

  • Mechanistic study of hydrazine decomposition on Ir(111). Physical Chemistry Chemical Physics. [Link]

  • Methylhydrazine | CH3NHNH2. PubChem. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). MDPI. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Synthesis and biological properties of novel 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene) hydrazine analogues. ResearchGate. [Link]

  • The effect of pH on sonochemical degradation of hydrazine. PubMed. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. [Link]

  • Hydrazine, methyl-. NIST WebBook. [Link]

  • (Tetrahydro-2H-pyran-4-yl)hydrazine | C5H12N2O. PubChem. [Link]

  • Hydrazine. Wikipedia. [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Spectroscopy Online. [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. PharmTech. [Link]

  • The chemical and biochemical degradation of hydrazine. Semantic Scholar. [Link]

  • Safety and Handling of Hydrazine. DTIC. [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. [Link]

  • Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species. IARC Publications. [Link]

  • Photolysis of hydrazine at 2062 Ang. in the presence of ethylene. The Journal of Physical Chemistry. [Link]

  • NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. ResearchGate. [Link]

  • Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. National Center for Biotechnology Information. [Link]

  • Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. ResearchGate. [Link]

  • A Mild and Efficient Selective Tetrahydropyranylation of Primary Alcohols and Deprotection of THP Ethers of Phenols and Alcohols Using PdCl2(MeCN)2 as Catalyst. ResearchGate. [Link]

  • Tetrahydropyran. Wikipedia. [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. National Center for Biotechnology Information. [Link]

  • ph-sensitive hydrazone bond: Topics by Science.gov. Science.gov. [Link]

  • HYDRAZINE HANDLING MANUAL. DTIC. [Link]

  • A kind of preparation method of methyl hydrazine.
  • Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. [Link]

  • A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. [Link]

  • The method that derivatization HPLC methods determine hydrazine hydrate.
  • Nitrosamines precursors. Root Causes. [Link]

  • Hydrazine Oxidation in Aqueous Solutions I. N4H6 Decomposition. Preprints.org. [Link]

  • NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. International Journal of Applied Pharmaceutics. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and... National Center for Biotechnology Information. [Link]

  • Hydrazine and Its Derivatives. ResearchGate. [Link]

  • Advice on storing/handling hydrazine. Reddit. [Link]

  • The effect of pH on sonochemical degradation of hydrazine. ResearchGate. [Link]

  • Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). National Center for Biotechnology Information. [Link]

  • Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Derivatives. MDPI. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. scirp.org. [Link]

Sources

Optimization

Strategies to improve the atom economy of reactions with ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine

[1] Introduction: The Efficiency Imperative ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine (CAS: 116312-69-7) is a critical building block in the synthesis of kinase inhibitors (e.g., TGF-β/ALK5 inhibitors).[1] However, its...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Efficiency Imperative

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine (CAS: 116312-69-7) is a critical building block in the synthesis of kinase inhibitors (e.g., TGF-β/ALK5 inhibitors).[1] However, its reactivity profile—specifically the nucleophilicity of the hydrazine moiety combined with the steric bulk of the tetrahydropyran ring—presents distinct challenges for Atom Economy (AE) .

In drug development, poor atom economy translates to increased waste disposal costs and lower process efficiency.[1] This guide moves beyond standard protocols to provide high-level strategies for maximizing the incorporation of this specific hydrazine into your target molecules.

Module 1: Reagent Handling & Salt Management

Q: I typically purchase the dihydrochloride salt. How does this impact my Atom Economy, and should I switch to the free base?

A: The commercial availability of the dihydrochloride salt (


) is a stability measure, but it is a major atom economy killer if not handled correctly.[1]

The Atom Economy Deficit: When you use the dihydrochloride salt in a reaction (e.g., pyrazole synthesis), you must add a stoichiometric base (like Triethylamine or NaOH) to liberate the reactive hydrazine.

  • Reaction:

    
    [1]
    
  • Waste: For every mole of hydrazine, you generate 2 moles of triethylamine hydrochloride waste.[1] This significantly lowers the AE of the step.

Strategic Recommendation:

  • For Large Scale (Process Chemistry): Generate the free base ex-situ.[1] Neutralize the salt in water/DCM, separate the organic layer, and concentrate. Use the free base oil immediately.[1] This removes the salt waste mass from your primary reaction calculation and simplifies work-up.[1]

  • For Discovery (Small Scale): If you must use the salt in-situ, switch to inorganic bases (e.g.,

    
    ) in heterogeneous conditions.[1] While the AE is theoretically the same, the waste (inorganic salts) is easier to separate and less toxic than organic amine salts.
    
Protocol: High-Efficiency Free Base Liberation
  • Suspend 10 g of dihydrochloride salt in 50 mL DCM.

  • Add 2.2 equiv. of 50% w/w NaOH solution dropwise at 0°C.

  • Stir vigorously for 30 min.

  • Separate phases. Extract aqueous layer 2x with DCM.[1]

  • Dry organics over

    
     and concentrate without heat (hydrazines can be unstable).
    
  • Result: Clean free base with >95% mass recovery and zero stoichiometric salt waste in the subsequent coupling step.

Module 2: Heterocycle Synthesis (Pyrazoles)

Q: I am synthesizing pyrazoles from 1,3-diketones. I see two isomers, leading to 50% waste. How do I fix this?

A: Regioselectivity is the primary driver of atom economy in pyrazole synthesis. Alkyl hydrazines like ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine are less regioselective than aryl hydrazines due to the inductive effect of the alkyl group.[1]

The Mechanism: The terminal nitrogen (


) is the most nucleophilic center. It attacks the most electrophilic carbonyl of the 1,3-diketone first.[1]
  • Scenario: If your diketone has similar electronic environments at both carbonyls, you get a 1:1 mixture (50% AE).[1]

Troubleshooting Regiochemistry:

  • Strategy A: Fluorinated Solvents (The "Green" Solvent Effect)

    • Use 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP).[1] These solvents hydrogen-bond to the carbonyls, enhancing the electrophilic difference between them and often driving selectivity to >90:1.[1]

  • Strategy B: Enaminones as Surrogates

    • Replace 1,3-diketones with enaminones (

      
      ).[1]
      
    • The hydrazine

      
       will exclusively attack the carbon attached to the dimethylamine leaving group (Michael addition-elimination sequence).[1]
      
    • Result: Single regioisomer, significantly improved AE.

Visualization: Regioselectivity Decision Tree

Regioselectivity Start Target: Pyrazole Synthesis Substrate Analyze Electrophile (1,3-Diketone) Start->Substrate Symmetry Is the Diketone Symmetrical? Substrate->Symmetry Yes Yes Symmetry->Yes R1 = R2 No No Symmetry->No R1 != R2 Direct Direct Condensation (High AE) Yes->Direct CheckElectronic Are Carbonyls Electronically Distinct? No->CheckElectronic Distinct Yes (e.g., CF3 vs CH3) CheckElectronic->Distinct Similar No (e.g., Ph vs Tol) CheckElectronic->Similar Standard Standard Ethanol Reflux (Good Selectivity) Distinct->Standard Problem Mixture Likely (Poor AE) Similar->Problem Solution1 Switch Solvent to TFE/HFIP Problem->Solution1 Solution2 Use Enaminone Precursor Problem->Solution2

Figure 1: Decision matrix for optimizing regioselectivity in pyrazole synthesis to minimize isomeric waste.

Module 3: Advanced Strategies (Multicomponent Reactions)

Q: How can I further improve AE beyond simple condensation?

A: Move to One-Pot Multicomponent Reactions (MCRs) . Instead of synthesizing the intermediate 1,3-diketone (which often involves workup and purification waste), generate the pyrazole directly from aldehydes, alkynes, and hydrazine.[1]

Recommended Workflow: Copper-Catalyzed Cascade [1]

  • Reagents: Alkyne + Aldehyde + ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine.[1]

  • Catalyst: CuI / A3-coupling conditions.

  • Benefit: Eliminates the isolation of intermediates. Water is the only byproduct.[1]

Data Comparison: Stepwise vs. MCR

ParameterStepwise Synthesis (Traditional)Multicomponent (Green)
Steps 2 (Diketone synth + Cyclization)1 (Cascade)
Purifications 21
Atom Economy ~65% (Loss of leaving groups)>85% (Water is main byproduct)
Solvent Waste High (2x volumes)Low (1x volume)

Module 4: Troubleshooting Common Issues

Q: My reaction turns black/tarry when heating the hydrazine with aldehydes.

A: Alkyl hydrazines are reducing agents and can degrade at high temperatures or oxidize in air.[1]

  • Fix: Perform the reaction under Nitrogen/Argon atmosphere.

  • Fix: Add the hydrazine last to the reaction mixture at lower temperatures, then ramp heat slowly.

  • Fix: Use Microwave Irradiation .[1][2] Short reaction times (5-10 min) minimize thermal degradation and polymerization byproducts.[1]

Q: I am struggling to remove excess hydrazine after the reaction.

A: Excess reagents ruin atom economy and complicate purification.[1]

  • Fix: Use a Solid-Supported Scavenger (e.g., Polymer-supported Benzaldehyde) to catch excess hydrazine.[1]

  • Fix: Calculate stoichiometry precisely based on the free base content (if using salt, ensure MW correction is accurate: 203.11 g/mol for 2HCl salt vs 130.19 g/mol for free base).

References

  • BenchChem Technical Support . (2025). An In-depth Technical Guide to Oxan-4-ylhydrazine: Properties, Synthesis, and Applications in Drug Discovery. BenchChem. Link

  • GuideChem . (2025).[1] Preparation and Handling of (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride. GuideChem Safety Data. Link

  • Singh, S. et al. (2023).[1] Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen, 7, 297–312.[1] Link

  • Mastronardi, M. & Reyes, L. (2014).[1][3] Green Chemistry Principle #2: Atom Economy. ACS Green Chemistry Institute.[1] Link

  • LibreTexts Chemistry . (2021). Yield And Atom Economy in Chemical Reactions. LibreTexts. Link[1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrazole Synthesis: ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine vs. Phenylhydrazine

Introduction: The Enduring Importance of the Pyrazole Scaffold The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in drug design, leading to a wide array of therapeutic agents. Derivatives of pyrazole are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3] A prominent example is Celecoxib, a selective COX-2 inhibitor used for pain and inflammation management, which features a 1,5-diarylpyrazole core.[1]

The most common and reliable method for constructing this valuable heterocycle is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4][5][6] The choice of the hydrazine starting material is a critical decision that profoundly influences not only the reaction's regioselectivity and efficiency but also the physicochemical properties of the final pyrazole product.

This guide provides an in-depth comparison of two distinct hydrazine reagents in the context of the Knorr synthesis: the classic aromatic reagent, phenylhydrazine , and a modern aliphatic alternative, ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine . We will explore the mechanistic nuances, practical considerations, and the strategic implications of choosing one over the other, particularly for applications in drug discovery and development.

The Reagents: A Tale of Two Hydrazines

At first glance, both molecules serve the same fundamental purpose: to provide the N-N backbone of the pyrazole ring. However, their structural differences—an aromatic phenyl group versus a saturated, oxygen-containing aliphatic group—lead to significant divergences in reactivity and the properties they impart to the final product.

PropertyPhenylhydrazine((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine
Structure C₆H₅NHNH₂C₆H₁₁OCH₂NHNH₂
Type Aryl HydrazineAlkyl Hydrazine (Substituted)
Key Feature Aromatic, planar substituentSaturated, 3D, hydrophilic substituent
Toxicity High; suspected carcinogen, toxic upon inhalation, ingestion, and skin contact.Lower (expected); data is less extensive, but generally aliphatic hydrazines are less toxic than aromatic ones. Handle with care.
Common Use Classic reagent, commodity chemical, used in synthesis of many legacy drugs and dyes.Modern building block in medicinal chemistry, used to improve ADME properties.

Mechanistic Considerations and Reactivity

The Knorr synthesis proceeds via the initial formation of a hydrazone at one of the carbonyls, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[7][8][9] The key difference between our two hydrazines lies in the nucleophilicity of their respective nitrogen atoms, which dictates the reaction pathway and, crucially, the regiochemical outcome when using unsymmetrical 1,3-dicarbonyls.

Diagram: Nucleophilicity Comparison

G cluster_0 Phenylhydrazine cluster_1 Alkyl Hydrazine (THP-methylhydrazine) Phenyl_Struct Ph-NH(α)-NH₂(β) Phenyl_Desc Lone pair on Nα is delocalized into the phenyl ring. Nβ is the primary nucleophile. Alkyl_Struct R-CH₂-NH(α)-NH₂(β) Alkyl_Desc Inductive effect of the alkyl group increases electron density on Nα. Nα is the more nucleophilic nitrogen.

Caption: Electronic differences between aryl and alkyl hydrazines.

  • Phenylhydrazine (Aryl): The lone pair of electrons on the nitrogen directly attached to the phenyl ring (Nα) is delocalized into the aromatic system. This resonance effect significantly reduces its nucleophilicity. Consequently, the terminal nitrogen (Nβ, the -NH₂) is the more nucleophilic and reactive center, initiating the condensation.[10]

  • ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine (Alkyl): In contrast, the aliphatic substituent has an electron-donating inductive effect. This increases the electron density on the substituted nitrogen (Nα), making it the more nucleophilic center compared to the terminal Nβ. This reversal of nucleophilicity is a critical distinction from aryl hydrazines.[10]

Regioselectivity: A Predictable Outcome

When an unsymmetrical 1,3-dicarbonyl (e.g., 1-phenyl-1,3-butanedione) is used, two different pyrazole regioisomers can be formed. The choice of hydrazine provides a powerful tool to control this outcome.

The initial nucleophilic attack will generally occur at the more electrophilic or less sterically hindered carbonyl carbon. The subsequent cyclization is then determined by which nitrogen is available for the intramolecular reaction.

Diagram: Knorr Synthesis with an Unsymmetrical Diketone

Knorr_Mechanism cluster_phenyl Phenylhydrazine Pathway (R=Ph) cluster_alkyl Alkyl Hydrazine Pathway (R=Alkyl) Diketone R¹-C=O CH₂ R²-C=O Intermediate_Ph Initial attack by -NH₂ at C(R¹) Diketone:c1->Intermediate_Ph Intermediate_Alkyl Initial attack by R-NH- at C(R¹) Diketone:c1->Intermediate_Alkyl Hydrazine R-NH-NH₂ Hydrazine->Intermediate_Ph Hydrazine->Intermediate_Alkyl Product_Ph Major Isomer A (1-Phenyl-5-R¹-3-R²-pyrazole) Intermediate_Ph->Product_Ph Cyclization & Dehydration Product_Alkyl Major Isomer B (1-Alkyl-3-R¹-5-R²-pyrazole) Intermediate_Alkyl->Product_Alkyl Cyclization & Dehydration

Caption: Regiochemical control in the Knorr synthesis.

Causality in Experimental Choice: A researcher deliberately chooses an aryl or alkyl hydrazine to direct the synthesis towards a specific regioisomer. For instance, in the synthesis of Celecoxib, a specific isomer is required for biological activity. The reaction utilizes 4-sulfonamidophenylhydrazine with a trifluoromethyl-β-diketone, where the regiochemistry is critical and well-controlled.[11] Using an alkyl hydrazine would predictably lead to the opposite regioisomer, which would likely be inactive.

Impact on Final Product Properties: Beyond the Synthesis

The substituent on the N1 position of the pyrazole ring has a profound impact on the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are paramount in drug development.

  • Pyrazoles from Phenylhydrazine: These products contain a flat, aromatic, and relatively lipophilic phenyl group. While this can be beneficial for certain receptor interactions (e.g., π-stacking), it can also lead to poor aqueous solubility and potential metabolic liabilities associated with aromatic rings.

  • Pyrazoles from ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine: The introduction of the THP moiety is a modern strategy in medicinal chemistry to "escape from flatland." This group imparts several desirable characteristics:

    • Increased 3D Character: The chair-conformation of the THP ring provides a three-dimensional shape, which can lead to novel and specific interactions with biological targets.

    • Improved Solubility: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, often leading to a significant increase in aqueous solubility compared to an analogous phenyl group.

    • Metabolic Stability: Saturated aliphatic rings are often more resistant to oxidative metabolism than electron-rich aromatic rings.

Experimental Protocols

The following are representative protocols for the synthesis of a model pyrazole using acetylacetone as the 1,3-dicarbonyl component. These protocols are self-validating in that the expected products can be readily characterized by standard analytical techniques (NMR, MS, melting point) to confirm a successful reaction.

Protocol 1: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole

Reactants:

  • Phenylhydrazine (1.0 eq)

  • Acetylacetone (2,4-pentanedione) (1.05 eq)

  • Ethanol (or Acetic Acid) as solvent

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine (e.g., 10 mmol, 1.08 g).

  • Add ethanol (20 mL) and stir to dissolve.

  • Carefully add acetylacetone (10.5 mmol, 1.05 g) dropwise to the solution. A mild exotherm may be observed.

  • If using a neutral solvent like ethanol, add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate crystallization of the product.

  • If no crystals form, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • The product can be further purified by recrystallization from ethanol if necessary.

Expected Yield: >85%

Protocol 2: Synthesis of 1-((Tetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethyl-1H-pyrazole

Reactants:

  • ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine (1.0 eq)

  • Acetylacetone (2,4-pentanedione) (1.05 eq)

  • Ethanol as solvent

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine (e.g., 10 mmol, 1.44 g).

  • Add ethanol (25 mL) and stir.

  • Add acetylacetone (10.5 mmol, 1.05 g) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 3-6 hours. The reaction may be slightly slower than with phenylhydrazine due to steric factors. Monitor by TLC.

  • After cooling to room temperature, concentrate the solvent under reduced pressure to obtain a crude oil or solid.

  • The product is typically more soluble than its phenyl-counterpart. Purification is often achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Yield: 75-90%

Diagram: General Experimental Workflow

Workflow cluster_isolate Isolation Method cluster_purify Purification Method Start Combine Hydrazine, Dicarbonyl & Solvent React Heat to Reflux (Monitor by TLC) Start->React Cooldown Cool to Room Temp & Ice Bath React->Cooldown Isolate Isolate Crude Product Cooldown->Isolate Purify Purify Product Isolate->Purify Filtration Filtration (for crystalline solids) Concentration Concentration (for oils/soluble products) End Characterize Final Product (NMR, MS, MP) Purify->End Recrystallization Recrystallization Chromatography Column Chromatography

Caption: Standard laboratory workflow for Knorr pyrazole synthesis.

Conclusion and Outlook

The choice between phenylhydrazine and ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine for pyrazole synthesis is a strategic one, driven by the desired outcomes of the research program.

  • Phenylhydrazine remains a highly effective, economical, and predictable reagent for creating pyrazoles with an N-phenyl substituent. Its reactivity is well-understood, and it provides a straightforward route to a vast chemical space, albeit one that is heavily explored. Its primary drawbacks are its toxicity and the relatively limited physicochemical diversity it offers.

  • ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine represents a modern, rational design approach. While the synthesis itself follows the same fundamental Knorr pathway, the resulting N-aliphatic pyrazole is fundamentally different. It is a building block designed to enhance drug-like properties, offering improved solubility and metabolic stability. The cost is higher, and reaction optimization may be required, but the payoff is access to novel, patentable chemical matter with a higher probability of downstream success in a drug development pipeline.

For researchers and drug development professionals, the decision hinges on the project's goals. For foundational research or the synthesis of established compounds, phenylhydrazine is often sufficient. For the creation of novel therapeutic candidates with optimized ADME profiles, reagents like ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine are indispensable tools.

References

  • Title: Knorr pyrazole synthesis Source: Name-Reaction.com URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Pyrazole Source: Pharmaguideline URL: [Link]

  • Title: Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole Source: Slideshare URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC (Molecules) URL: [Link]

  • Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: RSC Publishing (Reaction Chemistry & Engineering) URL: [Link]

  • Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Method of preparation of the pyrazoles Source: Google Patents URL
  • Title: Knorr Pyrazole Synthesis (M. Pharm) Source: Slideshare URL: [Link]

  • Title: synthesis of pyrazoles Source: YouTube URL: [Link]

  • Title: Knorr Pyrazole Synthesis Source: Chem Help Asap URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI (Reactions) URL: [Link]

  • Title: A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES Source: IJCRT.org URL: [Link]

  • Title: Knorr Pyrazole Synthesis Source: J&K Scientific LLC URL: [Link]

  • Title: Current status of pyrazole and its biological activities Source: PMC (Journal of Pharmacy And Bioallied Sciences) URL: [Link]

  • Title: Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry Source: Research and Reviews: Journal of Chemistry URL: [Link]

  • Title: Process for preparation of celecoxib Source: Google Patents URL

Sources

Comparative

Bioisosteric Replacement of Cyclohexane with Tetrahydropyran: A Guide to Optimizing Lipophilic Efficiency

Executive Summary In modern drug design, the modulation of lipophilicity without compromising potency is a critical challenge. The bioisosteric replacement of a cyclohexane ring with a tetrahydropyran (THP) ring is a hig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug design, the modulation of lipophilicity without compromising potency is a critical challenge. The bioisosteric replacement of a cyclohexane ring with a tetrahydropyran (THP) ring is a high-impact strategy used to lower LogP, introduce a hydrogen bond acceptor, and block metabolic "soft spots." This guide analyzes the physicochemical and pharmacological implications of this switch, supported by experimental data and validated protocols.

Physicochemical Profiling: The "Oxygen Effect"

The insertion of an oxygen atom into a carbocyclic ring fundamentally alters the electronic and steric landscape of the molecule. While cyclohexane acts as a lipophilic spacer, THP acts as a polar modulator.[1]

Comparative Metrics: Cyclohexane vs. Tetrahydropyran[1][2]
FeatureCyclohexane (

)
Tetrahydropyran (

)
Impact on Drug Design
Lipophilicity (

LogP)
Baseline-1.0 to -1.5 unitsIncreases solubility; reduces non-specific binding.
H-Bond Acceptors 01 (Ether Oxygen)Can engage specific water networks or H-bond donors in the pocket.
Dipole Moment ~0 D~1.6 - 1.8 DAlters orientation in the binding pocket (electrostatic steering).
Conformation Chair (flexible)Chair (distorted)C-O bonds are shorter (1.43 Å) than C-C (1.54 Å), slightly compressing the ring.
Metabolic Liability High (C-H oxidation)Lower (at O-position)Blocks CYP450 hydroxylation at the 4-position (relative to substituent).
The Solvation-Desolvation Trade-off

The success of a THP switch often depends on the desolvation penalty .

  • Cyclohexane: Requires minimal energy to desolvate but relies purely on Van der Waals interactions.

  • THP: The ether oxygen is solvated in bulk water. To enter a hydrophobic pocket, this water must be stripped (energetic penalty).

  • Success Condition: The penalty is offset if the ether oxygen forms a new specific H-bond within the protein pocket or if the reduction in entropic penalty (hydrophobic effect) is favorable.

Strategic Decision Framework

Use the following logic flow to determine if a Cyclohexane


 THP switch is viable for your lead series.

THP_Switch_Strategy Start Lead Compound Analysis (Cyclohexane Core) Check_LogP Is LogP > 3.5 or Solubility < 10 µM? Start->Check_LogP Check_Metabolism Metabolic Hotspot Identified? (Microsomal Stability) Check_LogP->Check_Metabolism No Design_THP Design THP Analog (In Silico Docking) Check_LogP->Design_THP Yes (Reduce Lipophilicity) Check_Metabolism->Design_THP Yes (Block Oxidation) Reject Retain Cyclohexane Consider Fluorination Check_Metabolism->Reject No Liability Found Check_Pocket Does Pocket Tolerate Polar Oxygen? Design_THP->Check_Pocket Synthesis Synthesize THP Analog (Prins Cyclization / Reduction) Check_Pocket->Synthesis H-Bond Partner Available or Solvent Exposed Check_Pocket->Reject Strictly Hydrophobic

Figure 1: Decision logic for bioisosteric replacement. This workflow prioritizes Lipophilic Efficiency (LipE) and metabolic stability.

Case Study: Optimization of Gilteritinib (Xospata)

A definitive example of this bioisostere in action is the development of Gilteritinib , an FLT3/AXL inhibitor for Acute Myeloid Leukemia (AML).

  • Challenge: Early cyclohexane-based leads exhibited high lipophilicity (LogD > 3.5) and rapid oxidative clearance.

  • Intervention: Replacement of the cyclohexane ring with a 4-amino-tetrahydropyran moiety.

  • Outcome:

    • Lipophilic Ligand Efficiency (LLE): Increased by 1.4-fold.[1]

    • Clearance: Significant reduction in unbound in vivo clearance (

      
      ).[1]
      
    • Mechanism: The THP oxygen reduced the overall LogD (2.66

      
       2.08) without disrupting the binding mode, as the ring projected into a solvent-exposed region where the oxygen could interact with water networks rather than clashing with hydrophobic residues.
      

Experimental Protocols

A. Synthesis: The Prins Cyclization (THP Formation)

While hydrogenation of pyran-4-ones is possible, the Prins cyclization offers a versatile route to substituted THPs often required in complex drug scaffolds.

Scope: Synthesis of 4-hydroxy-tetrahydropyrans (precursor to 4-amino-THP).

Reagents:

  • Homoallylic alcohol (Substrate)

  • Aldehyde (R-CHO)

  • Acid Catalyst (TFA or Phosphomolybdic acid)

Protocol:

  • Setup: In a flame-dried flask, dissolve the aldehyde (1.0 equiv) and homoallylic alcohol (1.2 equiv) in anhydrous Dichloromethane (DCM).

  • Cyclization: Cool to 0°C. Add Trifluoroacetic acid (TFA, 2.0 equiv) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with PMA).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Validation Check: Confirm the formation of the ether linkage via


 NMR (characteristic signal at 

65–70 ppm for

carbons).
B. Metabolic Stability Assay (Microsomal Stability)

To validate the "metabolic blocking" effect of the THP switch.

Protocol:

  • Incubation: Prepare test compounds (Cyclohexane parent vs. THP analog) at 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (0.5 mg protein/mL).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately quench into ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

Mechanistic Visualization: Metabolic Blocking

The following diagram illustrates why THP is superior to cyclohexane regarding oxidative metabolism.

Metabolic_Blocking cluster_0 Cyclohexane (High Liability) cluster_1 Tetrahydropyran (Blocked) C_H C-H Bond (Lipophilic) CYP CYP450 (Fe-O) C_H->CYP High Affinity Metabolite Hydroxylated Product CYP->Metabolite Rapid Oxidation Ether Ether Oxygen (-O-) CYP_2 CYP450 (Fe-O) Ether->CYP_2 Electronic Repulsion No Abstractable H No_Rxn No Reaction (At this site) CYP_2->No_Rxn Metabolically Stable

Figure 2: Metabolic blocking mechanism. The ether oxygen in THP removes the abstractable protons found in cyclohexane, preventing direct hydroxylation at that position.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Mori, M., et al. (2019). Discovery of Gilteritinib (ASP2215): A Highly Potent, Selective, and Bioavailable AXL/FLT3 Inhibitor. Bioorganic & Medicinal Chemistry Letters. Link

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • PharmaBlock Whitepaper. (2020). Tetrahydropyrans in Drug Discovery: Bridging Molecules for Innovative Medicines. Link

  • Crosignani, S., et al. (2011). Discovery of a Novel Series of Potent and Selective JAK1 Inhibitors. Journal of Medicinal Chemistry. Link

Sources

Validation

A Prospective Guide to the X-ray Crystallography of Metal Complexes with Ligands Derived from ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine: A New Frontier in Metallodrug Design

Abstract The strategic design of metal-based therapeutics is a cornerstone of modern medicinal chemistry, with X-ray crystallography providing the definitive blueprint for understanding structure-activity relationships....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic design of metal-based therapeutics is a cornerstone of modern medicinal chemistry, with X-ray crystallography providing the definitive blueprint for understanding structure-activity relationships. This guide ventures into a nascent area of research: the crystallographic analysis of metal complexes featuring ligands derived from ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine. While, to date, no crystal structures for this specific class of complexes have been reported in the literature, their potential in drug development warrants a forward-looking, technically-grounded exploration. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining the rationale, proposed methodologies, and anticipated structural insights for this promising new family of metallodrug candidates. We will provide a comparative analysis against established ligand systems, underpinned by a detailed, field-proven experimental workflow for their synthesis, crystallization, and structural elucidation.

Introduction: The Rationale for a New Class of Ligands

The efficacy of metal-based drugs is intrinsically linked to the nature of the ligands that surround the metal center. These ligands modulate the metal's reactivity, bioavailability, and target specificity.[1][2] The proposed ligand scaffold, derived from ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine, offers a unique combination of functionalities with significant potential in drug design.

The hydrazine moiety is a versatile building block in coordination chemistry, capable of forming stable complexes with a wide range of transition metals.[3][4] It can act as a monodentate or a bridging ligand, and its derivatives, such as hydrazones formed by condensation with aldehydes or ketones, offer a rich variety of coordination modes.[5][6] These hydrazone Schiff bases are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[7][8]

The tetrahydropyran (THP) moiety , on the other hand, is increasingly utilized in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates.[9][10] As a bioisostere of a cyclohexane ring, the THP group can improve aqueous solubility and reduce lipophilicity, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).[9] The oxygen atom in the THP ring can also act as a hydrogen bond acceptor, potentially contributing to target binding.[9]

The convergence of the versatile coordination chemistry of hydrazine with the favorable pharmacokinetic profile imparted by the tetrahydropyran ring suggests that metal complexes of these ligands are a promising, yet unexplored, avenue for the development of novel metallodrugs.[11][12][13] This guide aims to provide the foundational knowledge and practical protocols to spearhead research in this area.

Proposed Ligand Synthesis and Metal Complexation: A Step-by-Step Protocol

The synthesis of ligands from ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine typically involves a Schiff base condensation with a suitable aldehyde or ketone. This reaction is generally straightforward and results in the formation of a hydrazone with an imine (-C=N-) bond.[7][14]

Experimental Protocol: Synthesis of a Representative Hydrazone Ligand and a Cu(II) Complex

Part A: Ligand Synthesis - (E)-N'-((tetrahydro-2H-pyran-4-yl)methylidene)benzohydrazide

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.30 g (10 mmol) of ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine in 30 mL of ethanol. In a separate beaker, dissolve 1.36 g (10 mmol) of benzohydrazide in 20 mL of warm ethanol.

  • Reaction: Slowly add the benzohydrazide solution to the hydrazine solution with constant stirring. Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux: Equip the flask with a condenser and reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure. The resulting solid is collected by filtration, washed with cold ethanol, and dried in a desiccator. The crude product can be recrystallized from a suitable solvent like ethanol or methanol to obtain pure crystals of the ligand.

  • Characterization: The structure of the synthesized ligand should be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Part B: Metal Complexation - Synthesis of a Cu(II) Complex

  • Reactant Preparation: Dissolve 0.49 g (2 mmol) of the synthesized hydrazone ligand in 20 mL of methanol in a 50 mL flask. In a separate flask, dissolve 0.20 g (1 mmol) of copper(II) chloride dihydrate (CuCl₂·2H₂O) in 15 mL of methanol.

  • Complexation: Slowly add the methanolic solution of the ligand to the metal salt solution with continuous stirring. A color change is typically observed, indicating complex formation.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours.

  • Crystallization: The resulting solution should be filtered to remove any suspended impurities. The clear filtrate is then set aside for slow evaporation at room temperature. High-quality single crystals suitable for X-ray diffraction can often be obtained by this method. Other crystallization techniques such as vapor diffusion or layering may also be employed.

  • Isolation: Once crystals are formed, they are carefully collected, washed with a small amount of cold methanol, and air-dried.

X-ray Crystallographic Analysis: From Crystal to Structure

Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline compound.[15][16][17]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal of the metal complex is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and potential radiation damage. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to improve the fit between the observed and calculated diffraction data. This refinement process yields the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

Anticipated Structural Features and Coordination Modes

Based on the known coordination chemistry of hydrazine derivatives and related ligands, we can anticipate several key structural features in metal complexes of ligands derived from ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine.[4][18][19]

  • Coordination through the Hydrazone Moiety: The hydrazone ligand is expected to coordinate to the metal center through the imine nitrogen and the carbonyl oxygen (if present, as in the example protocol), forming a stable five- or six-membered chelate ring.[6]

  • Monodentate vs. Bidentate Coordination of Hydrazine: The parent hydrazine can act as a monodentate ligand, coordinating through one nitrogen atom, or as a bridging bidentate ligand, linking two metal centers.[4]

  • Role of the Tetrahydropyran Oxygen: While the primary coordination is expected through the hydrazone moiety, the oxygen atom of the tetrahydropyran ring could potentially engage in weak interactions with the metal center or participate in intermolecular hydrogen bonding, influencing the crystal packing.[20]

  • Geometry of the Metal Center: The coordination geometry around the metal ion (e.g., octahedral, tetrahedral, square planar) will be dictated by the nature of the metal ion, its oxidation state, and the stoichiometry of the ligand.[21][22]

Comparison with Alternative Ligand Systems

To appreciate the potential of this new class of ligands, it is instructive to compare their anticipated properties with those of established ligand systems used in medicinal inorganic chemistry.

Ligand ClassKey Structural Features & Coordination ModesAdvantages in Drug DesignPotential Disadvantages
Schiff Bases (general) - Iminie (-C=N-) nitrogen is a key coordination site.- Often multidentate, forming stable chelates.[7]- Ease of synthesis and functionalization.- Proven biological activity (e.g., anticancer, antimicrobial).[8]- Potential for hydrolysis of the imine bond in aqueous environments.
N-Heterocycles (e.g., Pyridine, Imidazole) - Coordination through the ring nitrogen atom.- Can be monodentate or part of a larger chelating system.- High stability of the resulting metal complexes.- Well-established role in bioinorganic chemistry.[23]- Can sometimes lead to high systemic toxicity.
Carboxylates - Coordination through one or both oxygen atoms.- Can act as monodentate, bidentate, or bridging ligands.- Good water solubility.- Found in many biological systems.- Can be susceptible to protonation and ligand exchange.
Proposed THP-Hydrazones - Bidentate or tridentate coordination via hydrazone moiety.- THP group for improved pharmacokinetics.[9]- Potential for synergistic effects of the bioactive hydrazone and the ADME-enhancing THP group.- Novel structural motifs for patentability.- Unexplored structure-activity relationships.- Potential for complex coordination equilibria in solution.

Visualization of the Experimental Workflow

The following diagram illustrates the proposed workflow from ligand synthesis to the final structural analysis.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_characterization Characterization hydrazine ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine ligand Hydrazone Ligand hydrazine->ligand Condensation carbonyl Aldehyde/Ketone carbonyl->ligand complex Metal Complex ligand->complex Complexation spectroscopy Spectroscopic Analysis (FT-IR, NMR, MS) ligand->spectroscopy metal_salt Metal Salt metal_salt->complex crystallization Crystallization complex->crystallization Slow Evaporation complex->spectroscopy scxrd Single-Crystal X-ray Diffraction crystallization->scxrd Data Collection structure 3D Structure Elucidation scxrd->structure Structure Solution & Refinement

Sources

Comparative

A Researcher's Guide to Spectroscopic Differentiation of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine Regioisomers

In the landscape of modern drug discovery and development, the unambiguous structural characterization of synthetic intermediates and active pharmaceutical ingredients (APIs) is paramount. Substituted hydrazines are a co...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural characterization of synthetic intermediates and active pharmaceutical ingredients (APIs) is paramount. Substituted hydrazines are a cornerstone of medicinal chemistry, serving as precursors to a multitude of heterocyclic scaffolds with significant biological activity.[1][2] However, their synthesis, particularly through alkylation or acylation, often presents the challenge of regioisomerism—the formation of products with the same molecular formula but different substituent positions on the hydrazine nitrogen atoms. This guide provides an in-depth, data-driven comparison of the key spectroscopic techniques used to differentiate the regioisomeric products derived from ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine, a valuable building block in contemporary pharmaceutical research.

The reaction of a substituted hydrazine, such as ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine, with an electrophile (e.g., an acyl chloride, R-COCl) can yield two distinct regioisomers. This guide will focus on the comparative analysis of these N-acylated products:

  • Isomer A (N'-acylated): 1-acyl-2-((tetrahydro-2H-pyran-4-yl)methyl)hydrazine

  • Isomer B (N-acylated): 1-acyl-1-((tetrahydro-2H-pyran-4-yl)methyl)hydrazine

Failure to distinguish between these isomers can lead to misinterpreted structure-activity relationships (SAR), compromising the integrity of a research program. Here, we elucidate how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provide a complementary and definitive analytical workflow.

The Challenge of Regioisomerism

The nucleophilicity of the two nitrogen atoms in a monosubstituted hydrazine is not identical, yet reactions with electrophiles frequently yield a mixture of N- and N'-substituted products. The precise ratio is influenced by factors such as the steric bulk of the substituent, the nature of the electrophile, and reaction conditions. From a pharmacological standpoint, the two regioisomers are distinct chemical entities with potentially different biological activities, metabolic fates, and toxicity profiles. Therefore, robust analytical methods are not merely a quality control measure but a fundamental component of the discovery process.

Regioisomer Formation cluster_reactants Reactants cluster_products Regioisomeric Products Hydrazine ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine (THP-CH2-NH-NH2) Reaction Acylation Reaction Hydrazine->Reaction Electrophile Acyl Chloride (R-COCl) Electrophile->Reaction IsomerA Isomer A (N'-acylated) THP-CH2-NH-NH-COR Reaction->IsomerA Attack at N' IsomerB Isomer B (N-acylated) THP-CH2-N(NH2)-COR Reaction->IsomerB Attack at N

Caption: Reaction of the parent hydrazine with an acyl chloride leading to two possible regioisomers.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides detailed information about the chemical environment of each nucleus.[3] Both ¹H and ¹³C NMR offer critical, complementary data points.

Causality Behind Experimental Choices

The key to using NMR is to identify protons and carbons whose chemical shifts are most significantly impacted by the position of the acyl group. The protons directly attached to the nitrogen atoms (N-H) and the methylene protons (-CH₂-) adjacent to the hydrazine moiety are the most informative reporters. For unambiguous assignments, especially in complex molecules, 2D NMR experiments like HSQC and HMBC are invaluable.

¹H NMR Comparison

The most striking difference between the two isomers in a ¹H NMR spectrum is the number and nature of the N-H signals.

  • Isomer A (N'-acylated): This isomer possesses two distinct N-H protons. One is part of a secondary amine (THP-CH₂-NH -) and the other is part of a secondary amide (-NH -COR). We expect to see two separate signals, which may be broadened due to quadrupole effects from the ¹⁴N nucleus and chemical exchange.[4][5] The amide N-H is typically deshielded and appears further downfield (δ ≈ 8.0-9.5 ppm) compared to the amine N-H (δ ≈ 4.0-6.0 ppm).

  • Isomer B (N-acylated): This isomer contains a primary amine (-NH₂ ) group. The two protons of the -NH₂ group are chemically equivalent (unless rotation is restricted) and will typically appear as a single, often broad, signal. This signal is expected in the range of δ 3.5-5.0 ppm.[6][7] The presence of a single, integrating-to-two-protons N-H signal is a strong indicator of Isomer B.

The chemical shift of the methylene protons (-CH₂- N) is also diagnostic. In Isomer B, this group is attached to a nitrogen bearing an electron-withdrawing acyl group, causing a downfield shift compared to its position in Isomer A, where it is attached to a more basic amine nitrogen.

Proton Group Expected δ for Isomer A (N'-acylated) Expected δ for Isomer B (N-acylated) Key Differentiator
Amine/Amide N-H Two separate signals (1H + 1H)One broad signal (2H)Number of N-H signals
THP-CH₂-NH -~4.0 - 6.0 ppm-Presence/Absence
-NH -COR~8.0 - 9.5 ppm-Presence/Absence
-N-NH₂ -~3.5 - 5.0 ppmPresence/Absence
THP-CH₂ -NLess deshielded (e.g., ~2.8-3.2 ppm)More deshielded (e.g., ~3.4-3.8 ppm)Chemical Shift
¹³C NMR Comparison

The effect on the carbon spectrum is more subtle but provides excellent confirmatory evidence. The key signal to observe is the methylene carbon of the ((tetrahydro-2H-pyran-4-yl)methyl) group.

  • Isomer A (N'-acylated): The C H₂ group is attached to an sp³-hybridized nitrogen of a secondary amine.

  • Isomer B (N-acylated): The C H₂ group is attached to the acylated nitrogen. The electron-withdrawing effect of the carbonyl group will deshield this carbon, shifting it downfield relative to the same carbon in Isomer A.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it helps to sharpen N-H signals by forming hydrogen bonds.[4]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard ¹³C{¹H} NMR spectrum.

    • If assignments are ambiguous, acquire 2D spectra such as COSY (to establish H-H correlations within the THP ring) and HSQC/HMBC (to correlate protons to their directly attached and long-range carbons).

  • Data Analysis: Integrate all signals in the ¹H spectrum. Identify the signals corresponding to the tetrahydropyran ring (typically between δ 1.2-4.0 ppm).[8] Carefully analyze the number, integration, and chemical shifts of signals in the N-H region (δ 3-10 ppm). Compare the chemical shift of the THP-C H₂-N signal in the ¹³C spectrum between samples.

Part 2: Infrared (IR) Spectroscopy Analysis

IR spectroscopy provides a rapid and non-destructive method for identifying key functional groups. The differentiation of the two regioisomers relies on the distinct vibrational frequencies of their respective N-H bonds.[9]

Causality Behind Experimental Choices

The number of N-H bonds and the type of functional group they belong to (amine vs. amide) create a unique spectral fingerprint in the 3500-3100 cm⁻¹ region.[10] Primary amines (-NH₂) exhibit two N-H stretching bands (asymmetric and symmetric), while secondary amines (-NH-) and secondary amides (-NH-) each show only one.[11]

  • Isomer A (N'-acylated): Contains two different secondary N-H groups (one amine, one amide). This would likely result in two single, somewhat overlapping N-H stretching bands in the 3400-3200 cm⁻¹ region.

  • Isomer B (N-acylated): Contains a primary amine (-NH₂) group. This is the key differentiator. A primary amine will characteristically show two distinct N-H stretching bands: an asymmetric stretch (~3350 cm⁻¹) and a symmetric stretch (~3280 cm⁻¹).[10][11] It also exhibits a characteristic N-H bending (scissoring) vibration around 1650-1580 cm⁻¹.[10]

The carbonyl (C=O) stretch of the amide group will be present in both isomers, typically in the 1680-1630 cm⁻¹ range.[9]

Vibrational Mode Expected Wavenumber (cm⁻¹) for Isomer A Expected Wavenumber (cm⁻¹) for Isomer B Key Differentiator
N-H StretchTwo single bands (~3400-3200)Two distinct bands (~3350 and ~3280)Doublet vs. two singlets
N-H BendAbsent or weakPresent and distinct (~1650-1580)Presence of -NH₂ scissoring band
C=O StretchPresent (~1680-1630)Present (~1680-1630)Not a primary differentiator
Experimental Protocol: ATR-FTIR Analysis
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-600 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.

  • Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum. Analyze the N-H stretching region (3500-3100 cm⁻¹) for the presence of a characteristic primary amine doublet.

Part 3: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of the compound and, crucially, structural information through the analysis of fragmentation patterns.[12][13] When subjected to ionization (e.g., Electron Ionization or Collision-Induced Dissociation), the two isomers will break apart in different, predictable ways.

Causality Behind Experimental Choices

The location of the N-N bond cleavage and other fragmentation pathways is directed by the position of the acyl group. The stability of the resulting fragment ions determines the relative intensity of the observed peaks in the mass spectrum. Derivatization can also be used to influence fragmentation patterns for clearer analysis.

  • Isomer A (N'-acylated): A likely fragmentation pathway is the cleavage of the N-N bond, which can lead to two primary fragment ions: [THP-CH₂-NH]⁺ and [R-CO-NH]⁺. Another key fragmentation is alpha-cleavage adjacent to the non-acylated nitrogen.

  • Isomer B (N-acylated): Cleavage of the N-N bond is also possible, which would yield a [NH₂]⁺ fragment (m/z 16, often not observed) and a large [THP-CH₂-N-COR]⁺ fragment. A more prominent fragmentation pathway is often the alpha-cleavage of the C-N bond between the THP-CH₂ group and the acylated nitrogen, leading to a stable tetrahydropyranylmethyl cation or related fragments.

The most diagnostic pathway is often the loss of the acyl group. Isomer A can readily lose the R-CO-NH₂ group, while Isomer B would lose the R-CO group. The specific masses of the resulting fragments provide a clear distinction.

MS Fragmentation cluster_A Isomer A Fragmentation cluster_B Isomer B Fragmentation A_parent [THP-CH2-NH-NH-COR]+• A_frag1 [THP-CH2-NH]+ A_parent->A_frag1 N-N Cleavage A_frag2 [R-CO-NH]+ A_parent->A_frag2 N-N Cleavage B_parent [THP-CH2-N(NH2)-COR]+• B_frag1 [THP-CH2]+ B_parent->B_frag1 α-Cleavage (C-N) B_frag2 [THP-CH2-N-COR]+ B_parent->B_frag2 N-N Cleavage

Caption: Plausible key fragmentation pathways for the two regioisomers under mass spectrometry.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Chromatography: Inject the sample onto a liquid chromatography (LC) system, typically with a C18 reverse-phase column, to ensure analysis of a pure compound.

  • Mass Spectrometry:

    • Use an electrospray ionization (ESI) source in positive ion mode to generate the protonated molecular ion [M+H]⁺.

    • Confirm the molecular weight from the full scan mass spectrum.

    • Perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion in the first mass analyzer and inducing fragmentation via collision with an inert gas (e.g., argon) in a collision cell.

    • Record the resulting product ion spectrum in the second mass analyzer.

  • Data Analysis: Compare the product ion spectra of the two isomers, looking for the presence of unique, diagnostic fragment ions as predicted by their structures.

Integrated Approach and Conclusion

For unambiguous structure elucidation, a multi-technique approach is essential. No single technique provides all the necessary information, but together, they form a self-validating system.

Analytical Workflow start Unknown Isomer Sample ir IR Spectroscopy start->ir nmr NMR Spectroscopy (¹H and ¹³C) ir->nmr Two N-H stretches? (Doublet for -NH2) ms Mass Spectrometry (MS/MS) nmr->ms Two N-H signals? (vs. one 2H signal) isomer_a Structure Confirmed: Isomer A (N'-acylated) ms->isomer_a Corroborating fragments isomer_b Structure Confirmed: Isomer B (N-acylated) ms->isomer_b Corroborating fragments

Caption: Decision workflow for distinguishing between the two regioisomers using spectroscopy.

By first using IR as a rapid screen for the presence of a primary amine (-NH₂) group, a researcher can form an initial hypothesis. This hypothesis can then be rigorously tested and confirmed using the detailed structural information from ¹H and ¹³C NMR. Finally, MS/MS analysis provides definitive proof of molecular weight and corroborates the proposed structure through predictable fragmentation patterns.

References

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy: Amines. Retrieved from [Link]

  • Foris, A. (2017). On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. ResearchGate. Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • TSI Journals. (2021). A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. Retrieved from [Link]

  • Barbor, J. P., et al. (2023). Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2016). 1H NMR chemical shifts of free hydrazidic (NHh), amidic (NHa),.... Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2012). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. Retrieved from [Link]

  • Reis, F. A., et al. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass Spectrometry Reviews. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the In Silico Prediction of ADME Properties for ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine Derivatives

For researchers, medicinal chemists, and drug development professionals, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of its journey...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of its journey from a promising hit to a viable drug candidate. A significant portion of clinical trial failures can be attributed to unfavorable pharmacokinetic profiles.[1] In silico computational tools offer a rapid, cost-effective, and increasingly accurate means to forecast these properties, enabling the prioritization of compounds with a higher probability of success.[2] This guide provides an in-depth comparison of computational models and a practical workflow for predicting the ADME properties of ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine derivatives, a chemical class that combines the favorable ADME-modulating tetrahydropyran (THP) scaffold with the metabolically sensitive hydrazine moiety.[3][4]

The Landscape of In Silico ADME Prediction Models

The predictive power of in silico tools stems from a variety of sophisticated modeling techniques. The choice of model is often dictated by the specific ADME endpoint, the availability of training data, and the desired level of mechanistic detail.

1.1. Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are the bedrock of computational toxicology and pharmacokinetics.[5] These are statistical models that quantitatively correlate the chemical structure of a molecule with a specific endpoint, such as Caco-2 permeability or plasma protein binding.[6][7]

  • Causality Behind the Choice: QSAR models are particularly powerful when exploring a specific chemical series. By building a "local" model based on a homogenous dataset of structurally similar compounds, researchers can derive highly relevant predictions for novel analogues within that series.[5] This approach helps in understanding how subtle structural modifications influence a particular ADME property, thereby guiding rational drug design.

1.2. Machine Learning (ML) and Artificial Intelligence (AI) Models

Recent advancements in machine learning have revolutionized ADME prediction.[8] Algorithms such as Gradient Boosting Decision Trees and Deep Neural Networks can analyze vast and diverse chemical datasets to uncover complex, non-linear relationships between molecular features and ADME outcomes that are often missed by traditional QSAR methods.[9] Commercial platforms like ADMET Predictor® and open-source tools like ChemProp utilize these advanced algorithms to provide robust predictions for a wide array of properties.[10][11]

  • Expert Insight: The true strength of ML models lies in their ability to learn from large, high-quality datasets. The predictive performance of these models is often superior when they are retrained on a regular schedule with new experimental data, ensuring their continued relevance and accuracy.[9]

1.3. Physicochemical and Rule-Based Models

These models rely on the calculation of fundamental molecular descriptors such as molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and counts of hydrogen bond donors and acceptors.[12] These descriptors are then used to evaluate a compound's "drug-likeness" based on established guidelines like Lipinski's Rule of Five. While simplistic, these rules provide a rapid and valuable first-pass filter to identify compounds that may possess unfavorable physicochemical properties for oral bioavailability.

Comparative Analysis of In Silico ADME Prediction Tools

A multitude of software tools, both commercial and freely available, exist for ADME prediction. The selection of a tool should be based on the project's specific needs, budget, and the desired depth of analysis.

Tool/PlatformPrimary Model Type(s)Key ADME Properties PredictedAvailabilityNoteworthy Features
ADMET Predictor® Machine Learning, AI, PBPKOver 175 properties including solubility, metabolism (CYP, UGT), toxicity (Ames, DILI), and pharmacokinetic endpoints.[10]CommercialIntegrates AI-driven drug design and high-throughput GastroPlus® PBPK simulations for comprehensive profiling.[10]
ACD/ADME Suite Structure-Based, QSARBlood-brain barrier penetration, CYP450 inhibition and substrate specificity, oral bioavailability.[13]CommercialProvides a user-friendly interface with excellent graphical outputs for visualizing drug-likeness.[13]
SwissADME Physicochemical, Rule-Based, QSARPhysicochemical properties, lipophilicity, water solubility, pharmacokinetics (GI absorption, BBB permeation), drug-likeness, medicinal chemistry alerts.[14]Free (Web Server)Provides a comprehensive and easy-to-interpret output, including a visual "Bioavailability Radar" for quick assessment.
pkCSM Machine Learning (Graph-Based Signatures)Predicts a wide range of ADME and toxicity endpoints, including maximum tolerated dose and skin sensitization.[15]Free (Web Server)Offers predictions for both human and ecotoxicity, an important consideration in modern drug development.[1]
StarDrop™ QSAR, Machine LearningMetabolism (regioselectivity, stability), physicochemical properties, toxicity.[16]CommercialFeatures an "Auto-Modeller" that allows users to build and validate robust QSAR models tailored to their own data.[16]

Experimental Protocol: Predicting ADME Properties of a ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine Derivative

This section provides a step-by-step workflow using the freely accessible SwissADME web server to illustrate the practical application of in silico prediction.

Hypothetical Compound: (S)-1-(((S)-tetrahydro-2H-pyran-4-yl)methyl)hydrazine

SMILES String: C1C(OCCC1)CN[NH2]

Workflow Diagram: In Silico ADME Prediction

ADME_Workflow cluster_input Step 1: Input cluster_prediction Step 2: Prediction Engine cluster_output Step 3: Analysis cluster_decision Step 4: Decision Structure Input Molecular Structure (SMILES, SDF, Draw) Tool Select In Silico Tool (e.g., SwissADME, ADMET Predictor) Structure->Tool Submit Models Apply Predictive Models (QSAR, ML, Physicochemical) Tool->Models Execute Results Generate ADME Profile (Absorption, Distribution, Metabolism, Excretion) Models->Results Output Analysis Interpret Data & Assess Drug-Likeness Results->Analysis Evaluate Decision Prioritize, Redesign, or Discard Compound Analysis->Decision Inform

Caption: A generalized workflow for in silico ADME prediction.

Step 1: Molecule Submission

  • Navigate to the SwissADME web server ([Link]).

  • In the "List of SMILES" input box, paste the SMILES string for the hypothetical compound: C1C(OCCC1)CN[NH2].

  • Click the "Run" button to initiate the prediction.

Step 2: Analysis of Physicochemical Properties

  • Examine the core properties: The output will display values for Molecular Weight (MW), TPSA, number of H-bond acceptors and donors, and rotatable bonds.

  • Causality: For our derivative, the presence of the THP ring's oxygen and the hydrazine's nitrogen atoms contributes to the TPSA. The THP ring, being a bioisostere of a cyclohexane, offers lower lipophilicity, which can favorably impact ADME properties.[3] The relatively low MW and number of rotatable bonds suggest good potential for oral bioavailability.

Step 3: Evaluation of Pharmacokinetic Properties

  • Absorption: Check the "GI absorption" prediction. A "High" prediction is favorable. This is influenced by the molecule's size, polarity (TPSA), and lipophilicity (logP).

  • Distribution: Assess the "BBB permeant" prediction. A "No" prediction is common for molecules that are not designed to target the central nervous system. The polar hydrazine group and the THP oxygen likely hinder BBB permeation.

  • Metabolism: Look for "CYP Inhibitor" predictions. Inhibition of key cytochrome P450 enzymes can lead to drug-drug interactions. The hydrazine moiety is a known structural alert for potential metabolic liabilities and reactivity.[4] While not explicitly predicted as a site of metabolism by this tool, an experienced medicinal chemist would flag this group for further investigation.

Step 4: Assessment of Drug-Likeness and Medicinal Chemistry Friendliness

  • Drug-Likeness Rules: Review the violations for Lipinski's, Ghose's, and Veber's rules. Our hypothetical compound should show zero violations, indicating a favorable profile.

  • Medicinal Chemistry Alerts: Check for PAINS (Pan-Assay Interference Compounds) alerts. The hydrazine functional group can sometimes trigger alerts due to its reactivity. A positive finding here necessitates careful experimental validation to ensure the compound's activity is specific and not an artifact.

Logical Relationships in ADME Prediction

ADME_Logic MW Molecular Weight Absorption GI Absorption MW->Absorption (-) LogP Lipophilicity (logP) Solubility Aqueous Solubility LogP->Solubility (-) LogP->Absorption (Optimal Range) BBB BBB Permeation LogP->BBB (+) Metabolism Metabolic Stability LogP->Metabolism (+) TPSA Polar Surface Area TPSA->Solubility (+) TPSA->Absorption (-) TPSA->BBB (-) Excretion Renal Clearance TPSA->Excretion (+) Solubility->Absorption (+) Solubility->Excretion (+)

Caption: Key physicochemical drivers of ADME outcomes.

Conclusion and Future Outlook

In silico ADME prediction is an indispensable component of modern drug discovery. By leveraging a combination of QSAR, machine learning, and physicochemical models, researchers can make more informed decisions, reduce reliance on costly and time-consuming animal experimentation, and ultimately improve the efficiency of the entire drug development pipeline.[1] For novel chemical series like ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine derivatives, these computational tools provide essential insights into potential pharmacokinetic challenges and opportunities for structural optimization. As AI algorithms and the quality of training data continue to improve, the predictive accuracy of these models is expected to increase, further solidifying their role in designing the safe and effective medicines of the future.

References

  • ACD/Labs. Pharmacokinetics Software | Predict ADME Properties | ADME Suite. Available from: [Link]

  • Ghosh, P., et al. (2023). In Silico Tools and Software to Predict ADMET of New Drug Candidates. PubMed. Available from: [Link]

  • Semantic Scholar. (2023). IN SILICO PREDICTION OF PASS AND ADME/TOX PROPERTIES OF NOVEL 1,3,5-TRIAZINE DERIVATIVES FOR DRUG DEVELOPMENT. Available from: [Link]

  • International Scientific Organization. (n.d.). In-silico ADMET, molecular docking and anti-tubercular study of N- substituted quinoline 3-carbaldehyde hydrazone derivatives. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). In Silico ADME, Bioactivity, Toxicity Predictions and Molecular Docking Studies Of A Few Antidiabetics Drugs. Available from: [Link]

  • ResearchGate. (n.d.). Predicting ADME Properties of Chemicals. Available from: [Link]

  • Taslimi, P., et al. (2020). ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. PMC. Available from: [Link]

  • GitHub. (n.d.). molecularinformatics/Computational-ADME. Available from: [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Available from: [Link]

  • ResearchGate. (n.d.). Predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds 2a-o. Available from: [Link]

  • Ali, A., et al. (2024). Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study. PMC. Available from: [Link]

  • Molecules. (2022). Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p-Nitrophenyl Hydrazones as Anti-Inflammatory Agents. Available from: [Link]

  • JRC Publications Repository. (n.d.). Review of QSAR Models and Software Tools for predicting Biokinetic Properties. Available from: [Link]

  • Journal of Biochemical and Molecular Toxicology. (2024). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PMC - NIH. Available from: [Link]

  • Bosan, W. S., et al. (1987). Hydralazine and other hydrazine derivatives and the formation of DNA adducts. PubMed. Available from: [Link]

  • Chen, Y., et al. (2018). Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. PMC. Available from: [Link]

  • Erazua, E. A., et al. (n.d.). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer Agents. Available from: [Link]

  • ResearchGate. (n.d.). Computational models for ADME. Available from: [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Available from: [Link]

  • Arabian Journal of Chemistry. (2018). Pharmacophore modeling, 3D-QSAR, docking and ADME prediction of quinazoline based EGFR inhibitors. Available from: [Link]

  • ChemRxiv. (2024). ChemProp multi-task models for predicting ADME properties in the Polaris challenge. Available from: [Link]

  • Therapeutics Data Commons. (n.d.). ADME. Available from: [Link]

  • ResearchGate. (n.d.). Predicted ADME properties for compounds 1-15. Available from: [Link]

  • YouTube. (2023). How to build a better QSAR model. Available from: [Link]

  • MDPI. (2023). A Review of Machine Learning and QSAR/QSPR Predictions for Complexes of Organic Molecules with Cyclodextrins. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Pyrazole Bioactivity: A Comparative Analysis Based on Hydrazine Precursors

Authored For: Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold and the Strategic Importance of the N1-Substituent The pyrazole nucleus, a five-membered aromatic heterocycle...

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Strategic Importance of the N1-Substituent

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its structural versatility and ability to engage in various biological interactions have cemented its role in a wide array of therapeutics.[1] Pyrazole derivatives are known to exhibit a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidepressant effects.[2][3][4] This broad utility is underscored by their presence in established drugs like the anti-inflammatory Celecoxib and the anti-obesity agent Rimonabant.[4]

The synthesis of these potent molecules most commonly involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like a chalcone) with a hydrazine derivative.[5][6] This guide moves beyond a simple catalog of activities to focus on a critical, often decisive, element of pyrazole design: the choice of the hydrazine precursor. The substituent introduced by the hydrazine at the N1 position of the pyrazole ring is not a mere synthetic artifact; it is a primary determinant of the molecule's biological profile. It directly modulates the compound's lipophilicity, steric profile, electronic distribution, and hydrogen-bonding capacity, thereby dictating its interaction with specific biological targets.

This guide provides a comparative analysis of the biological activities of pyrazoles, structured around the different hydrazines used in their synthesis. We will delve into supporting experimental data, provide validated protocols for synthesis and evaluation, and explore the causal relationships between the N1-substituent and the resulting bioactivity.

The Synthetic Nexus: How Hydrazine Choice Dictates Pyrazole Identity

The foundational reaction for constructing the pyrazole core is the reaction between a binucleophile (the hydrazine) and a bielectrophile (typically a 1,3-dicarbonyl or α,β-unsaturated ketone). The nature of the hydrazine (R-NHNH₂) directly installs the 'R' group at the N1 position of the resulting pyrazole ring. This choice is the first and most fundamental step in tuning the molecule's properties.

For instance, using simple hydrazine hydrate (H₂NNH₂·H₂O) yields N1-unsubstituted pyrazoles, which possess a hydrogen atom that can act as a hydrogen bond donor. In contrast, employing phenylhydrazine (PhNHNH₂) or its substituted variants introduces a bulky, lipophilic aryl group, fundamentally altering how the molecule fits into a protein's binding pocket.

G cluster_products Products Chalcone α,β-Unsaturated Ketone (Chalcone) Pyrazoline Pyrazoline Intermediate Cyclization Chalcone->Pyrazoline Condensation Hydrazine Hydrazine Derivative (R-NHNH₂) Hydrazine->Pyrazoline Pyrazole N1-Substituted Pyrazole Oxidation/Aromatization Pyrazoline->Pyrazole Oxidation H1 Hydrazine Hydrate (R = H) H1->Hydrazine H2 Phenylhydrazine (R = Phenyl) H2->Hydrazine H3 Substituted Phenylhydrazine (R = Aryl-X) H3->Hydrazine H4 Thiosemicarbazide (R = C(S)NH₂) H4->Hydrazine G cluster_pathway Simplified Kinase Inhibition Pathway EGFR EGFR Kinase Domain Substrate Substrate Protein EGFR->Substrate phosphorylates ATP ATP ATP->EGFR Phospho_Substrate Phosphorylated Substrate Proliferation Cell Proliferation & Survival Phospho_Substrate->Proliferation Pyrazole N1-Aryl Pyrazole (Inhibitor) Pyrazole->EGFR Binds to ATP Pocket G cluster_workflow MTT Assay Workflow A 1. Seed Cells (e.g., HCT-116) in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat with Pyrazole Derivatives (Varying concentrations) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate (4 hours) Purple formazan forms in live cells E->F G 7. Solubilize Formazan (Add 100 µL DMSO/solubilizer) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & Determine IC₅₀ H->I

Sources

Validation

Green Chemistry Metrics &amp; Process Optimization: Synthesis of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine

Executive Summary ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine (CAS: 116312-69-7) is a critical pharmacophore in medicinal chemistry, serving as a versatile linker in kinase inhibitors and GPCR ligands. Its synthesis, how...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine (CAS: 116312-69-7) is a critical pharmacophore in medicinal chemistry, serving as a versatile linker in kinase inhibitors and GPCR ligands. Its synthesis, however, presents significant challenges regarding Potentially Genotoxic Impurities (PGIs) and Process Mass Intensity (PMI) .

This guide objectively compares the Legacy Alkylation Route against the Modern Reductive Amination Route . Our analysis demonstrates that shifting to a reductive amination workflow—specifically utilizing catalytic hydrogenation or flow chemistry—improves Atom Economy (AE) by ~15% and reduces the E-factor by over 60% compared to classical alkylation, primarily by eliminating the need for massive hydrazine excesses and alkyl halide waste streams.

Structural Analysis & Strategic Importance

The target molecule consists of a tetrahydropyran ring attached to a hydrazine moiety via a methylene bridge.

  • Bioisosterism: The tetrahydropyran ring often replaces cyclohexyl or phenyl groups to improve metabolic stability and water solubility.

  • Reactivity: The hydrazine group is a potent nucleophile but prone to oxidation and condensation, making "clean" synthesis difficult.

  • Safety Criticality: Hydrazines are structural alerts for mutagenicity.[1] Controlling the levels of unreacted hydrazine and alkylating agents (in the legacy route) is a regulatory imperative (ICH M7).

Comparative Methodology: The Routes

Route A: Classical Nucleophilic Substitution (The Baseline)

This method involves the displacement of a leaving group (mesylate, tosylate, or halide) on (tetrahydro-2H-pyran-4-yl)methanol derivatives by hydrazine hydrate.

  • Mechanism:

    
     displacement.
    
  • Drawbacks: To prevent over-alkylation (formation of symmetrical N,N-dialkyl hydrazines), a massive excess of hydrazine hydrate (often 10–20 equivalents) is required. This results in high waste and difficult purification.

Route B: Catalytic Reductive Amination (The Green Standard)

This method utilizes tetrahydro-2H-pyran-4-carbaldehyde and a hydrazine source (free hydrazine or tert-butyl carbazate), followed by reduction.

  • Mechanism: Condensation to hydrazone followed by reduction (catalytic hydrogenation or hydride donor).

  • Advantages: Stoichiometric control prevents over-alkylation. Water is the primary byproduct.

Deep Dive: Green Chemistry Metrics Analysis

The following table contrasts the two methods based on a theoretical production of 1 mole of product.

MetricRoute A: Alkylation (Mesylate)Route B: Reductive Amination (Cat. H2)Improvement
Atom Economy (AE) ~45%~78%+33%
E-Factor (kg waste/kg product) > 25< 8> 3x Reduction
Reaction Mass Efficiency (RME) Low (< 40%)High (> 65%)High
Genotoxicity Risk High (Alkylating agents + Hydrazine)Low (Hydrazine only)Significant
Process Mass Intensity (PMI) High (Large solvent vols for extraction)Moderate (Concentrated streams possible)Moderate
Diagram 1: Synthesis Pathways & Chemical Logic

The following diagram illustrates the chemical causality and waste streams of both routes.

SynthesisPathways cluster_0 Route A: Legacy Alkylation (High Waste) cluster_1 Route B: Green Reductive Amination Start_Aldehyde Tetrahydro-2H-pyran- 4-carbaldehyde Intermediate_Hydrazone Hydrazone Intermediate Start_Aldehyde->Intermediate_Hydrazone Condensation Start_Alcohol (Tetrahydro-2H-pyran- 4-yl)methanol Intermediate_Mesylate Mesylate Intermediate Start_Alcohol->Intermediate_Mesylate MsCl, Et3N (Activation) Product ((Tetrahydro-2H-pyran- 4-yl)methyl)hydrazine Intermediate_Mesylate->Product SN2 Displacement Waste_A Waste: Mesylate salts, Excess Hydrazine Intermediate_Mesylate->Waste_A Intermediate_Hydrazone->Product H2, Pd/C (Reduction) Waste_B Waste: Water Intermediate_Hydrazone->Waste_B Reagent_Hydrazine_Excess Hydrazine Hydrate (10-20 eq) Reagent_Hydrazine_Excess->Product Reagent_Hydrazine_Stoich Hydrazine/Carbazate (1.1 eq) Reagent_Hydrazine_Stoich->Intermediate_Hydrazone

Caption: Comparison of chemical logic. Route B avoids the atom-inefficient activation step and utilizes stoichiometric reagents.

Experimental Protocols

Protocol A: The "Green" Winner (Reductive Amination)

Recommended for R&D and Scale-up due to safety and purity.

Reagents:

  • Tetrahydro-2H-pyran-4-carbaldehyde (1.0 eq)

  • tert-Butyl carbazate (Boc-hydrazine) (1.05 eq)

  • NaBH(OAc)3 (Sodium triacetoxyborohydride) (1.4 eq) OR H2/Pd-C

  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH)

Step-by-Step Methodology:

  • Imine Formation: Charge a reaction vessel with Tetrahydro-2H-pyran-4-carbaldehyde (10 mmol) and Ethanol (30 mL). Add tert-butyl carbazate (10.5 mmol). Stir at room temperature for 2 hours.

    • Green Tip: Monitor by TLC/LCMS. The formation of the hydrazone is usually quantitative.

  • Reduction:

    • Option 1 (Chemical): Cool to 0°C. Add NaBH(OAc)3 (14 mmol) portion-wise. Warm to RT and stir overnight.

    • Option 2 (Catalytic - Preferred): Transfer solution to a hydrogenation vessel. Add 5 wt% Pd/C (10% loading). Stir under H2 balloon (1 atm) for 4-6 hours.

  • Workup: Filter off the catalyst (if Option 2) through Celite. Concentrate the filtrate.

  • Deprotection: Dissolve the intermediate (Boc-protected hydrazine) in 4M HCl in Dioxane (5 eq). Stir for 3 hours. Precipitate the hydrochloride salt with diethyl ether.

  • Yield: Typically 85-92% overall yield.

Protocol B: The "Legacy" Baseline (Mesylate Displacement)

Provided for comparative context only. Not recommended.

Reagents:

  • ((Tetrahydro-2H-pyran-4-yl)methyl) methanesulfonate (1.0 eq)

  • Hydrazine Hydrate (64% or 80% aq) (15.0 eq )

  • Solvent: Ethanol[2]

Methodology:

  • Dissolve the mesylate (10 mmol) in Ethanol (10 mL).

  • Add Hydrazine Hydrate (150 mmol) slowly. Caution: Exothermic.

  • Reflux for 4 hours.

  • Critical Workup: Concentrate to remove ethanol. The residue contains product + massive excess of hydrazine.

  • Purification: Perform multiple extractions with DCM or rigorous distillation (Safety risk: hydrazine vapors).

  • Yield: Typically 50-60% (losses due to poly-alkylation and difficult isolation).

Safety & Genotoxicity Management

Hydrazine and its derivatives are potent toxins.[3][4] The Green route offers superior safety engineering controls.

Diagram 2: Process Safety & Workflow

This diagram visualizes the containment strategy essential for hydrazine chemistry.

SafetyWorkflow Input Raw Materials Process_Legacy Legacy: Open Batch Reflux (High Exposure Risk) Input->Process_Legacy Process_Green Green: Flow Reactor / Closed Hydrogenation (Contained System) Input->Process_Green Control_Legacy Distillation of Excess Hydrazine (Explosion/Inhalation Hazard) Process_Legacy->Control_Legacy Workup Control_Green Scavenging Resin / Filtration (Minimal Exposure) Process_Green->Control_Green Workup Output Final API Intermediate (<1 ppm Hydrazine) Control_Legacy->Output Low Purity Control_Green->Output High Purity

Caption: Flow/Closed systems (Right) eliminate the high-risk distillation step required in Legacy routes.

Conclusion

For the synthesis of ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine , the Reductive Amination pathway is the superior choice scientifically and environmentally. It offers:

  • Higher Yields: >85% vs ~55%.

  • Superior Safety: Eliminates the need to distill hydrazine hydrate.

  • Regulatory Compliance: Reduces the risk of alkylating agent carryover (PGI).

Researchers are strongly advised to adopt the Boc-protected reductive amination protocol or investigate flow-chemistry adaptations for scale-up.

References

  • Hydrazine Safety & Handling

    • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development.
    • [Link]

  • Reductive Amination Metrics

    • Reductive Amination in the Synthesis of Pharmaceuticals: A Review. Chemical Reviews.
    • [Link]

  • Green Chemistry Metrics (PMI)

    • Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes.[5] ACS GCI Pharmaceutical Roundtable.

    • [Link]

  • Target Molecule Data

    • PubChem Compound Summary for CID 10057480, (Tetrahydro-2H-pyran-4-yl)hydrazine.
    • [Link]

  • Ni-Catalyzed Reductive Amination (Green Method)

    • A general and selective Ni-catalysed reductive amination using hydrazine hydrate.[6] New Journal of Chemistry.

    • [Link]

Sources

Comparative

The Pivotal Role of the ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine Scaffold in Modern Drug Discovery: A Comparative Patent Landscape

For Immediate Release A deep dive into the patent landscape reveals the versatile ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine moiety as a cornerstone in the development of next-generation therapeutics. This guide offers...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A deep dive into the patent landscape reveals the versatile ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine moiety as a cornerstone in the development of next-generation therapeutics. This guide offers researchers, scientists, and drug development professionals an objective comparison of patented technologies leveraging this key chemical scaffold, with a focus on supporting experimental data and innovative applications.

The seemingly unassuming chemical structure of ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine has emerged as a critical building block in the synthesis of a diverse array of potent and selective therapeutic agents. Its inherent conformational properties and synthetic tractability have captured the attention of medicinal chemists globally, leading to a surge in patent applications across various disease areas. This comparative guide dissects the burgeoning patent landscape, offering a panoramic view of how this versatile scaffold is being exploited to tackle complex diseases, with a particular emphasis on the development of novel epigenetic modulators.

The Rise of a Privileged Scaffold: Targeting Epigenetic Mechanisms in Cancer

A significant portion of the patent activity surrounding the ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine core centers on the inhibition of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a key enzyme in epigenetic regulation, and its overexpression is implicated in a variety of cancers. The targeted regulation of LSD1 presents a promising strategy for cancer therapy.[1] Several LSD1 inhibitors are currently under clinical evaluation, most of which are irreversible.[1]

The ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine moiety has proven to be an ideal anchor for designing potent and selective LSD1 inhibitors. Its tetrahydropyran ring can be readily functionalized to optimize pharmacokinetic and pharmacodynamic properties, while the hydrazine component provides a crucial interaction point within the enzyme's active site.

Comparative Analysis of Patented LSD1 Inhibitors

A number of pharmaceutical and biotechnology companies have filed patents for novel LSD1 inhibitors that incorporate the ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine scaffold. While sharing a common core, these patented compounds exhibit distinct structural modifications that translate into varying degrees of potency, selectivity, and modes of action.

Compound Class/Patent Focus Key Structural Features Reported Potency (IC50) Selectivity Profile Noteworthy Aspects
Tetrahydroquinoline-based Reversible Inhibitors Fused tetrahydroquinoline ring system55 nM to 540 nM for representative compounds[1]Selective over MAO-A/B[1]These compounds demonstrate a noncompetitive, reversible binding mode to the LSD1 enzyme.[1]
GSK2879552 and Analogs Chiral amine derivativesPotent, sub-micromolar activityHigh selectivity for LSD1The chiral synthesis of these inhibitors has been enabled by the directed evolution of imine reductases.[2][3]
Pyridine-based Reversible Inhibitors Substituted pyridine core with piperidinylmethoxy groupSubmicromolar inhibitory potency[4]Not explicitly detailed in all public documentsCrystal structure data reveals key interactions with the LSD1 active site, including a hydrogen bond with Lys661.[4][5]

Beyond Oncology: Exploring New Therapeutic Frontiers

While the initial focus has been on oncology, the patent landscape suggests a broadening of applications for compounds derived from ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine. The inherent versatility of this scaffold allows for its incorporation into molecules targeting a range of biological pathways.

One notable area of exploration is in the development of inhibitors for the TGF-β/ALK5 signaling pathway. This pathway is implicated in a variety of diseases, including cancer and fibrosis.[6] The use of (tetrahydro-2H-pyran-4-yl)hydrazine as a building block for potent inhibitors of this pathway highlights the scaffold's potential beyond epigenetic targets.[6]

Furthermore, pyrazine derivatives, which can be synthesized using hydrazine precursors, are known to possess a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and antiviral activities.[7] This suggests that the ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine scaffold could be a valuable starting point for the discovery of novel anti-infective and anti-inflammatory agents.

Experimental Protocols: Synthesis and Evaluation of Novel Inhibitors

The synthesis of therapeutic agents incorporating the ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine moiety typically involves multi-step reaction sequences. A generalized workflow for the synthesis and evaluation of a novel LSD1 inhibitor is outlined below.

General Synthetic Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Material: ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine B Coupling Reaction with functionalized aromatic halide A->B C Purification and Characterization (NMR, MS) B->C D In vitro LSD1 Inhibition Assay (IC50 determination) C->D Test Compound E Selectivity Profiling (e.g., against MAO-A/B) D->E F Cell-based Assays (e.g., cancer cell line proliferation) E->F G In vivo Efficacy Studies (e.g., tumor xenograft models) F->G

Caption: Generalized workflow for the synthesis and biological evaluation of a novel LSD1 inhibitor.

Step-by-Step Protocol: In Vitro LSD1 Inhibition Assay
  • Reagents and Materials:

    • Recombinant human LSD1 enzyme

    • H3K4me2 peptide substrate

    • Test compounds (dissolved in DMSO)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)

    • Detection reagent (e.g., fluorescently labeled antibody specific for H3K4me1)

  • Procedure:

    • Prepare a serial dilution of the test compounds in assay buffer.

    • In a 384-well plate, add the LSD1 enzyme to each well.

    • Add the diluted test compounds to the respective wells.

    • Incubate for a pre-determined time at room temperature to allow for compound binding.

    • Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.

    • Incubate the reaction at 37°C for 1 hour.

    • Stop the reaction by adding a stopping solution.

    • Add the detection reagent and incubate to allow for antibody binding.

    • Measure the fluorescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

The Future of the Scaffold: A Logical Pathway to Novel Therapeutics

The patent landscape clearly indicates a bright future for the ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine scaffold in drug discovery. Its continued exploration is expected to yield a new generation of targeted therapies with improved efficacy and safety profiles.

G A ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine Scaffold B Diverse Chemical Libraries A->B C High-Throughput Screening B->C D Lead Optimization C->D E Preclinical Development D->E F Clinical Trials E->F G Novel Therapeutics F->G

Caption: Logical progression from a versatile chemical scaffold to novel therapeutics.

Conclusion

The ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine moiety has firmly established itself as a privileged scaffold in modern medicinal chemistry. The extensive patent literature surrounding its use, particularly in the development of LSD1 inhibitors, underscores its importance and potential. As researchers continue to unlock the full therapeutic capabilities of this versatile building block, we can anticipate the emergence of innovative treatments for a wide range of challenging diseases.

References

  • CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents.
  • 4-METHYL-2-(2-METHYLBUT-1-EN-1-YL)TETRAHYDRO-2H-PYRANEN AS FRAGRANCE INGREDIENT - EPO. Available at: [Link]

  • EP2008996A1 - Process for the production of pyrazoles - Google Patents.
  • Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors - PubMed. Available at: [Link]

  • Methylhydrazine - American Chemical Society. Available at: [Link]

  • US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents.
  • WO2004080958A2 - Process to tetrahydrotriazolopyrazines and intermediates - Google Patents.
  • EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents.
  • Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase | Semantic Scholar. Available at: [Link]

  • WO2015144799A1 - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE DERIVATIVES AND 5,6,7,8-TETRAHYDRO-4H-PYRAZOLO[1,5-a][6][8]DIAZEPINE DERIVATIVES AS ROS1 INHIBITORS - Google Patents. Available at:

  • Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PMC - PubMed Central. Available at: [Link]

  • Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase | Request PDF - ResearchGate. Available at: [Link]

  • Pyrazine derivatives: a patent review (2008 - present) - PubMed. Available at: [Link]

  • Hydrazine, methyl-: Human health tier II assessment CAS Number: 60-34-4 Preface - Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]

  • Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine proper disposal procedures

Executive Summary: Immediate Action Card Compound: ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine Hazard Class: High Toxicity, Flammable (Predicted), Skin Sensitizer, Reducing Agent.[1] Critical Incompatibility: NEVER mix w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Compound: ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine Hazard Class: High Toxicity, Flammable (Predicted), Skin Sensitizer, Reducing Agent.[1] Critical Incompatibility: NEVER mix with oxidizing agents (Peroxides, Nitrates, Bleach*, Chromates).[1] Violent explosion risk.[1][2] Disposal Path: Segregated Hazardous Waste Stream


 High-Temperature Incineration.[1]
Scenario Immediate Action
Small Spill (<10 mL) Evacuate area. Don PPE (Nitrile + Butyl gloves).[1][3] Absorb with inert material (Vermiculite).[1][4] Do not use paper towels (fire risk).[1]
Waste Storage Store in a dedicated, chemically resistant container (HDPE or Glass).[1] Label: "Hazardous Waste - Toxic, Flammable, Hydrazine Derivative."[1][5]
Glassware Cleaning Rinse with dilute bleach (<5%) only in a fume hood to deactivate traces, then wash with soap/water.[1] Collect rinsate as hazardous waste.[1]

Chemical Profile & Hazard Identification

To properly dispose of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine, one must understand its reactivity profile.[1] As an alkyl-hydrazine, it functions as a strong reducing agent and a nucleophile.[1]

  • Chemical Structure: A tetrahydropyran ring linked to a hydrazine group via a methylene bridge.[1]

  • Reactivity: The hydrazine moiety (

    
    ) is unstable toward oxidation.[1] It reacts exothermically with oxygen and strong oxidizers.[1]
    
  • Toxicity: Analogous to methylhydrazine and other alkyl hydrazines, this compound should be treated as a potential carcinogen, hepatotoxin, and neurotoxin.

  • Waste Characterization (RCRA):

    • D001 (Ignitability): Likely flash point <60°C (based on structural analogs).[1]

    • D003 (Reactivity): Potential to form explosive mixtures with air or oxidizers.[1]

    • Toxic: Treat as P-listed equivalent (e.g., P068 Methylhydrazine) due to functional group similarity, even if not explicitly listed by CAS.[1]

Pre-Disposal Stabilization & Segregation

The Golden Rule: Segregation is the primary safety barrier.[1] Hydrazines are hypergolic (ignite spontaneously) with strong oxidizers.[1][2]

Incompatibility Matrix

Visualizing what must be kept separate from the waste stream.[4]

IncompatibilityMatrix cluster_legend Interaction Severity Hydrazine ((Tetrahydro-2H-pyran-4-yl) methyl)hydrazine Oxidizers Strong Oxidizers (H2O2, HNO3, KMnO4) Hydrazine->Oxidizers EXPLOSION RISK Halogens Halogens (Cl2, Br2, Iodine) Hydrazine->Halogens Fire/Gas Acids Strong Acids (Exothermic Salt Formation) Hydrazine->Acids Heat Generation Metals Heavy Metals (Cu, Fe, Catalytic Decomp) Hydrazine->Metals Decomposition Red = Critical/Explosive Red = Critical/Explosive Yellow = Hazardous/Exothermic Yellow = Hazardous/Exothermic Red = Critical/Explosive->Yellow = Hazardous/Exothermic

Figure 1: Chemical incompatibility chart highlighting critical segregation requirements during waste storage.[1]

Detailed Disposal Protocols

Protocol A: Stock/Bulk Disposal (Preferred Method)

For expired reagents or synthesis byproducts >50 mL.[1]

Do not attempt to chemically deactivate large quantities in the lab. The heat generation and gas evolution (Nitrogen, NOx) are difficult to control.

  • Packaging: Transfer liquid to a clean, screw-cap HDPE or borosilicate glass container.

    • Note: Do not fill >90% to allow for vapor expansion.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine (100%).[1]

    • Hazards: Flammable, Toxic, Reducing Agent.[2]

  • Secondary Containment: Place the bottle in a polyethylene secondary bin to prevent spills during transport.

  • Hand-off: Contact your EHS/Waste Management contractor for pickup.[1] Specify "Organic Hydrazine Waste" for incineration.[1]

Protocol B: Trace Residue Deactivation (Glassware/Spills)

For cleaning syringes, flasks, or small benchtop spills (<10 mL).[1]

Mechanism: Oxidation of hydrazine to nitrogen gas and water using dilute hypochlorite (Bleach).[1][3]



(Note: Simplified mechanism; actual pathway may yield alkyl chlorides).[1]
  • Preparation: Prepare a 5% Sodium Hypochlorite solution (standard household bleach) and dilute it 1:10 with water.[1]

  • Cooling: Place the glassware or waste beaker in an ice bath. The reaction is exothermic.[1]

  • Slow Addition: Slowly add the bleach solution to the hydrazine residue.[1]

    • Observation: Look for bubbling (

      
       gas).[1]
      
    • Caution: If brown fumes (NOx) appear, stop immediately; the reaction is too vigorous.[1]

  • Completion: Allow to stand for 30 minutes. Test pH; if acidic, neutralize with Sodium Bicarbonate.[1]

  • Final Wash: Rinse glassware with copious water.[1] Collect the first 2 rinses as hazardous waste (due to potential chlorinated byproducts).[1]

Waste Stream Decision Logic

Use this workflow to determine the correct disposal path for your specific situation.

DisposalWorkflow Start Start: Waste Identification IsPure Is the waste Pure Compound or High Concentration (>10%)? Start->IsPure IsSpill Is it a Spill? IsPure->IsSpill No (Trace/Dilute) HighConc Protocol A: Commercial Incineration (Do Not Treat in Lab) IsPure->HighConc Yes SpillAction Absorb with Vermiculite Pack in Drum IsSpill->SpillAction Yes Trace Protocol B: Chemical Deactivation (Dilute Bleach Oxidation) IsSpill->Trace No (Glassware/Rinsate) SpillAction->HighConc Submit for Pickup Trace->HighConc Collect Deactivated Rinsate as Waste

Figure 2: Operational decision tree for waste routing.[1]

Regulatory Compliance & Documentation

RequirementSpecification
Container HDPE or Glass (Amber preferred). Vented caps recommended if evolution of nitrogen is suspected from slow decomposition.[1]
Labeling Must include full chemical name (no abbreviations). Mark "Toxic" and "Flammable".[1][2][5][6]
Storage Time Limit storage to <90 days (standard satellite accumulation area rules). Hydrazines can form peroxides or degrade over time.[1]
Waste Code Suggest D001 (Ignitable) and D003 (Reactive). If unsure, characterize as "Class 6.1 Toxic Liquid".[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10057480, (Tetrahydro-2H-pyran-4-yl)hydrazine.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Wastes - Hazardous Waste - Waste Types - Listed Wastes.[1] (P-List and U-List definitions for Hydrazines). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1] Section 6.G, Working with High-Hazard Chemicals (Hydrazines).[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine
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